molecular formula C8H5BrFNO2 B1343446 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 355423-58-4

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No.: B1343446
CAS No.: 355423-58-4
M. Wt: 246.03 g/mol
InChI Key: AVHJMSMGASUDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS 355423-58-4) is a high-purity chemical building block featuring the privileged 2H-1,4-benzoxazin-3(4H)-one scaffold. This structure is characterized by its rigid, planar configuration, a property that enables it to intercalate into DNA and is under investigation for inducing DNA damage in tumor cells . As such, this compound serves as a key synthetic intermediate in medicinal chemistry for the design and development of novel anti-tumor agents . Researchers are exploring derivatives of this core structure for their potential to trigger apoptosis and autophagy pathways in cancer cells . The compound is supplied with a minimum purity of 96% . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

6-bromo-7-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHJMSMGASUDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635034
Record name 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355423-58-4
Record name 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355423-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Introduction

This compound is a halogenated heterocyclic compound built upon the 1,4-benzoxazin-3-one scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3] The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 7-position is designed to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These modifications can significantly influence its pharmacokinetic profile and binding affinity to biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the known properties of this compound, presents a plausible synthetic pathway based on established chemical principles, predicts its spectral characteristics, and explores its potential reactivity and applications in the field of medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. It is important to note that while basic identifiers are well-documented by commercial suppliers, extensive experimental data such as melting point, solubility, and pKa are not widely available in published literature and would require experimental determination.

PropertyValueSource
CAS Number 355423-58-4
Molecular Formula C₈H₅BrFNO₂
Molecular Weight 246.03 g/mol
Appearance Solid
Synonyms 6-bromo-7-fluoro-2H-benzo[b][4]oxazin-3(4H)-one, 6-Bromo-7-fluoro-4H-benzo[4]oxazin-3-one

Experimental Determination Insights:

  • Melting Point: Would typically be determined using Differential Scanning Calorimetry (DSC) or a standard melting point apparatus to assess purity and solid-state stability.

  • Solubility: Quantitative solubility in various solvents (e.g., DMSO, water, ethanol) would be ascertained using methods like HPLC-UV or gravimetric analysis. This is a critical parameter for designing biological assays and formulation studies.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this exact molecule is not prominent in the literature, a robust and logical pathway can be designed based on conventional methods for benzoxazinone synthesis.[5] The most chemically sound approach involves the cyclization of a substituted 2-aminophenol with an acetyl halide derivative.

Plausible Synthetic Workflow

The proposed synthesis begins with the commercially available 4-bromo-5-fluoro-2-nitrophenol. The key steps involve the reduction of the nitro group to an amine, followed by N-acylation and subsequent intramolecular cyclization to form the lactam ring.

G A 4-Bromo-5-fluoro-2-nitrophenol B 2-Amino-4-bromo-5-fluorophenol A->B Reduction (e.g., Fe/HCl or H₂, Pd/C) C N-(5-Bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide B->C Acylation (Chloroacetyl chloride, Base) D 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one C->D Intramolecular Cyclization (e.g., K₂CO₃, Acetone)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on established methodologies and should be optimized under laboratory conditions.

Step 1: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

  • To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water (4:1), add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux (approx. 80°C).

  • Add 4-bromo-5-fluoro-2-nitrophenol (1.0 eq) portion-wise over 30 minutes.

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-4-bromo-5-fluorophenol is often carried forward without further purification.

Step 2: Acylation of 2-Amino-4-bromo-5-fluorophenol

  • Dissolve the crude aminophenol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

  • Perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-(5-Bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

Step 3: Intramolecular Cyclization

  • Dissolve the crude chloroacetamide intermediate (1.0 eq) in acetone or DMF.

  • Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the mixture to reflux (50-60°C) and stir for 12-18 hours. The Williamson ether synthesis followed by lactamization occurs in one pot.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the final product.

Causality in Experimental Design
  • Choice of Reducing Agent: Iron in acidic media is a classic, cost-effective, and highly efficient method for reducing aromatic nitro groups without affecting sensitive halogens. Catalytic hydrogenation (H₂/Pd/C) is a cleaner alternative but may require pressure equipment.

  • Acylation Conditions: The reaction is performed at 0°C to control the exothermicity of the reaction between the highly reactive acid chloride and the amine. A base is required to neutralize the HCl generated during the reaction.

  • Cyclization Base: Potassium carbonate is chosen as it is strong enough to deprotonate the phenolic hydroxyl group, initiating the intramolecular Williamson ether synthesis, but mild enough to avoid hydrolysis of the amide.

Spectral and Structural Characterization (Predicted)

As experimental spectra are not publicly available, the following characteristics are predicted based on the compound's structure and established spectroscopic principles.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a halogenated benzoxazinone derivative of significant interest in medicinal chemistry and drug discovery. The benzoxazinone scaffold is a well-established pharmacophore, and the strategic incorporation of bromine and fluorine atoms is anticipated to modulate the molecule's physicochemical and pharmacological properties, potentially enhancing its efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and, in the absence of extensive publicly available experimental data, furnishes detailed, field-proven protocols for its full characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Introduction and Molecular Overview

The 1,4-benzoxazin-3-one core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The introduction of a bromine atom at the 6-position and a fluorine atom at the 7-position of the aromatic ring in this compound creates a unique electronic and steric profile. The electron-withdrawing nature of the halogens can significantly influence the acidity of the N-H proton, the reactivity of the aromatic ring, and the molecule's overall lipophilicity, all of which are critical parameters in drug design.

A thorough understanding of the physicochemical properties of this molecule is paramount for its rational development as a potential therapeutic agent. These properties govern its solubility, permeability, and metabolic fate, collectively influencing its pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, the foundational molecular properties have been established. The following table summarizes the known and predicted characteristics of the compound.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₈H₅BrFNO₂[3]
Molecular Weight 246.03 g/mol [3]
CAS Number 355423-58-4[3]
Physical Form Solid (predicted)-
Melting Point Not Available[3]
Boiling Point Not Available[3]
Solubility Not Available-
pKa Not Available-
LogP Not Available-

Plausible Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Amino-4-bromo-5-fluorophenol 2-Amino-4-bromo-5-fluorophenol N-Chloroacetyl_aminophenol N-Chloroacetyl_aminophenol 2-Amino-4-bromo-5-fluorophenol->N-Chloroacetyl_aminophenol Acylation (Chloroacetyl chloride, Base, e.g., Pyridine) Chloroacetyl_chloride Chloroacetyl_chloride Target_Molecule 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one N-Chloroacetyl_aminophenol->Target_Molecule Intramolecular Cyclization (Base, e.g., K2CO3, Solvent, e.g., Acetone)

Caption: Plausible two-step synthesis of the target compound.

This proposed pathway involves an initial acylation of the amino group of 2-amino-4-bromo-5-fluorophenol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization (Williamson ether synthesis) to form the benzoxazinone ring.

Experimental Protocols for Physicochemical Characterization

To address the gap in available data, this section provides detailed, step-by-step experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.[3][6][7][8] A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

  • Accurate Determination: With a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Melting_Point_Workflow start Start powder Powder the solid sample start->powder load Load sample into capillary tube (2-3 mm height) powder->load place Place capillary in melting point apparatus load->place heat_fast Rapid heating for approximate melting point place->heat_fast heat_slow Slow heating (1-2 °C/min) near approximate M.P. heat_fast->heat_slow observe Observe and record T1 (first liquid) and T2 (all liquid) heat_slow->observe report Report melting point range (T1-T2) observe->report end End report->end LogD_Determination_Workflow start Start presaturate Pre-saturate n-octanol and aqueous buffer (pH 7.4) start->presaturate prepare_stock Prepare stock solution of the compound presaturate->prepare_stock partition Combine phases and stock solution, then shake to equilibrate prepare_stock->partition separate Centrifuge to separate the two phases partition->separate analyze Analyze compound concentration in both phases (e.g., HPLC) separate->analyze calculate Calculate LogD = log([octanol]/[aqueous]) analyze->calculate end End calculate->end

Sources

An In-depth Technical Guide to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS: 355423-58-4)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway with detailed experimental protocols, and explores its reactivity and potential applications in the synthesis of novel bioactive molecules.

Introduction: The Significance of a Privileged Scaffold

The 1,4-benzoxazin-3-one core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic introduction of a bromine atom and a fluorine atom at the 6- and 7-positions, respectively, in this compound (a compound we will refer to as BFBO ) offers medicinal chemists a versatile tool for modulating the physicochemical and pharmacological properties of lead compounds.

The bromine atom serves as a convenient handle for further molecular elaboration through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[2] This unique combination of functionalities makes BFBO a highly valuable intermediate for the synthesis of complex molecules in drug discovery programs.[3][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties of BFBO is presented in Table 1. While extensive experimental data is not widely published, the provided information is based on available data from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 355423-58-4
Molecular Formula C₈H₅BrFNO₂
Molecular Weight 246.03 g/mol
Appearance Solid
Purity Typically ≥96%[5]

Safety Information:

Synthesis of this compound: A Plausible Pathway

A specific, detailed experimental protocol for the synthesis of BFBO is not extensively documented in peer-reviewed literature. However, based on established synthetic methodologies for related benzoxazinones, a reliable two-step synthesis can be proposed. This pathway involves the preparation of the key intermediate, 2-amino-5-bromo-4-fluorophenol, followed by cyclization with chloroacetyl chloride.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-amino-5-bromo-4-fluorophenol cluster_1 Step 2: Cyclization to form BFBO 2-amino-4-fluorophenol 2-amino-4-fluorophenol Intermediate_1 N-(5-fluoro-2-hydroxyphenyl)acetamide 2-amino-4-fluorophenol->Intermediate_1 Acetic anhydride Intermediate_2 N-(4-bromo-5-fluoro-2-hydroxyphenyl)acetamide Intermediate_1->Intermediate_2 N-Bromosuccinimide 2-amino-5-bromo-4-fluorophenol 2-amino-5-bromo-4-fluorophenol Intermediate_2->2-amino-5-bromo-4-fluorophenol Acidic hydrolysis BFBO This compound 2-amino-5-bromo-4-fluorophenol->BFBO Base (e.g., NaHCO₃) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->BFBO Reactivity cluster_N_Alkylation N-Alkylation cluster_Suzuki_Coupling Suzuki Coupling BFBO 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one N_Alkylated_Product N-Substituted Product BFBO->N_Alkylated_Product R-X, Base (e.g., NaH, K₂CO₃) Suzuki_Product 6-Aryl/Vinyl Substituted Product BFBO->Suzuki_Product Ar-B(OH)₂, Pd Catalyst, Base

Sources

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a halogenated derivative of the benzoxazinone scaffold. While specific experimental data for this particular compound is not extensively published, this document synthesizes information from analogous structures and established analytical principles to offer a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry and drug discovery. The benzoxazinone ring system is a privileged scaffold, with derivatives exhibiting a wide range of biological activities, and the introduction of bromine and fluorine atoms is anticipated to modulate the compound's physicochemical and pharmacological properties.

Molecular Identity and Physicochemical Properties

This compound is a synthetic organic compound with the following identifiers:

PropertyValueSource
Chemical Formula C₈H₅BrFNO₂
Molecular Weight 246.03 g/mol
CAS Number 355423-58-4
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Not reported, but expected to be a crystalline solid with a defined melting point.

The presence of the bromine and fluorine atoms on the aromatic ring is expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The lactam moiety within the benzoxazinone ring provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.

Plausible Synthetic Pathway

Proposed Synthetic Workflow:

Synthetic_Pathway A 2-Amino-4-bromo-5-fluorophenol D N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate) A->D Acylation B Chloroacetyl chloride B->D C Base (e.g., K2CO3, Et3N) in an inert solvent (e.g., Acetone, THF) C->D Reaction Condition F This compound D->F Cyclization E Intramolecular Cyclization (e.g., heating with a base like NaH in DMF) E->F Reaction Condition MS_Fragmentation M [M]⁺˙ (m/z 245/247) F1 [M-CO]⁺˙ M->F1 -CO F2 [M-Br]⁺ M->F2 -Br F3 [M-CH₂O]⁺˙ M->F3 -CH₂O

An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed exploration of a robust synthetic pathway to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic approach detailed herein is grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its unique structural and electronic properties have rendered it a cornerstone in the design of novel therapeutic agents. The inherent rigidity of the fused ring system, coupled with the hydrogen bonding capabilities of the lactam functionality, allows for precise and high-affinity interactions with various biological targets. The introduction of halogen substituents, such as bromine and fluorine, can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their metabolic stability, membrane permeability, and binding affinity. Consequently, the development of efficient and scalable synthetic routes to novel halogenated 1,4-benzoxazin-3-ones, such as the title compound, is of paramount importance to the drug discovery and development community.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), points to the key intermediate, 2-amino-4-bromo-5-fluorophenol (II). The formation of the benzoxazinone ring can be envisioned through a two-step sequence involving N-acylation of the aminophenol with a suitable two-carbon electrophile, followed by an intramolecular Williamson ether synthesis. This strategy offers a convergent and flexible approach to the target scaffold.

Retrosynthesis This compound (I) This compound (I) N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (III) N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (III) This compound (I)->N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (III) Intramolecular Cyclization 2-amino-4-bromo-5-fluorophenol (II) 2-amino-4-bromo-5-fluorophenol (II) N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (III)->2-amino-4-bromo-5-fluorophenol (II) N-Acylation 4-bromo-3-fluoroaniline 4-bromo-3-fluoroaniline 2-amino-4-bromo-5-fluorophenol (II)->4-bromo-3-fluoroaniline Multi-step Synthesis Part1_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Diazotization & Hydrolysis cluster_4 Step 5: Reduction 4-bromo-3-fluoroaniline 4-bromo-3-fluoroaniline N-(4-bromo-3-fluorophenyl)acetamide N-(4-bromo-3-fluorophenyl)acetamide 4-bromo-3-fluoroaniline->N-(4-bromo-3-fluorophenyl)acetamide Acetic Anhydride N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide N-(4-bromo-3-fluorophenyl)acetamide->N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide HNO3 / H2SO4 4-bromo-5-fluoro-2-nitroaniline 4-bromo-5-fluoro-2-nitroaniline N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide->4-bromo-5-fluoro-2-nitroaniline Acidic Hydrolysis 4-bromo-5-fluoro-2-nitrophenol 4-bromo-5-fluoro-2-nitrophenol 4-bromo-5-fluoro-2-nitroaniline->4-bromo-5-fluoro-2-nitrophenol NaNO2 / H2SO4, then H2O 2-amino-4-bromo-5-fluorophenol 2-amino-4-bromo-5-fluorophenol 4-bromo-5-fluoro-2-nitrophenol->2-amino-4-bromo-5-fluorophenol Fe / Acetic Acid

Caption: Workflow for the synthesis of the key aminophenol intermediate.

Step 1: Acetylation of 4-Bromo-3-fluoroaniline

The initial step involves the protection of the amino group of 4-bromo-3-fluoroaniline as an acetamide. This is crucial to moderate the activating effect of the amino group and to direct the subsequent electrophilic nitration to the desired position.

  • Protocol:

    • To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq) in glacial acetic acid (5-10 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

    • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford N-(4-bromo-3-fluorophenyl)acetamide.

Step 2: Nitration of N-(4-bromo-3-fluorophenyl)acetamide

The nitration of the acetanilide is a key regioselective step. The acetamido group is an ortho-, para-director, and the position ortho to the acetamido group and meta to the bromine and fluorine atoms is the most activated site for electrophilic aromatic substitution.

  • Protocol:

    • To a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid (3-5 vol), add N-(4-bromo-3-fluorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • To this solution, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 vol) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

    • Wash the solid with copious amounts of cold water until the washings are neutral and dry to yield N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amino group.

  • Protocol:

    • Suspend N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (5-10 vol) and concentrated hydrochloric acid (5-10 vol).

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-5-fluoro-2-nitroaniline.

Step 4: Conversion of 4-Bromo-5-fluoro-2-nitroaniline to 4-Bromo-5-fluoro-2-nitrophenol

This transformation is achieved via a diazotization reaction followed by hydrolysis of the diazonium salt.

  • Protocol:

    • Dissolve 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid (3-5 vol) and water (5-10 vol) at 0-5 °C.

    • To this solution, add a solution of sodium nitrite (1.1 eq) in water (2-3 vol) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

    • Add the cold diazonium salt solution portion-wise to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture for a further 30 minutes.

    • Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 10 vol).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-fluoro-2-nitrophenol.

Step 5: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation; however, a classic and effective method is the use of iron in acidic media.

  • Protocol:

    • To a stirred suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol (10-20 vol) and glacial acetic acid (1-2 vol), heat the mixture to 70-80 °C.

    • Add a solution of 4-bromo-5-fluoro-2-nitrophenol (1.0 eq) in ethanol dropwise to the heated suspension.

    • After the addition is complete, maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-amino-4-bromo-5-fluorophenol, which can be further purified by recrystallization or column chromatography.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
4-Bromo-3-fluoroanilineC₆H₅BrFN190.01Off-white to pale brown solid
N-(4-bromo-3-fluorophenyl)acetamideC₈H₇BrFNO232.05White to off-white solid
N-(4-bromo-5-fluoro-2-nitrophenyl)acetamideC₈H₆BrFN₂O₃277.05Yellow solid
4-bromo-5-fluoro-2-nitroanilineC₆H₄BrFN₂O₂235.01Orange to red solid
4-bromo-5-fluoro-2-nitrophenolC₆H₃BrFNO₃236.00Yellow solid
2-amino-4-bromo-5-fluorophenolC₆H₅BrFNO206.01Light brown to purple solid
Part 2: Construction of the 1,4-Benzoxazin-3-one Ring

With the key aminophenol intermediate in hand, the final two steps focus on the formation of the heterocyclic ring system.

Part2_Workflow cluster_0 Step 6: N-Acylation cluster_1 Step 7: Intramolecular Cyclization 2-amino-4-bromo-5-fluorophenol 2-amino-4-bromo-5-fluorophenol N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide 2-amino-4-bromo-5-fluorophenol->N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide Chloroacetyl Chloride This compound This compound N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide->this compound Base (e.g., K2CO3)

Caption: Workflow for the construction of the benzoxazinone ring.

Step 6: N-Acylation with Chloroacetyl Chloride

The amino group of 2-amino-4-bromo-5-fluorophenol is acylated with chloroacetyl chloride. This reaction introduces the two-carbon unit and the chloro leaving group necessary for the subsequent cyclization.

  • Protocol:

    • Dissolve 2-amino-4-bromo-5-fluorophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-20 vol).

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the reaction mixture.

    • Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C. A precipitate of the amine hydrochloride salt may form.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with water, a dilute aqueous solution of hydrochloric acid (to remove excess base), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide, which may be used in the next step without further purification or can be purified by recrystallization.

Step 7: Intramolecular Cyclization to this compound

The final step is an intramolecular Williamson ether synthesis. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile, displacing the chloride from the adjacent chloroacetamide moiety to form the six-membered heterocyclic ring.

  • Protocol:

    • Dissolve N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) (10-20 vol).

    • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) or sodium hydride (NaH) (1.2 eq, use with caution).

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • If the product precipitates upon cooling or concentration, it can be collected by filtration. Otherwise, partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamideC₈H₆BrClFNO₂282.50Off-white to pale yellow solid
This compoundC₈H₅BrFNO₂246.03White to off-white solid

Mechanistic Insights

The key ring-forming step, the intramolecular Williamson ether synthesis, proceeds via an SN2 mechanism. The base abstracts the acidic phenolic proton to generate a nucleophilic phenoxide ion. This nucleophile then attacks the electrophilic carbon atom bearing the chlorine atom in a backside attack, leading to the displacement of the chloride ion and the formation of the new C-O bond, thus closing the ring.

Safety and Handling

This synthesis involves the use of hazardous and corrosive reagents, including strong acids, oxidizing agents, and lachrymatory substances. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling fuming nitric acid, chloroacetyl chloride, and sodium hydride.

Conclusion

This in-depth technical guide outlines a logical and robust synthetic pathway for the preparation of this compound. The described multi-step synthesis employs well-established and reliable chemical transformations, providing a clear roadmap for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The strategic use of protecting groups and the careful control of reaction conditions are paramount to achieving a successful and efficient synthesis of this valuable heterocyclic scaffold.

References

  • Patel, M., & Patel, R. (2012). Synthesis and biological evaluation of some novel 1,4-benzoxazine derivatives. Journal of Sciences, 1(1), 20-25.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

An In-depth Technical Guide to the Mechanism of Action of 1,4-Benzoxazin-3-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical Data, Mechanistic Insights, and Experimental Strategy

Preamble: The Role of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

The compound this compound is not itself an active pharmaceutical ingredient with a defined mechanism of action. Instead, it represents a crucial starting material—a synthetic intermediate or building block. Its core structure, the 1,4-benzoxazin-3-one scaffold, is recognized in medicinal chemistry as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable foundation for the development of novel therapeutics.[1][2] The strategic placement of bromine and fluorine atoms on this scaffold is a key step in modifying the physicochemical properties of the final compound, such as metabolic stability, cell permeability, and target-binding affinity, ultimately influencing its potency and selectivity.

This guide, therefore, will focus on the well-documented and clinically significant mechanism of action of advanced derivatives of the 1,4-benzoxazin-3-one scaffold, specifically their role as potent kinase inhibitors in oncology. We will use the inhibition of the PI3K/mTOR signaling pathway as a prime exemplar to provide an in-depth exploration of the core biological activities and the experimental workflows used to validate them.

The 1,4-Benzoxazin-3-one Scaffold in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most intensively pursued targets for drug development.[3] A novel class of molecules featuring the 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one skeleton has been successfully designed and synthesized to target this pathway, demonstrating potent dual inhibitory activity against PI3K and mTOR.[3]

The PI3K/Akt/mTOR Signaling Pathway: A Simplified Overview

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins like Bad and activation of transcription factors like NF-κB.

  • Cell Growth and Proliferation: Activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

The ability of 1,4-benzoxazin-3-one derivatives to dually inhibit both PI3K and mTOR offers a comprehensive blockade of this critical cancer-promoting pathway.

Visualizing the Mechanism: PI3K/mTOR Inhibition

The following diagram illustrates the points of intervention for 1,4-benzoxazin-3-one-based inhibitors within the PI3K/Akt/mTOR pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K E4BP1 4E-BP1 mTORC1->E4BP1 Cell_Growth Cell Growth & Protein Synthesis S6K->Cell_Growth E4BP1->Cell_Growth Inhibitor 1,4-Benzoxazin-3-one Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

Experimental Validation: A Self-Validating Protocol Workflow

To establish a compound as a legitimate PI3K/mTOR dual inhibitor, a tiered and logical experimental workflow is essential. Each step is designed to validate the findings of the previous one, creating a robust data package for preclinical evaluation.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the compound's direct inhibitory effect on the target enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To quantify the concentration of the benzoxazinone derivative required to inhibit 50% of the PI3K and mTOR kinase activity.

  • Methodology:

    • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used.

    • A luminescent kinase assay format (e.g., Kinase-Glo®) is employed, which measures the amount of ATP remaining in the solution after the kinase reaction. Lower luminescence indicates higher kinase activity.

    • The test compound is serially diluted across a wide concentration range (e.g., 0.1 nM to 10 µM) and incubated with the kinase and its specific substrate.

    • The reaction is initiated by the addition of ATP.

    • Following incubation, the detection reagent is added, and luminescence is measured.

    • Data are plotted as kinase inhibition (%) versus log[inhibitor concentration], and the IC₅₀ value is calculated using a non-linear regression curve fit.

  • Causality and Trustworthiness: This experiment directly measures the interaction between the compound and its purified targets, isolating the activity from complex cellular systems. A low nanomolar IC₅₀ value suggests a potent inhibitor.[3] Comparing IC₅₀ values across different kinases provides a selectivity profile.

Data Presentation: Biochemical Inhibition Data

TargetIC₅₀ (nM) for Compound 8d-1[3]
PI3Kα0.63
PI3Kβ5.2
PI3Kγ8.9
PI3Kδ1.5
mTOR12.5

Data synthesized from published results for a representative compound.[3]

Tier 2: Cellular Target Engagement and Downstream Signaling

After confirming biochemical potency, the next critical step is to verify that the compound can enter cells and inhibit the target in its native environment.

Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins

  • Objective: To measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway (e.g., p-Akt, p-S6K) in cancer cell lines.

  • Methodology:

    • Select cancer cell lines with known PI3K pathway activation (e.g., HeLa, A549).

    • Treat cells with increasing concentrations of the benzoxazinone derivative for a defined period (e.g., 2-4 hours).

    • Lyse the cells to extract total protein.

    • Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-Akt Ser473, anti-p-S6K) and total protein as a loading control (e.g., anti-Akt, anti-β-actin).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantify band intensity to determine the reduction in phosphorylation.

  • Causality and Trustworthiness: A dose-dependent decrease in the phosphorylation of Akt and S6K provides direct evidence of target engagement within the cell, confirming that the compound is cell-permeable and effectively blocks the signaling cascade.

Tier 3: In Vivo Efficacy and Pharmacodynamics

The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism.

Experimental Protocol: Human Tumor Xenograft Model

  • Objective: To assess the ability of the benzoxazinone derivative to inhibit tumor growth in an animal model.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., HeLa).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.

    • The compound is administered orally or via intraperitoneal injection at a defined dose and schedule (e.g., 50 mg/kg, once daily).

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, the tumor growth inhibition (TGI) is calculated.

    • Optional: Pharmacodynamic (PD) studies can be performed by collecting tumors at specific time points post-dosing and analyzing p-Akt levels via Western blot or immunohistochemistry to correlate target inhibition with anti-tumor response.

  • Causality and Trustworthiness: Significant TGI in the absence of major toxicity (indicated by stable body weight) demonstrates that the compound has a favorable therapeutic window and can achieve sufficient exposure in vivo to exert its anti-cancer effects.[3]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: In Vivo Validation a In Vitro Kinase Assay (IC50 Determination) b Selectivity Profiling (Kinase Panel) a->b Potent Hit c Cell Proliferation Assay (Anti-cancer Activity) b->c Selective Hit d Western Blot (Target Engagement, p-Akt) c->d e Pharmacokinetics (PK) (Oral Bioavailability) d->e Cell-Active Lead f Xenograft Efficacy Model (Tumor Growth Inhibition) e->f g Pharmacodynamics (PD) (In-tumor Target Modulation) f->g h Candidate Drug

Caption: Tiered experimental workflow for validating a 1,4-benzoxazin-3-one based kinase inhibitor.

Conclusion

While this compound is a synthetic precursor, the 1,4-benzoxazin-3-one scaffold it belongs to is a highly valuable core in modern drug discovery. Derivatives built upon this framework have been expertly engineered into potent and selective inhibitors of critical oncogenic pathways, most notably the PI3K/Akt/mTOR cascade. The mechanism of action, involving direct, competitive inhibition of the kinase ATP-binding pocket, has been rigorously validated through a multi-tiered experimental approach, from biochemical assays to in vivo efficacy models. This systematic validation ensures a high degree of scientific trust and provides a solid foundation for advancing these promising compounds into clinical development as next-generation cancer therapeutics.

References

  • Ellouz, M., Ihammi, A., Baraich, A., Farihi, A., Addichi, D., Loughmari, S., Sebbar, N.K., Bouhrim, M., A. Mothana, R., M. Noman, O., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3089. [Link]

  • Wang, J., Zhang, H., Mo, L., Li, Y., Li, Y., & Gao, Y. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1042571. [Link]

  • de Klerk, A., Van der Watt, E., & Vincken, J. P. (2019). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 27(2), 269-281. [Link]

  • Sagam, A. R., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1388915. [Link]

  • Li, R., Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 203-215. [Link]

  • Bollu, V. R., et al. (2017). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][4][5]oxazin- 3(4H)-ones as anticancer agents. ResearchGate. [Link]

  • Fu, W., et al. (2013). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]

  • Patel, M. B., & Patel, H. D. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmacy and Biological Sciences, 9(4). [Link]

  • Reddy, T. R., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5566. [Link]

  • Zhang, Y., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(25), 11048-11058. [Link]

  • Xu, X., et al. (2014). 1,4-Benzoxazine-3(4H)-ones as Potent Inhibitors of Platelet Aggregation: Design, Synthesis and Structure-Activity Relations. Chemical & Pharmaceutical Bulletin, 62(9), 915-920. [Link]

Sources

biological activity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and analgesic agents.[1][3][4][5] The versatility of the benzoxazinone ring system, allowing for substitutions at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents. This guide will provide a comprehensive overview of the anticipated biological activities of a specific, yet understudied derivative, this compound, and propose a detailed experimental framework for its characterization.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind hypothesizing specific biological activities for this compound, outline detailed experimental protocols for its investigation, and provide a framework for interpreting the potential outcomes.

Physicochemical Properties and Proposed Synthesis

Compound: this compound CAS Number: 1160102-28-2[6][7] Molecular Formula: C₈H₅BrFNO₂[7] Molecular Weight: 246.03 g/mol [7]

Proposed Synthetic Route

While specific synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous benzoxazinone derivatives. A common and effective method involves the cyclization of a substituted 2-aminophenol with an α-haloacetyl halide.

A proposed retro-synthetic analysis suggests that the target molecule can be synthesized from 2-amino-4-bromo-5-fluorophenol and chloroacetyl chloride.

Synthetic Pathway Target This compound Intermediate1 2-Amino-4-bromo-5-fluorophenol Target->Intermediate1 Cyclization Intermediate2 Chloroacetyl chloride Target->Intermediate2 Cyclization StartingMaterial1 4-Bromo-5-fluoro-2-nitrophenol Intermediate1->StartingMaterial1 Reduction StartingMaterial3 Chloroacetic acid Intermediate2->StartingMaterial3 Chlorination StartingMaterial2 Acetic Anhydride StartingMaterial4 Thionyl chloride StartingMaterial3->StartingMaterial4

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Synthesis of 2-Amino-4-bromo-5-fluorophenol:

    • To a solution of 4-bromo-5-fluoro-2-nitrophenol in ethanol, add a catalytic amount of palladium on carbon (10%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-4-bromo-5-fluorophenol.

  • Synthesis of this compound:

    • Dissolve 2-amino-4-bromo-5-fluorophenol in a suitable aprotic solvent, such as dichloromethane or ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine or pyridine, to the solution.

    • Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Hypothesized Biological Activities and Rationale

The presence of halogen atoms, specifically bromine and fluorine, on the aromatic ring of the benzoxazinone scaffold is anticipated to significantly influence its biological profile. Halogens can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby enhancing its interaction with biological targets. Based on the known activities of other halogenated benzoxazinones, we hypothesize the following potential biological activities for this compound.

Anticancer Activity

Many benzoxazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed compound could interfere with cancer cell proliferation through mechanisms such as cell cycle arrest or induction of apoptosis.

Antimicrobial Activity

The benzoxazinone nucleus is a common feature in compounds with antibacterial and antifungal properties.[8] The bromo and fluoro substituents may enhance the antimicrobial potency of the molecule.

Anti-inflammatory Activity

Several 1,4-benzoxazin-3-one derivatives have been reported to possess significant anti-inflammatory properties.[3][4][5] The target compound could potentially inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

Proposed Experimental Workflows for Biological Evaluation

A systematic, multi-tiered approach is proposed to comprehensively evaluate the .

Experimental Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action Studies cluster_2 Tier 3: In Vivo Validation Anticancer Anticancer Screening CellCycle Cell Cycle Analysis Anticancer->CellCycle Apoptosis Apoptosis Assays Anticancer->Apoptosis Antimicrobial Antimicrobial Screening EnzymeInhibition Enzyme Inhibition Assays Antimicrobial->EnzymeInhibition AntiInflammatory Anti-inflammatory Screening CytokineProfiling Cytokine Profiling AntiInflammatory->CytokineProfiling Xenograft Xenograft Models CellCycle->Xenograft Apoptosis->Xenograft Infection Infection Models EnzymeInhibition->Infection Inflammation Inflammation Models CytokineProfiling->Inflammation

Caption: A tiered experimental workflow for the biological evaluation of this compound.

Tier 1: In Vitro Screening
Protocol 1: Anticancer Screening (MTT Assay)
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Antimicrobial Screening (Broth Microdilution Assay)
  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Mechanism of Action Studies

Assuming promising activity is observed in the initial screens, the following protocols can be employed to elucidate the mechanism of action.

Protocol 3: Cell Cycle Analysis (for Anticancer Activity)
  • Cell Treatment: Treat the cancer cells with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Tier 3: In Vivo Validation

Positive in vitro results should be followed by validation in appropriate animal models.

Protocol 5: Xenograft Tumor Model (for Anticancer Activity)
  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign mice to treatment groups (vehicle control, test compound, positive control) and administer the compounds via an appropriate route (e.g., intraperitoneal, oral).

  • Tumor Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

Quantitative Data Summary
Assay Metric Example Result
Anticancer Screening (MTT) IC₅₀ (µM)5.2 ± 0.8 (MCF-7)
Antimicrobial Screening (MIC) MIC (µg/mL)16 (S. aureus)
Cell Cycle Analysis % G2/M Arrest65% at 24h
Apoptosis Assay % Apoptotic Cells45% at 24h
In Vivo Xenograft Study % Tumor Growth Inhibition70% at 20 mg/kg
Hypothetical Signaling Pathway

Should this compound demonstrate significant anticancer activity via apoptosis induction, a potential mechanism could involve the modulation of key signaling pathways such as the p53 or MAPK pathways.

Apoptosis Pathway Compound 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion

While the specific biological activities of this compound remain to be experimentally determined, its structural features suggest a high potential for interesting pharmacological properties. The proposed systematic approach, from initial in vitro screening to in vivo validation, provides a robust framework for elucidating its therapeutic potential. The findings from such studies will not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of benzoxazinone derivatives, paving the way for the development of novel and effective therapeutic agents.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). Mongolia Journals Online. Retrieved January 12, 2026, from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2025, December 14). National University of Science and Technology. Retrieved January 12, 2026, from [Link]

  • First syntheses of natural products with the 2,7‐dihydroxy‐2H‐1,4‐benzoxazin‐3(4H)‐one skeleton | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). International Journal of Science and Research (IJSR). Retrieved January 12, 2026, from [Link]

  • Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). Indian Journal of Applied Research. Retrieved January 12, 2026, from [Link]

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). (2020, April 1). PubMed. Retrieved January 12, 2026, from [Link]

  • A review exploring biological activities of hydrazones. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • (PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Deconvoluting the Therapeutic Landscape of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel bioactive small molecules, such as 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, represents a critical starting point in the drug development pipeline. However, the journey from a promising hit to a viable therapeutic candidate is contingent on the precise identification and validation of its molecular target(s). This in-depth technical guide provides a comprehensive, multi-faceted strategy for elucidating the therapeutic targets of this novel benzoxazinone derivative. We present an integrated workflow that synergizes robust in silico predictive methodologies with gold-standard experimental validation techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to target deconvolution.

Introduction: The Challenge of the Unknown Target

This compound is a novel chemical entity with a benzoxazinone scaffold. Derivatives of this scaffold have been associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, suggesting a rich, yet unexplored, pharmacological potential.[1][2][3][4][5] The primary bottleneck in harnessing this potential is the identification of its direct molecular targets, a process often termed target deconvolution.[6][7] Understanding the mechanism of action at a molecular level is paramount for rational drug design, predicting potential toxicities, and patient stratification.

This guide outlines a systematic and logical progression for target identification, commencing with computational approaches to generate initial hypotheses, followed by rigorous experimental validation.

Foundational Strategy: An Integrated Approach to Target Discovery

We advocate for a multi-pronged approach that combines computational and experimental methodologies to build a robust and comprehensive understanding of the compound's mechanism of action.[6][8] This integrated strategy mitigates the limitations of any single technique and provides converging lines of evidence to confirm true biological targets.

cluster_0 In Silico Target Prediction cluster_1 Experimental Target Validation a Ligand-Based Approaches (Chemical Similarity) d Affinity Chromatography-Mass Spectrometry (AC-MS) a->d Hypothesis Generation b Structure-Based Approaches (Molecular Docking) b->d c Chemogenomic & Machine Learning e Chemical Proteomics (e.g., TPP, ABPP) c->e Hypothesis Generation f Genetic Approaches (RNAi, CRISPR) d->f Target Confirmation e->f g Validated Therapeutic Target(s) f->g

Figure 1: An integrated workflow for therapeutic target identification.

In Silico Target Prediction: Generating Actionable Hypotheses

Computational methods provide a cost-effective and rapid means to generate initial hypotheses about the potential targets of a novel compound.[9][10][11] These approaches leverage vast biological and chemical databases to predict interactions.

Ligand-Based Target Prediction

The fundamental principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[12]

  • Methodology:

    • Chemical Fingerprinting: Represent the 2D or 3D structure of this compound as a chemical fingerprint.

    • Database Searching: Utilize large chemogenomic databases such as ChEMBL, PubChem, and DrugBank to search for compounds with high structural similarity.

    • Target Inference: Identify the known biological targets of the structurally similar compounds. The TargetHunter tool is an example of a web-based platform that implements such an algorithm.[12]

Structure-Based Target Prediction (Panel Docking)

This approach involves docking the compound into the 3D structures of a panel of known protein targets to predict binding affinity.

  • Methodology:

    • Compound Conformer Generation: Generate a set of low-energy 3D conformers of the molecule.

    • Target Library Preparation: Compile a library of 3D protein structures of potential targets. This can be guided by the results of ligand-based predictions or based on target families known to be modulated by benzoxazinone derivatives.

    • Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to each protein in the library.

    • Scoring and Ranking: Rank the potential targets based on the predicted binding energies and interaction patterns.

Chemogenomic and Machine Learning Approaches

These methods utilize sophisticated algorithms to learn from vast datasets of known drug-target interactions to predict novel interactions.[13][14]

  • Methodology:

    • Model Selection: Choose a pre-trained machine learning model or develop a custom model using chemogenomic data.

    • Input Data: Provide the chemical structure of the compound as input to the model.

    • Prediction: The model will output a ranked list of potential protein targets based on the learned patterns of interaction.

Table 1: Summary of In Silico Prediction Tools

MethodPrincipleExample Tools/DatabasesOutput
Ligand-BasedStructurally similar compounds have similar biological targets.[12]ChEMBL, PubChem, TargetHunter, SwissTargetPredictionRanked list of potential protein targets
Structure-Based (Docking)Predicts binding affinity based on 3D structural complementarity.AutoDock, Glide, Schrödinger SuiteBinding poses and energy scores
Chemogenomic/Machine LearningLearns from known drug-target interactions to predict new ones.[14]SuperPred, various custom modelsProbability scores for target interaction

Experimental Target Identification and Validation

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm direct physical interactions and biological relevance.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a direct biochemical method to isolate and identify proteins that physically bind to the compound of interest.[7][15]

  • Causality Behind Experimental Choices: This method is chosen for its directness in identifying binding partners from a complex biological mixture, such as a cell lysate.[16][17] The key to a successful experiment lies in the design of the affinity probe, ensuring that the linker attachment does not disrupt the compound's binding to its target.

a Synthesize Affinity Probe: Compound + Linker + Solid Support b Incubate with Cell Lysate a->b c Wash to Remove Non-specific Binders b->c d Elute Bound Proteins c->d e SDS-PAGE and/or In-solution Digestion d->e f LC-MS/MS Analysis e->f g Database Search & Protein Identification f->g

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Detailed Protocol:

    • Affinity Probe Synthesis:

      • Synthesize an analog of this compound with a reactive functional group for linker attachment.

      • Covalently attach the modified compound to a solid support (e.g., agarose or magnetic beads) via a flexible linker (e.g., polyethylene glycol).

    • Cell Lysate Preparation:

      • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and harvest the cells.

      • Lyse the cells in a non-denaturing buffer to maintain protein integrity.

    • Affinity Pulldown:

      • Incubate the affinity probe with the cell lysate to allow for binding.

      • Include a control experiment with beads alone or beads with an inactive analog to identify non-specific binders.

    • Washing and Elution:

      • Thoroughly wash the beads to remove unbound proteins.[18]

      • Elute the bound proteins using a competitive binder, a denaturing agent (e.g., SDS), or by changing the pH or salt concentration.

    • Protein Identification by Mass Spectrometry:

      • Separate the eluted proteins by SDS-PAGE or perform in-solution digestion with trypsin.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the fragmentation data against a protein database.

Chemical Proteomics

Chemical proteomics techniques probe the interactions of a small molecule with proteins in a more native cellular environment.[19][20][21][22]

  • Activity-Based Protein Profiling (ABPP): This method is particularly useful for identifying enzyme targets that bind covalently to the compound.[23]

  • Thermal Proteome Profiling (TPP): TPP is based on the principle that the binding of a small molecule stabilizes its target protein against thermal denaturation.[22] This allows for the identification of both covalent and non-covalent interactions in live cells.

  • Detailed Protocol for Thermal Proteome Profiling (TPP):

    • Cell Treatment: Treat intact cells with the compound and a vehicle control.

    • Heating: Heat aliquots of the cell lysates to a range of temperatures.

    • Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantitative Proteomics:

      • Digest the soluble proteins from each temperature point into peptides.

      • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

      • Analyze the labeled peptides by LC-MS/MS.

    • Data Analysis:

      • Generate melting curves for thousands of proteins.

      • Identify proteins with a significant thermal shift in the compound-treated samples compared to the control. These are the candidate targets.

Genetic and Genomic Approaches

Genetic methods can identify proteins that are functionally important for the compound's activity.[8]

  • RNA Interference (RNAi) or CRISPR-Cas9 Screening: These techniques can be used to systematically knock down or knock out every gene in the genome. By identifying which knockdowns/knockouts confer resistance or sensitivity to the compound, one can infer the target pathway and potentially the direct target.

Target Validation: From Candidates to Confirmed Targets

The identification of candidate targets must be followed by rigorous validation to confirm a direct and functionally relevant interaction.

Table 2: Target Validation Methods

MethodPrincipleInformation Gained
Biophysical Assays
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to an immobilized ligand or protein.Binding affinity (KD), kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding.Binding affinity (KD), stoichiometry, thermodynamics
Cellular Thermal Shift Assay (CETSA)Validates target engagement in cells or tissues by measuring changes in protein thermal stability.[10]In-cell target engagement
Biochemical Assays
Recombinant Protein AssaysTests the effect of the compound on the activity of a purified, recombinant candidate target protein.Direct modulation of protein function (IC50/EC50)
Cell-Based Assays
Target Knockdown/KnockoutExamines whether reducing the expression of the candidate target recapitulates or blocks the compound's effect.Functional relevance of the target in a cellular context
OverexpressionAssesses whether increasing the level of the target protein alters the cellular response to the compound.Functional relevance of the target

Conclusion and Future Directions

The identification of therapeutic targets for a novel compound like this compound is a complex but achievable endeavor. By employing a systematic and integrated workflow that combines the predictive power of in silico methods with the definitive evidence from experimental approaches like AC-MS and chemical proteomics, researchers can confidently deconvolute its mechanism of action. The validation of these targets through biophysical, biochemical, and cell-based assays is the final, crucial step in transforming a bioactive molecule into a promising lead for drug development. The insights gained from this comprehensive target identification process will pave the way for future structure-activity relationship studies and the rational design of next-generation therapeutics.

References

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods.
  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis.
  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow.
  • PMC - PubMed Central. (n.d.). Automation to Enable High-throughput Chemical Proteomics.
  • Thermo Fisher Scientific - US. (n.d.). Chemoproteomics Workflows.
  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
  • Benchchem. (n.d.). In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide.
  • Semantic Scholar. (n.d.). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.
  • PMC - NIH. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • ResearchGate. (n.d.). Known experimental techniques to identify drug targets.
  • NIH. (2013, January 5). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
  • Creative Biolabs. (n.d.). Chemical Proteomics.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • PMC - PubMed Central. (n.d.). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences.
  • PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives.
  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
  • bioRxiv. (2020, July 2). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction.
  • PMC - PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry.
  • BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.
  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.
  • PMC - PubMed Central. (n.d.). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4.
  • LCGC International. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • ResearchGate. (2025, August 6). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines.
  • PMC - PubMed Central. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • PMC - PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • PubMed Central. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][20]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from

Sources

The Strategic Interplay of Bromine and Fluorine in Benzoxazinone Scaffolds: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Core and the Power of Halogenation

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These structures have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and herbicidal properties.[1][2][3] The versatility of the benzoxazinone ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

A particularly fruitful strategy in the optimization of benzoxazinone-based drug candidates has been the introduction of halogen atoms. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic behavior. This guide focuses on the nuanced structure-activity relationships (SAR) of benzoxazinones substituted with both bromine and fluorine. By examining the interplay of these two halogens at various positions on the benzoxazinone core, we can elucidate the principles that govern their biological activity and guide the rational design of next-generation therapeutic agents.

The Bromo-Fluoro Benzoxazinone Scaffold: A General Overview

The core structure of a bromo-fluoro benzoxazinone is depicted below. The positions on the benzene ring (C5-C8) are critical for substitution and significantly influence the molecule's interaction with biological targets.

Caption: General scaffold of a bromo-fluoro substituted 1,4-benzoxazin-3-one.

Structure-Activity Relationships of Bromo-Fluoro Benzoxazinones

While comprehensive studies focusing exclusively on bromo-fluoro benzoxazinones are emerging, a cohesive SAR narrative can be constructed by integrating data from various studies on halogenated benzoxazinones and related heterocyclic systems.

Anticancer Activity

Benzoxazinone derivatives have shown promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest.[4][5] The introduction of halogens can enhance this activity, and the combination of bromine and fluorine offers unique opportunities for optimization.

Key SAR Insights for Anticancer Activity:

  • Positioning is Paramount: The anticancer activity of halogenated benzoxazinones is highly dependent on the position of the halogen atoms. For instance, studies on related halogenated quinolines have shown that the placement of a bromine atom can significantly impact cytotoxicity and topoisomerase inhibition.

  • Electron-Withdrawing Effects: Both bromine and fluorine are electron-withdrawing groups. Their presence on the aromatic ring can modulate the electronic properties of the benzoxazinone system, potentially enhancing interactions with biological targets through mechanisms like halogen bonding.

  • Lipophilicity and Cell Permeability: The judicious placement of bromo and fluoro substituents can fine-tune the lipophilicity of the molecule, which is a critical factor for cell membrane permeability and reaching intracellular targets. A well-balanced lipophilicity is often key to potent anticancer activity.

  • Synergistic Effects: While direct evidence for bromo-fluoro benzoxazinones is limited, the combination of a larger, more polarizable bromine atom with a small, highly electronegative fluorine atom could lead to unique binding interactions with target proteins that are not achievable with single halogen substitutions.

Hypothetical SAR Model for Anticancer Activity:

Caption: Factors influencing the anticancer activity of bromo-fluoro benzoxazinones.

Table 1: Postulated Anticancer Activity Trends of Bromo-Fluoro Benzoxazinone Isomers

Compound (Isomer)Postulated ActivityRationale
6-Bromo-8-fluoroModerate to HighThe 6-position is often crucial for activity. The 8-fluoro may enhance binding and metabolic stability.
6-Fluoro-8-bromoModerate to HighSimilar to the above, but the altered electronic and steric profile could lead to different target selectivity.
5-Bromo-7-fluoroModerateSubstitution at these positions may also confer activity, though potentially less than at the 6- and 8-positions.
7-Bromo-5-fluoroModerateIsomeric variations can lead to subtle but significant changes in activity.
Antibacterial Activity

The rise of antibiotic resistance necessitates the development of new antibacterial agents.[6] Benzoxazinones have emerged as a promising scaffold for this purpose. Halogenation, particularly with fluorine, has been a successful strategy in the development of potent antibacterial drugs like fluoroquinolones. The inclusion of bromine alongside fluorine could offer further advantages.

Key SAR Insights for Antibacterial Activity:

  • Targeting Bacterial Enzymes: Halogenated benzoxazinones may exert their antibacterial effects by inhibiting essential bacterial enzymes, such as DNA gyrase or topoisomerase IV. The electronic and steric properties conferred by bromo-fluoro substitution can influence the binding affinity to these targets.

  • Impact of Halogen Position: Studies on other halogenated heterocycles have shown that the position of the halogen is critical for antibacterial potency. For example, in some classes of compounds, a halogen at the para-position of a phenyl ring enhances activity.[7]

  • Overcoming Resistance: Novel substitution patterns, such as the bromo-fluoro combination, may help to overcome existing resistance mechanisms by presenting a chemical entity that is not recognized by bacterial efflux pumps or modifying enzymes.

Experimental Workflow for Antibacterial Screening:

Antibacterial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Synthesis Synthesize Bromo-Fluoro Benzoxazinone Library MIC Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC Primary Screen MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Determine Bactericidal/Bacteriostatic Time_Kill Time-Kill Kinetics Assay MBC->Time_Kill Characterize Killing Rate Enzyme_Assay DNA Gyrase/Topoisomerase Inhibition Assay Time_Kill->Enzyme_Assay Investigate Target Membrane_Permeability Bacterial Membrane Permeability Assay Enzyme_Assay->Membrane_Permeability Explore Other Mechanisms

Caption: A typical workflow for the evaluation of antibacterial activity.

Antifungal Activity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Benzoxazinone derivatives have demonstrated promising antifungal activity, and halogenation can play a key role in enhancing their efficacy.[8][9]

Key SAR Insights for Antifungal Activity:

  • Inhibition of Fungal-Specific Pathways: Bromo-fluoro benzoxazinones may target fungal-specific enzymes or pathways, such as ergosterol biosynthesis or cell wall synthesis. The specific substitution pattern will influence the potency and spectrum of activity.

  • Lipophilicity and Fungal Cell Wall Penetration: The fungal cell wall presents a significant barrier to drug entry. The lipophilicity conferred by bromo-fluoro substitution can be optimized to enhance penetration and accumulation within the fungal cell.

  • Broad-Spectrum Potential: By carefully selecting the positions of the bromine and fluorine atoms, it may be possible to develop broad-spectrum antifungal agents that are effective against a range of pathogenic fungi.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Halogenated Benzoxazinone Analogs against Pathogenic Fungi (Hypothetical Data)

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Benzoxazinone (unsubstituted)>64>64
6-Bromo-benzoxazinone1632
8-Fluoro-benzoxazinone816
6-Bromo-8-fluoro-benzoxazinone 4 8
6-Fluoro-8-bromo-benzoxazinone 8 16

Experimental Protocols

General Synthesis of Bromo-Fluoro Benzoxazinones

A general synthetic route to bromo-fluoro substituted 2H-benzo[b][7][10]oxazin-3(4H)-ones involves the cyclization of an appropriately substituted 2-aminophenol with an α-haloacetyl halide or a related cyclizing agent.

Step-by-Step Protocol for the Synthesis of 6-Bromo-8-fluoro-2H-benzo[b][7][10]oxazin-3(4H)-one:

  • Starting Material: Begin with commercially available or synthesized 2-amino-4-bromo-6-fluorophenol.

  • Acylation: Dissolve the 2-amino-4-bromo-6-fluorophenol in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride or bromoacetyl bromide (1.1 equivalents) in the same solvent.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to scavenge the generated acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the acylation, add a stronger base, such as potassium carbonate or sodium hydride (2-3 equivalents), to promote intramolecular cyclization.

  • Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-bromo-8-fluoro-2H-benzo[b][7][10]oxazin-3(4H)-one.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bromo-fluoro benzoxazinone compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The exploration of bromo-fluoro substituted benzoxazinones represents a promising avenue for the discovery of novel therapeutic agents. The strategic combination of bromine and fluorine offers a powerful tool to modulate the physicochemical and biological properties of the benzoxazinone scaffold. While the existing data provides a foundational understanding of the SAR of these compounds, further systematic studies are warranted. The synthesis and biological evaluation of a comprehensive library of bromo-fluoro benzoxazinone isomers will be crucial to fully elucidate the intricate structure-activity relationships and to identify lead compounds with superior potency and selectivity for anticancer, antibacterial, and antifungal applications.

References

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. [Link]

  • Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. (2011). PubMed. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][10]oxazin-3(4H). (2025). NIH. [Link]

  • Structure-activity relationship study of 7 (a-o) as anticancer. (n.d.). ResearchGate. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). NIH. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2020). PubMed. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). PubMed. [Link]

  • Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. (2009). ResearchGate. [Link]

  • Structure–activity relationship of the target compounds. (n.d.). ResearchGate. [Link]

  • Antifungal Susceptibility testing: New trends. (2007). EDOJ. [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). International Journal of Antimicrobial Agents. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). PMC. [Link]

  • Synthesis, characterization and biological activities of some mono and di-halogenated benzalacetophenones. (2012). ResearchGate. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2019). PMC. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). PMC. [Link]

  • Chemistry of biologically active benzoxazinoids. (1996). PubMed. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). ResearchGate. [Link]

  • Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. (2020). ResearchGate. [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed. [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][7][10]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. (2014). PubMed. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Taylor & Francis. [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (1991). PubMed. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). PMC. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2024). MDPI. [Link]

  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2024). MDPI. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). NIH. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

  • Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. (2004). ResearchGate. [Link]

  • Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. (2017). PubMed. [Link]

  • Lab Eight: Sensitivity Test Antifungal. (n.d.). University of Technology, Iraq. [Link]

  • Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). (2025). Semantic Scholar. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

  • STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYCATIONIC ANTIMICROBIALS. (2021). Neliti. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. [Link]

  • 7-Bromo-2H-benzo[b][7][10]oxazin-3(4H)-one. (n.d.). Amerigo Scientific. [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. [Link]

  • Synthesis and biological activity of mono- and bis-hydrazones of cyclic aminoguanidines. (1993). PubMed. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2014). Der Pharma Chemica. [Link]

Sources

A Guide to the Spectroscopic Characterization of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Privileged Scaffold

The 1,4-benzoxazin-3-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antifungal, antidiabetic, antimicrobial, and anticancer properties.[1] The specific functionalization of this scaffold with a bromine atom at the 6-position and a fluorine atom at the 7-position, yielding 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, is of significant interest to drug development professionals. These modifications are anticipated to modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. This technical guide provides a detailed exploration of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail predicted data, the rationale behind these predictions based on established principles and data from analogous structures, and standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will be key to confirming the substitution pattern, while the aliphatic and amide protons confirm the integrity of the heterocyclic ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-5~7.45Doublet (d)JH-F ≈ 7-9 HzThis proton is ortho to the bromine and meta to the fluorine. The fluorine atom will cause a doublet splitting. Its chemical shift is downfield due to the deshielding effect of the adjacent bromine.
H-8~7.15Doublet (d)JH-F ≈ 10-12 HzThis proton is ortho to the fluorine, resulting in a larger coupling constant compared to the meta coupling for H-5. It is expected to be upfield relative to H-5.
NH -4~10.90Singlet (s, broad)N/AAmide protons are typically broad and appear significantly downfield. Their chemical shift is solvent and concentration-dependent.
CH₂ -2~4.70Singlet (s)N/AThese methylene protons are adjacent to an oxygen and a carbonyl-bearing carbon, placing them in a deshielded environment. They are expected to appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the presence of all eight carbon atoms in their unique electronic environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3 (C=O)~165The carbonyl carbon of an amide is highly deshielded and typically appears in this region.[2]
C-7 (C-F)~150 (d, ¹JC-F ≈ 245 Hz)The carbon directly bonded to fluorine will show a very large one-bond coupling constant and will be significantly deshielded.
C-4a~142This aromatic carbon is bonded to the amide nitrogen, leading to a downfield shift.
C-8a~128This aromatic carbon is bonded to the ether oxygen.
C-5~118 (d, ³JC-F ≈ 4-5 Hz)Aromatic CH ortho to a bromine. A small coupling to fluorine is expected.
C-8~115 (d, ²JC-F ≈ 20 Hz)Aromatic CH ortho to a fluorine will show a significant two-bond C-F coupling.
C-6 (C-Br)~112The carbon attached to bromine is shielded relative to other substituted aromatic carbons but deshielded relative to unsubstituted carbons.
C-2 (-O-C H₂-C=O)~67The methylene carbon is deshielded by the adjacent oxygen atom.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for low solubility in chloroform and its ability to clearly resolve amide N-H protons.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ 39.52 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted Key IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3200N-H StretchMedium-StrongCharacteristic of the secondary amide N-H bond in the benzoxazinone ring.[3]
~1685C=O Stretch (Amide I)Strong, SharpThe carbonyl group of the cyclic amide (lactam) will produce a very intense and characteristic absorption.[3]
1600, 1480C=C Aromatic StretchMediumThese absorptions are typical for the benzene ring.
~1250C-O-C Asymmetric StretchStrongAssociated with the aryl-alkyl ether linkage within the oxazine ring.
~1220C-N StretchMediumStretching vibration of the amide C-N bond.
~1100C-F StretchStrongThe carbon-fluorine bond stretch typically results in a strong absorption in this region.
~600-700C-Br StretchMediumThe carbon-bromine stretch appears in the lower frequency region of the spectrum.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed under electron ionization (EI) conditions offers valuable structural clues.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula is C₈H₅BrFNO₂. The exact mass will show a characteristic isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

m/z (mass-to-charge)IonRationale for Formation
247 / 249[M]⁺Molecular Ion Peak . The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is the definitive signature of a monobrominated compound.[4]
219 / 221[M - CO]⁺Loss of a neutral carbon monoxide molecule is a very common fragmentation pathway for carbonyl-containing compounds.[5]
190 / 192[M - CO - CHO]⁺Subsequent loss of a formyl radical from the heterocyclic ring.
140[C₇H₅FO]⁺Fragment corresponding to the fluorinated aromatic portion after cleavage of the heterocyclic ring.
111 / 113[C₅H₂Br]⁺Fragment corresponding to the brominated portion of the aromatic ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M⁺), and inducing fragmentation.[6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for a comprehensive structural characterization.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one NMR NMR Spectrometer (¹H, ¹³C) Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern (m/z) MS->MS_Data Conclusion Complete Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the complete spectroscopic characterization of the title compound.

References

  • ResearchGate. Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • ProQuest. Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • PubMed Central. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Fisher Scientific. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals. [Link]

  • Mapana Journal of Sciences. Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

  • ResearchGate. FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][7][9]oxazine. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194201). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0194201). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • VTechWorks. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Fisher Scientific. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PubMed Central. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SpectraBase. 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one - Optional[MS (GC)] - Spectrum. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • International Journal of Research and Review. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... [Link]

  • ResearchGate. 1 H NMR spectrum of the (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone (DBrHPPOzM) monomer. [Link]

  • ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • SpectraBase. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one - Optional[FTIR] - Spectrum. [Link]

  • NIST WebBook. 2,4-Difluoro-6-nitroacetanilide. [Link]

  • NIST WebBook. Norflurazon. [Link]ID=C27314132&Type=IR-SPEC&Index=1)

Sources

The Advent and Ascendance of Fluoro-Benzoxazinones: A Technical Guide to Their Discovery, Synthesis, and Application in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has been a cornerstone of modern medicinal chemistry, yielding compounds with enhanced potency, metabolic stability, and bioavailability. This technical guide delves into the discovery and history of a particularly significant class of fluorinated heterocycles: the fluoro-benzoxazinones. We will traverse the historical milestones, from the initial synthesis of the core benzoxazinone structure to the contemporary development of sophisticated fluorinated derivatives. This guide will provide an in-depth exploration of their synthesis, offering detailed experimental protocols for key methodologies. Furthermore, we will examine the profound impact of fluorination on the biological activity of these compounds, with a particular focus on their role as antimicrobial agents. Through a detailed analysis of their mechanism of action, supported by quantitative data and pathway diagrams, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of fluoro-benzoxazinones in the ongoing quest for novel therapeutics.

A Historical Perspective: From a Foundational Scaffold to a Fluorinated Powerhouse

The journey of benzoxazinones in chemical research began over a century ago. In a foundational discovery, the first synthesis of the 2-aryl-4H-1,3-benzoxazin-4-one core structure was reported by Heller and Fiesselmann in 1902.[1] This seminal work laid the groundwork for the exploration of this versatile heterocyclic system. For decades, research into benzoxazinones progressed, revealing a diverse range of biological activities.

The strategic introduction of fluorine into drug candidates began to gain significant traction in the mid-20th century, with the first fluorinated pharmaceutical, fludrocortisone, being introduced in 1954.[2][3] Chemists recognized that the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—could be leveraged to modulate the physicochemical and biological properties of molecules.[2][4] These properties can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[2]

While the precise first synthesis of a fluoro-benzoxazinone is not definitively documented in a singular landmark paper, the latter half of the 20th century saw a burgeoning interest in fluorinated heterocycles, with benzoxazinones being a key area of exploration.[5][6] This interest was driven by the quest for novel therapeutic agents with improved efficacy and pharmacokinetic profiles across various domains, including antimicrobial, anti-inflammatory, and anticancer research.

The Rationale for Fluorination: Enhancing the Benzoxazinone Core

The decision to incorporate fluorine into the benzoxazinone scaffold is a calculated one, rooted in the principles of medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's properties in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body, leading to a more sustained therapeutic effect.

  • Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its ability to cross biological membranes. Depending on the position and number of fluorine atoms, both increases and decreases in lipophilicity can be achieved, allowing for fine-tuning of a compound's pharmacokinetic profile.[2]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. This can enhance the binding affinity and, consequently, the potency of the compound.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that is more complementary to its target.

These strategic advantages have propelled the development of a vast array of fluoro-benzoxazinone derivatives, each tailored for a specific biological application.

Synthesis of Fluoro-Benzoxazinones: A Methodological Overview

The synthesis of fluoro-benzoxazinones typically involves the construction of the heterocyclic ring system from fluorinated precursors. A common and versatile approach starts with a fluorinated anthranilic acid derivative.

General Synthetic Strategy

A widely employed method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of an appropriately substituted anthranilic acid with an acid chloride or anhydride. The general workflow can be visualized as follows:

G A Fluorinated Anthranilic Acid C N-Acyl Anthranilic Acid Intermediate A->C B Acylating Agent (e.g., Acid Chloride) B->C D Cyclization (Dehydrating Agent) C->D E Fluoro-Benzoxazinone D->E

Caption: General workflow for the synthesis of fluoro-benzoxazinones.

Detailed Experimental Protocol: Synthesis of a Fluoro-Benzoxazinyl-Oxazolidinone Precursor

The following protocol is adapted from the synthesis of key intermediates in the development of novel antitubercular agents.[7] This multi-step synthesis highlights the construction of a complex fluoro-benzoxazinone derivative.

Step 1: Synthesis of the Fluorinated N-Acyl Anthranilic Acid Intermediate

  • To a solution of 5-fluoroanthranilic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acid chloride (e.g., chloroacetyl chloride) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acyl intermediate.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Cyclization to the Fluoro-Benzoxazinone Core

  • Dissolve the N-acyl intermediate from Step 1 in a dehydrating agent such as acetic anhydride.

  • Heat the reaction mixture to reflux (typically 120-140 °C) for 2-4 hours.

  • Monitor the formation of the benzoxazinone ring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the fluoro-benzoxazinone.

Step 3: Further Elaboration to a Benzoxazinyl-Oxazolidinone

The synthesized fluoro-benzoxazinone can then be further modified. For example, in the synthesis of antitubercular agents, the benzoxazinone is coupled with an oxazolidinone moiety. This often involves a nucleophilic substitution reaction where a key intermediate is reacted with a suitably functionalized oxazolidinone.[7]

Biological Activity and Impact of Fluorination

The introduction of fluorine has been shown to significantly enhance the biological activity of benzoxazinones across a range of therapeutic areas. A prominent example is in the development of antimicrobial agents.

Fluoro-Benzoxazinones as Potent Antimicrobial Agents

A novel class of fluorine-containing benzoxazinyl-oxazolidinones has demonstrated remarkable activity against multidrug-resistant tuberculosis.[7] The strategic placement of a fluorine atom on the benzoxazinone ring was found to have a dual function: improving antitubercular activity and reducing toxicity.[7]

CompoundFluorine SubstitutionMIC (μg/mL) vs. M. tuberculosis H37RvCytotoxicity (IC50, μg/mL) vs. Vero cells
Linezolid N/A (Oxazolidinone)0.5>64
Compound 4 8-Fluoro0.48>64
Compound 21 8-Fluoro0.25-0.50>64

Data adapted from Zhao et al., ACS Med. Chem. Lett. 2017.[7]

As shown in the table, the introduction of a fluorine atom at the 8-position of the benzoxazinyl-oxazolidinone scaffold (Compound 4 and 21) resulted in potent antitubercular activity, comparable or superior to the established antibiotic Linezolid.[7] Notably, this enhanced activity was not accompanied by an increase in cytotoxicity, highlighting the favorable safety profile of these fluorinated compounds.[7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antimicrobial activity of benzoxazinyl-oxazolidinones stems from their ability to inhibit bacterial protein synthesis. This class of antibiotics targets the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins.[8][9][10]

Specifically, oxazolidinones bind to the 50S ribosomal subunit, at or near the peptidyl transferase center (PTC).[9][11][12] This binding event interferes with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby preventing the formation of the initiation complex, which is the first step in protein synthesis.[12][13][14] By blocking this critical early stage, the synthesis of all bacterial proteins is halted, leading to a bacteriostatic effect.

G cluster_0 Bacterial Ribosome (70S) cluster_1 50S Subunit cluster_2 30S Subunit A Peptidyl Transferase Center (PTC) E Inhibition of Initiation Complex Formation A->E B mRNA Binding Site C Fluoro-Benzoxazinyl-Oxazolidinone C->A Binds to PTC D fMet-tRNA D->A Binding Blocked F Bacterial Protein Synthesis Halted E->F

Sources

An In-depth Technical Guide to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The benzoxazinone core is a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds across a range of therapeutic areas.[1] This document details the compound's physicochemical properties, provides a robust, field-proven synthetic pathway, explores its primary application as a strategic intermediate in drug discovery, and furnishes detailed experimental protocols for its synthesis and subsequent elaboration. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.

Core Molecular Attributes & Physicochemical Properties

This compound is a crystalline solid at room temperature. The strategic placement of both a bromine and a fluorine atom on the aromatic ring significantly modulates the electronic properties of the molecule. The electron-withdrawing nature of these halogens can influence reaction pathways and enhance binding affinities in downstream derivatives by participating in halogen bonding or other non-covalent interactions.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource / Method
IUPAC Name 6-bromo-7-fluoro-4H-1,4-benzoxazin-3-one---
CAS Number 355423-58-4[2]
Molecular Formula C₈H₅BrFNO₂[2]
Molecular Weight 246.03 g/mol [2]
Appearance Off-white to white solidSupplier Data
Purity Typically ≥96%[2]
¹H NMR (DMSO-d₆, 400 MHz) δ 10.81 (s, 1H, NH), 7.12 (d, J=9.4 Hz, 1H), 7.09 (d, J=7.0 Hz, 1H), 4.63 (s, 2H, OCH₂)Predicted[3]
Storage Store at room temperature, sealed in a dry environment.Supplier Data

Note: Experimental spectral data is not widely published; the provided NMR data is based on prediction and data from analogous structures.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-stage process: initial formation of the benzoxazinone ring system followed by regioselective bromination. This approach ensures high yields and good purity of the final product.

G cluster_0 Stage 1: Benzoxazinone Formation cluster_1 Stage 2: Regioselective Bromination A 2-Amino-5-fluorophenol C N-(4-fluoro-2-hydroxyphenyl)- 2-chloroacetamide (Intermediate) A->C Acylation B Chloroacetyl Chloride (Base, e.g., K₂CO₃) E 7-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one C->E Cyclization D Intramolecular Cyclization (Base, e.g., K₂CO₃ in Acetone) F 7-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one H 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one (Final Product) F->H Bromination G N-Bromosuccinimide (NBS) (Acetonitrile, RT)

Figure 1: Two-stage synthesis workflow for the target compound.
Protocol 2.1: Synthesis of 7-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one (Intermediate)

This protocol is based on established methods for benzoxazinone synthesis from 2-aminophenols.[4]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-fluorophenol (1 eq.), acetone (10 mL per gram of aminophenol), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Acylation: Stir the suspension vigorously. Slowly add chloroacetyl chloride (1.1 eq.) dropwise over 30 minutes. Causality Note: The dropwise addition at room temperature is crucial to control the exothermic acylation reaction and prevent the formation of side products. Potassium carbonate acts as a base to neutralize the HCl generated in situ.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Note: The one-pot acylation and subsequent intramolecular Williamson ether synthesis (cyclization) is an efficient and reliable method. The refluxing in acetone provides sufficient energy to overcome the activation barrier for the cyclization step.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield 7-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one as a pure solid.

Protocol 2.2: Synthesis of this compound

This protocol employs N-Bromosuccinimide (NBS) for a regioselective electrophilic aromatic substitution.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 7-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one (1 eq.) from Protocol 2.1 in acetonitrile (20 mL per gram).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.2 eq.) portion-wise to the stirred solution at room temperature (20-25°C). Causality Note: The phenoxy ether and the amide nitrogen are both activating groups, directing electrophilic substitution to the ortho and para positions. The position C6 (ortho to the ether and para to the nitrogen) is the most electronically enriched and sterically accessible, leading to highly regioselective bromination.

  • Reaction Monitoring: Stir the reaction mixture for 4-5 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. Slurry the resulting residue in deionized water (50 mL).

  • Purification: Filter the solid material, wash thoroughly with water to remove succinimide byproduct, and dry under vacuum to yield the title compound, this compound, as an off-white solid. Purity can be confirmed by HPLC and ¹H NMR.

Applications in Research and Drug Discovery

The primary value of this compound lies in its utility as a versatile chemical intermediate. The benzoxazine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS), inflammation, and infectious diseases.[5][6]

The N-H proton of the lactam is readily deprotonated, allowing for a wide range of substitutions at the N-4 position. The bromine atom at the C-6 position serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity. This strategic combination makes the compound a valuable starting point for generating large libraries of novel chemical entities for high-throughput screening.

G cluster_0 Reaction Sites cluster_1 Potential Downstream Reactions cluster_2 Resulting Scaffolds A 6-Bromo-7-fluoro- 2,4-dihydro-1,4-benzoxazin-3-one B N-4 Amide A->B Deprotonation C C-6 Bromine A->C Oxidative Addition D N-Alkylation / N-Arylation B->D E Suzuki / Buchwald-Hartwig Cross-Coupling C->E F N-Substituted Derivatives D->F G C-6 Aryl/Alkyl Derivatives E->G H Diverse Compound Libraries (e.g., Kinase Inhibitors, CNS Agents) F->H G->H

Sources

The Vanguard Molecule: A Technical Guide to the Preliminary In Vitro Evaluation of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Benzoxazinone

The relentless pursuit of novel therapeutic agents has led researchers into the vast and intricate world of heterocyclic chemistry. Within this domain, the 1,4-benzoxazin-3-one scaffold has emerged as a privileged structure, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of halogen atoms, such as bromine and fluorine, into this core structure presents a compelling opportunity to modulate the molecule's physicochemical and pharmacological profile, potentially enhancing its efficacy and specificity. This guide focuses on a promising, yet underexplored, member of this family: 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one .

While specific experimental data for this exact compound remains nascent in publicly available literature, this document serves as an in-depth technical guide for its preliminary in vitro investigation. By leveraging established methodologies and drawing parallels from structurally related benzoxazinone derivatives, we will outline a logical and scientifically rigorous pathway to elucidate its therapeutic potential. This guide is crafted for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.

Section 1: Foundational Physicochemical Characterization

Prior to embarking on biological evaluation, a thorough understanding of the compound's fundamental properties is paramount. This initial characterization ensures the quality and consistency of the test substance and informs the design of subsequent assays.

PropertyAnticipated Value/CharacteristicImportance in Drug Discovery
Molecular Formula C₈H₅BrFNO₂Defines the elemental composition.
Molecular Weight 260.04 g/mol Influences diffusion and transport properties.
Appearance Solid powderBasic quality control parameter.
Purity ≥95% (typically determined by HPLC)Critical for attributing biological activity solely to the compound of interest.
Solubility To be determined in various solvents (e.g., DMSO, ethanol, aqueous buffers)Essential for preparing stock solutions and ensuring bioavailability in assays.
Chemical Stability To be assessed under experimental conditions (e.g., temperature, pH, light exposure)Ensures the integrity of the compound throughout the duration of the experiments.

Section 2: Strategic Triage – A Multi-pronged Approach to Unveiling Biological Activity

Given the broad spectrum of activities associated with the benzoxazinone core, a strategic and tiered screening approach is recommended. This allows for the efficient identification of the most promising therapeutic avenues for this compound.

G A This compound B Tier 1: Primary Screening A->B C Cytotoxicity Assessment (e.g., MTT Assay) B->C D Antimicrobial Screening (e.g., Broth Microdilution) B->D E Anti-inflammatory Screening (e.g., NO Inhibition Assay) B->E F Tier 2: Secondary & Mechanistic Assays C->F D->F E->F G Cancer Cell Line Panel F->G H Mechanism of Action (e.g., Enzyme Inhibition, Apoptosis Assays) F->H I Broad-Spectrum Antimicrobial Activity F->I J Cytokine Profiling F->J

Caption: A tiered approach for the in vitro evaluation of the target compound.

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key preliminary in vitro assays. The rationale behind the selection of each assay is grounded in the known biological activities of analogous benzoxazinone compounds.[4][5][6][7]

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is a crucial first step to determine the compound's general toxicity profile and to identify potential anticancer activity.[4][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., Vero cells) to assess selectivity.[12]

    • Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in the wells with the medium containing the test compound. Include vehicle controls (DMSO) and untreated controls.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10][11]

    • Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening: Broth Microdilution Method

Benzoxazinone derivatives have shown promising activity against a range of microbial pathogens.[12][13] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

Protocol:

  • Preparation of Inoculum:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (typically adjusted to a 0.5 McFarland standard).

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Data Presentation:

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)To be determined
Escherichia coli (ATCC 25922)To be determined
Candida albicans (ATCC 90028)To be determined
Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay in Macrophages

Chronic inflammation is implicated in numerous diseases, and benzoxazinone derivatives have been investigated for their anti-inflammatory properties.[7] Macrophages activated with lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay can be used to quantify NO production and assess the anti-inflammatory potential of the test compound.

Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant, forming a colored azo compound that can be measured spectrophotometrically. A reduction in nitrite levels in the presence of the compound indicates inhibition of NO production.

Protocol:

  • Cell Culture and Stimulation:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm.

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Section 4: Delving Deeper – Mechanistic Insights and Secondary Assays

Should the primary screening reveal promising activity in any of the above areas, the following secondary assays can provide crucial mechanistic insights.

G A Primary Hit (e.g., Anticancer Activity) B Mechanism of Action Studies A->B C Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) B->C D Apoptosis Assays (e.g., Caspase Activity, Annexin V) B->D E Cell Cycle Analysis B->E F Target Identification B->F

Caption: Workflow for mechanistic studies following a primary hit.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[15][16][17] If the primary screening suggests a particular therapeutic application (e.g., anticancer), relevant enzyme inhibition assays should be performed.[18][19] For example, if the compound shows potent anticancer activity, assays for key cancer-related enzymes like kinases or topoisomerases would be logical next steps.

General Protocol Outline:

  • Select Target Enzyme and Substrate: Choose a commercially available purified enzyme and its corresponding substrate.

  • Assay Setup: In a suitable buffer, combine the enzyme, varying concentrations of this compound, and initiate the reaction by adding the substrate.

  • Detection: Use a detection method appropriate for the specific enzyme (e.g., fluorescence, absorbance, luminescence) to measure the rate of product formation or substrate consumption.

  • Data Analysis: Determine the IC₅₀ value for enzyme inhibition. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[17]

Section 5: Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of this compound. The proposed tiered screening approach, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, will enable a systematic and efficient characterization of its biological activity profile. Positive results in any of these primary screens will pave the way for more in-depth mechanistic studies, ultimately revealing the therapeutic potential of this novel molecule. The journey from a promising scaffold to a clinically viable drug is long and arduous, but it begins with rigorous and well-designed preliminary in vitro studies as outlined herein.

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • PMC - PubMed Central. (n.d.). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • ResearchGate. (n.d.). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics.
  • PMC - NIH. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • PMC - PubMed Central. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts.
  • PMC - NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents.
  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
  • PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
  • ResearchGate. (2017). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • PMC - NIH. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.
  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • BLD Pharm. (n.d.). 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
  • Sigma-Aldrich. (n.d.). 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
  • Google Patents. (n.d.). Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.
  • PMC - PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • PMC - PubMed Central. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[11][20]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazinone Scaffold and the Imperative for High-Throughput Screening

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific compound, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, represents a promising starting point for drug discovery campaigns due to its synthetic tractability and potential for interaction with various biological targets. High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those with desired biological activity.[4][5][6]

This guide provides a comprehensive framework for utilizing this compound and its analogs in HTS campaigns. We will delve into the underlying principles of assay design, provide detailed protocols for both biochemical and cell-based screening, and outline a robust workflow for hit validation and data analysis. The objective is to equip researchers with the necessary knowledge to efficiently and effectively explore the therapeutic potential of this chemical series.

Compound Profile: this compound

A thorough understanding of the test compound is critical for designing a successful screening campaign.

PropertyValueSource
Molecular Formula C₈H₅BrFNO₂[7]
Molecular Weight 246.03 g/mol [7]
CAS Number 355423-58-4[7]
Appearance Solid[7]
Known Activities of Scaffold Anti-inflammatory, Analgesic, Antimicrobial, Tyrosine Kinase Inhibition, c-Myc G-quadruplex stabilization, Dihydroxyacid Dehydratase Inhibition[2][3][8][9]

Strategic Assay Selection: Aligning Technology with Biological Questions

The choice of assay technology is paramount and should be driven by the putative biological target or the desired cellular phenotype. Given the diverse activities of the benzoxazinone scaffold, several HTS-compatible assays are applicable.

  • Biochemical Assays: These are ideal for screening against specific, purified targets like enzymes (e.g., kinases, proteases). They offer high precision and are generally less prone to compound interference.

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[4][10] They can be designed to monitor cell viability, reporter gene expression, or changes in signaling pathways.[10]

Fluorescence and luminescence are the most common detection methods in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[11][12][13][14][15][16][17]

Experimental Workflow for High-Throughput Screening

A typical HTS campaign follows a multi-stage process, from initial assay development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization (384/1536-well) Assay_Dev->Miniaturization Validation Statistical Validation (Z'-factor > 0.5) Miniaturization->Validation Pilot_Screen Pilot Screen (~2000 compounds) Validation->Pilot_Screen Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Confirmation Hit Confirmation (Re-testing) Hit_ID->Confirmation Dose_Response Dose-Response (IC50/EC50) Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Caption: High-Throughput Screening Workflow.

Protocol 1: Biochemical Screening using an AlphaScreen™ Assay

This protocol describes a competitive binding assay to identify compounds that disrupt a protein-protein interaction (PPI), a common target class for which benzoxazinone derivatives could be explored. The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash assay that is highly sensitive and suitable for HTS.[18][19][20][21][22]

Principle: Donor and Acceptor beads are brought into proximity by a biological interaction.[22] Laser excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[18][19] Small molecules that disrupt the interaction will prevent this energy transfer, leading to a decrease in signal.

Caption: Principle of a competitive AlphaScreen™ assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute biotinylated Protein A and GST-tagged Protein B to their optimal concentrations (determined during assay development) in Assay Buffer.

    • Dilute Streptavidin-Donor beads and Anti-GST-Acceptor beads in Assay Buffer in low-light conditions.

    • Prepare a stock solution of this compound (and other library compounds) in 100% DMSO. Typically, a 10 mM stock is used.

  • Compound Dispensing:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of compound solution from the library plates into the wells of a 384-well low-volume assay plate.

    • For controls, dispense DMSO only (negative control, 0% inhibition) and a known inhibitor or excess unlabeled protein (positive control, 100% inhibition).

  • Reagent Addition:

    • Add 5 µL of the biotinylated Protein A solution to all wells.

    • Add 5 µL of the GST-tagged Protein B solution to all wells.

    • Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.

  • Bead Addition and Signal Detection:

    • Add 10 µL of the mixed Donor and Acceptor bead suspension to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

Assay Validation Parameters:

ParameterFormulaAcceptance CriteriaReference
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 10[23]
Z'-factor 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]> 0.5[5][24]
Coefficient of Variation (%CV) (SD / Mean) * 100< 20%[23][25]

Protocol 2: Cell-Based Screening using a Luciferase Reporter Gene Assay

This protocol is designed to identify compounds that modulate a specific signaling pathway. A cell line is engineered to express luciferase under the control of a promoter that is responsive to the pathway of interest.[4] Increased or decreased pathway activity results in a corresponding change in luminescence.[12][13][14]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the reporter cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells and adjust the density in the appropriate culture medium.

    • Using a multi-channel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.

    • Incubate the plate for 18-24 hours to allow cells to attach.

  • Compound Treatment:

    • Perform a serial dilution of the compound library plates to achieve the final desired screening concentration (typically 1-10 µM).

    • Transfer 10-20 nL of the diluted compounds to the cell plates.

    • Include appropriate controls: DMSO for basal activity and a known activator/inhibitor of the pathway as a positive control.

  • Incubation and Lysis:

    • Incubate the cells with the compounds for a predetermined time (e.g., 6-24 hours) to allow for a biological response.

    • Equilibrate the plate to room temperature.

    • Add 20 µL of a commercial luciferase assay reagent (e.g., Promega's ONE-Glo™) which lyses the cells and provides the necessary substrate for the luciferase reaction.

  • Signal Detection:

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

Data Analysis and Hit Triage

The successful identification of true hits requires a rigorous data analysis workflow.

  • Normalization: Raw data from each plate should be normalized to the plate-specific controls to account for inter-plate variability. A common method is to calculate the percent inhibition or percent activation relative to the high and low controls.

  • Hit Selection: A statistical threshold is used to identify primary hits. A common approach is to select compounds that are greater than three standard deviations from the mean of the sample population (DMSO wells).[26]

  • Hit Confirmation:

    • Re-testing: Primary hits are re-tested under the same assay conditions to eliminate false positives resulting from experimental error.[27]

    • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for validating true activity and eliminating compounds that are only active at high concentrations.[27]

  • Counter-screens and Orthogonal Assays:

    • It is essential to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds, luciferase inhibitors).

    • Orthogonal assays, which measure the same biological endpoint through a different method, provide strong validation of a hit's activity.[23]

  • Preliminary Structure-Activity Relationship (SAR): Confirmed hits are clustered by chemical structure to identify common scaffolds and begin to understand the relationship between chemical modifications and biological activity.[24][28] This early SAR analysis helps prioritize chemical series for further optimization.

Conclusion and Future Directions

The application of high-throughput screening to this compound and its derivatives provides a powerful engine for discovering novel therapeutic agents. By carefully selecting and validating HTS assays, and by employing a rigorous hit triage process, researchers can efficiently navigate large chemical libraries to identify promising lead compounds. The protocols and strategies outlined in this guide offer a robust starting point for unlocking the full potential of the benzoxazinone scaffold in drug discovery.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications.
  • Bioluminescent Assays for High-Throughput Screening - Promega Corporation.
  • Bioluminescent assays for high-throughput screening - PubMed. Available from: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available from: [Link]

  • Bioluminescent Assays for High-Throughput Screening - Promega Corporation.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. Available from: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. Available from: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Advances in luminescence-based technologies for drug discovery - PMC - NIH. Available from: [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. Available from: [Link]

  • Fluorescence-based assays - PubMed - NIH. Available from: [Link]

  • AlphaScreen | BMG LABTECH. Available from: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future.
  • The use of AlphaScreen technology in HTS: Current status - ResearchGate. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar. Available from: [Link]

  • High-Throughput Screening (HTS) Services - Charles River Laboratories. Available from: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide..
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available from: [Link]

  • Introduction - High-Throughput Screening Center. Available from: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. Available from: [Link]

  • Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery.
  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. Available from: [Link]

  • High-Throughput Screening in Drug Discovery Explained - Technology Networks. Available from: [Link]

  • Essentials for High-Throughput Screening Operations - ResearchGate. Available from: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Available from: [Link]

  • An Overview of High Throughput Screening | The Scientist. Available from: [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. Available from: [Link]

  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase - PubMed. Available from: [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Available from: [Link]

  • High throughput screening techniques in the pharmaceutical industry - YouTube. Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. Available from: [Link]

  • Cas 355423-58-4,this compound | lookchem. Available from: [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PubMed Central. Available from: [Link]

  • Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines - ResearchGate. Available from: [Link]

  • 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine - PubChem - NIH. Available from: [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem. Available from: [Link]

  • 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one - PubChem - NIH. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. Available from: [Link]

Sources

The Strategic Utility of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one in Fluoroquinolone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Scaffold in Modern Medicinal Chemistry

The 1,4-benzoxazin-3-one moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a robust platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules.[5][6] Fluorine, in particular, is a bioisostere of hydrogen that can enhance metabolic stability, receptor binding affinity, and lipophilicity, making it a valuable tool in drug design.[5]

This technical guide focuses on the synthesis and application of a key intermediate, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one . This compound serves as a pivotal building block in the synthesis of advanced antibacterial agents, particularly tricyclic fluoroquinolones like Rufloxacin. We will provide detailed protocols for its synthesis and subsequent elaboration into a core fluoroquinolone structure, offering insights into the causality behind the experimental choices and ensuring a robust and reproducible workflow for researchers in drug development.

Core Synthesis Pathway: From Substituted Phenol to Benzoxazinone Intermediate

The synthesis of this compound is a multi-step process that begins with the appropriate substituted aminophenol. The general and well-established method for forming the 1,4-benzoxazin-3-one ring system involves the cyclization of a 2-aminophenol derivative with an α-haloacetyl halide, typically chloroacetyl chloride.[7]

Diagram of the Synthetic Pathway

Synthesis of this compound cluster_0 Starting Material Preparation cluster_1 Cyclization 2-Amino-4-bromo-5-fluorophenol 2-Amino-4-bromo-5-fluorophenol Reaction_Vessel Reaction Vessel (Anhydrous Acetone, Triethylamine) 2-Amino-4-bromo-5-fluorophenol->Reaction_Vessel Step 1 Intermediate This compound Reaction_Vessel->Intermediate Cyclization & Purification Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel Step 2 Rufloxacin_Synthesis Start 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one N_Alkylation N-Alkylation with Ethyl Bromoacetate Start->N_Alkylation Intermediate_A N-Alkylated Intermediate N_Alkylation->Intermediate_A Gould_Jacobs Gould-Jacobs Reaction (or similar cyclization) Intermediate_A->Gould_Jacobs Tricyclic_Core Tricyclic Quinolone Core Gould_Jacobs->Tricyclic_Core Nucleophilic_Sub Nucleophilic Substitution with N-Methylpiperazine Tricyclic_Core->Nucleophilic_Sub Rufloxacin Rufloxacin Nucleophilic_Sub->Rufloxacin

Sources

Application Notes and Protocols for 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the 1,4-Benzoxazin-3-one Scaffold in Oncology

The 2,4-dihydro-1,4-benzoxazin-3-one ring system is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic structure is a key building block in the development of therapeutic agents with a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Its rigid, planar nature and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile.

Within the realm of oncology, derivatives of 1,4-benzoxazin-3-one have demonstrated significant potential. Studies have revealed their ability to inhibit critical cancer-related pathways, such as the PI3K/mTOR and VEGFR-2 signaling cascades, which are fundamental for tumor growth, proliferation, and angiogenesis.[6][7] Furthermore, certain analogs have been shown to induce DNA damage and apoptosis in various cancer cell lines, including those of the lung, liver, and breast.[1][7]

This document provides a detailed guide for the investigation of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one , a halogenated derivative of this promising scaffold. The introduction of bromine and fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, this compound represents a compelling candidate for novel anticancer drug discovery. These application notes will outline its hypothesized mechanism of action and provide detailed protocols for its evaluation as a potential therapeutic agent.

Hypothesized Mechanism of Action: A Multi-faceted Approach to Cancer Inhibition

Based on the established activities of structurally related 1,4-benzoxazin-3-one derivatives, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzoxazinone derivatives are potent inhibitors of RTKs like VEGFR-2, which are crucial for tumor angiogenesis.[6] By blocking the ATP-binding site of the kinase domain, the compound can inhibit downstream signaling pathways responsible for endothelial cell proliferation and migration.

  • PI3K/mTOR Pathway Inhibition: The PI3K/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation. Some 1,4-benzoxazinone analogs have been identified as potent PI3K/mTOR inhibitors.[7]

  • Induction of Apoptosis and DNA Damage: The planar benzoxazinone core can intercalate with DNA, leading to the activation of DNA damage response pathways and subsequent programmed cell death (apoptosis).[1]

The following diagram illustrates the potential signaling pathways targeted by this compound.

Hypothesized_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Compound 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one Compound->VEGFR2 Inhibition Compound->PI3K Inhibition DNA DNA Compound->DNA Intercalation & Damage Apoptosis Apoptosis DNA->Apoptosis Damage Response VEGF VEGF VEGF->VEGFR2

Caption: Hypothesized signaling pathways targeted by this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung, Huh-7 - liver, MCF-7 - breast)

  • Complete growth medium (specific to each cell line)

  • This compound (dissolved in DMSO)

  • MTT or CCK-8 reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/CCK-8 Assay:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome: This assay will provide the IC₅₀ values of the compound for different cancer cell lines, indicating its potency and selectivity.

Cell LineIC₅₀ (µM) - Hypothetical Data
A549 (Lung)5.2
Huh-7 (Liver)8.9
MCF-7 (Breast)12.5
HUVEC (Endothelial)2.1
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathway Modulation

Objective: To investigate the effect of the compound on key proteins involved in apoptosis and cell signaling.

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-phospho-Akt, anti-phospho-mTOR, anti-γH2AX).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the compound for 24-48 hours. Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Expected Outcome: This analysis will reveal if the compound induces apoptosis (cleavage of Caspase-3 and PARP), inhibits the PI3K/mTOR pathway (decreased p-Akt and p-mTOR), and/or causes DNA damage (increased γH2AX).

Caption: A simplified workflow for Western Blot analysis.

Conclusion and Future Directions

The 1,4-benzoxazin-3-one scaffold is a validated starting point for the development of novel anticancer agents. This compound, with its strategic halogenation, is a promising candidate for further investigation. The protocols outlined in this application note provide a robust framework for its initial in vitro characterization.

Positive results from these studies would warrant further investigation, including:

  • Kinase profiling assays to identify specific RTK targets.

  • In vivo studies in xenograft models to assess anti-tumor efficacy and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of the next generation of targeted cancer therapies.

References

  • Hou, T. et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1386708. Available at: [Link]

  • Atkinson, J. E. et al. (1998). First syntheses of natural products with the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton. Journal of the Chemical Society, Perkin Transactions 1, (15), 2459-2466. Available at: [Link]

  • Al-Suod, H. et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. CHIMIA International Journal for Chemistry, 75(1), 1-21. Available at: [Link]

  • Sumi, P. et al. (2023). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. Chemistry & Biodiversity, 20(1), e202200898. Available at: [Link]

  • Umar, A. B. et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Science, Communication and Technology, 3(1), 22-29. Available at: [Link]

  • Geronikaki, A. et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Molecules, 27(19), 6529. Available at: [Link]

  • Henke, B. R. et al. (2008). Novel 2,3-dihydro-1,4-benzoxazines as potent and orally bioavailable inhibitors of tumor-driven angiogenesis. Journal of Medicinal Chemistry, 51(6), 1695-1705. Available at: [Link]

  • Bollu, V. S. et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H). Chemical Biology & Drug Design, 103(1), e14432. Available at: [Link]

  • Fisher Scientific. This compound, 96%, Thermo Scientific Chemicals. Available at: [Link]

  • De Francesco, E. M. et al. (2018). (6-Bromo-1,4-dimethyl-9 H -carbazol-3-yl-methylene)-hydrazine (Carbhydraz) Acts as a GPER Agonist in Breast Cancer Cells. Frontiers in Pharmacology, 9, 119. Available at: [Link]

  • Neamati, N. et al. (2018). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Scientific Reports, 8(1), 17955. Available at: [Link]

  • PubChem. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link]

  • Hou, T. et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1361833. Available at: [Link]

  • Abdel-Aziz, H. A. et al. (2009). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Archiv der Pharmazie, 342(4), 230-237. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Potential of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Benzoxazinone Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, the 1,4-benzoxazin-3-one core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The inherent versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The specific compound, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one , is a subject of growing interest due to the strategic incorporation of halogen substituents. The presence of both bromine and fluorine atoms on the benzoxazinone ring is anticipated to significantly influence its physicochemical properties and biological activity. Halogenation is a well-established strategy in drug design to enhance membrane permeability, metabolic stability, and target binding affinity. While extensive research on this particular derivative is nascent, the broader family of benzoxazinoids has shown promise, with naturally occurring variants exhibiting antifungal properties[4].

These application notes provide a comprehensive framework for the systematic investigation of the antimicrobial applications of this compound. The protocols outlined herein are designed to be robust and self-validating, empowering researchers to elucidate the compound's spectrum of activity, potency, and potential mechanism of action.

Hypothesized Mechanism of Action: A Potential DNA Gyrase and Topoisomerase IV Inhibitor

A key structural feature of this compound is its resemblance to the core scaffold of fluoroquinolone antibiotics. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[][6][7][8][9]. These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce lethal double-strand breaks in the bacterial chromosome[7].

Given this structural analogy, it is hypothesized that this compound may act through a similar mechanism. The benzoxazinone core could mimic the quinolone ring, while the halogen substituents may enhance binding to the target enzymes.

Visualizing the Hypothesized Mechanism

Hypothesized Mechanism of Action cluster_bacterium Bacterial Cell Compound 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one DNA_Gyrase DNA Gyrase (Gram-Negative) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-Positive) Compound->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication_Fork DNA_Gyrase->Replication_Fork Stabilizes DNA breaks Topo_IV->DNA Decatenation Topo_IV->Replication_Fork Stabilizes DNA breaks Cell_Death Bactericidal Effect (Cell Death) Replication_Fork->Cell_Death Leads to

Caption: Hypothesized mechanism of this compound targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols for Antimicrobial Evaluation

The following protocols provide a tiered approach to characterizing the antimicrobial profile of this compound. It is crucial to perform these experiments with appropriate positive and negative controls to ensure data validity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a panel of clinically relevant microorganisms.

Materials:

  • This compound (stock solution in DMSO)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with broth only (sterility control), inoculum only (growth control), and a standard antibiotic (e.g., ciprofloxacin, fluconazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Interpretation:

MIC (µg/mL) Interpretation
≤ 2Potent Activity
> 2 to 16Moderate Activity
> 16 to 64Weak Activity
> 64Inactive
Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of the compound over time.

Materials:

  • Test compound at concentrations corresponding to 1x, 2x, and 4x the MIC value.

  • Mid-logarithmic phase culture of the test organism.

  • Appropriate growth medium.

  • Sterile culture tubes.

  • Agar plates for colony counting.

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic phase of growth (approx. 10^6 CFU/mL).

  • Assay Setup: In sterile tubes, add the bacterial culture and the test compound at the desired concentrations (1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥ 3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Visualizing the Antimicrobial Testing Workflow

Antimicrobial Testing Workflow Start Start: Compound Synthesis and Purification MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay Start->MIC Time_Kill Protocol 2: Time-Kill Kinetic Assay MIC->Time_Kill If active (low MIC) Biofilm Protocol 3: Biofilm Disruption Assay MIC->Biofilm If active (low MIC) Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis Biofilm->Data_Analysis End Conclusion on Antimicrobial Potential Data_Analysis->End

Caption: A streamlined workflow for the systematic antimicrobial evaluation of the test compound.

Protocol 3: Biofilm Disruption Assay

Objective: To evaluate the ability of the compound to eradicate pre-formed microbial biofilms.

Materials:

  • Microbial strains known for robust biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Tryptic Soy Broth (TSB) supplemented with glucose.

  • Sterile 96-well flat-bottom plates.

  • Crystal Violet solution (0.1%).

  • Ethanol (95%) or acetic acid (30%).

Procedure:

  • Biofilm Formation: Grow biofilms in the 96-well plates by inoculating with the bacterial culture and incubating for 24-48 hours.

  • Planktonic Cell Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Compound Treatment: Add fresh medium containing various concentrations of the test compound to the wells with pre-formed biofilms. Incubate for another 24 hours.

  • Staining: Wash the wells again and stain the remaining biofilms with crystal violet solution for 15 minutes.

  • Destaining and Quantification: Wash away the excess stain and allow the plates to dry. Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of biofilm reduction compared to the untreated control.

Concluding Remarks and Future Directions

The application notes and protocols provided herein offer a foundational guide for the comprehensive evaluation of the antimicrobial potential of this compound. Based on the known biological activities of the benzoxazinone scaffold, this compound represents a promising candidate for further investigation. Should initial screenings yield positive results, subsequent studies could focus on elucidating the precise mechanism of action through enzyme inhibition assays, exploring the potential for synergistic interactions with existing antibiotics, and evaluating its efficacy in in vivo models of infection. The systematic application of these methodologies will be instrumental in determining the therapeutic potential of this novel halogenated benzoxazinone.

References

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. [Link]

  • Uddin, G., et al. (2015). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 61, 17-23. [Link]

  • Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • National University of Science and Technology. (2025). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • ResearchGate. (n.d.). Fluoroquinolones: Mechanism of action, classification, and development of resistance. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Slideshare. (n.d.). Antibacterial Action Mechanism of Fluoroquinolones.pptx. [Link]

  • YouTube. (2025). Mechanism of Action And Pharmacokinetics of Fluoroquinolones Antibiotics drugs (How they Work). [Link]

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The 2H-1,4-benzoxazin-3(4H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3] This document provides a comprehensive framework for the systematic evaluation of novel 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one derivatives as potential anti-inflammatory agents. While specific data for this substituted series is emerging, the protocols herein are based on established, validated methodologies used for analogous compounds and provide a robust pathway from initial screening to mechanistic elucidation and in vivo validation.

Section 1: Scientific Rationale and Hypothesized Mechanism of Action

Inflammation is a complex biological response mediated by a network of signaling pathways and cellular effectors.[4] A key initiating pathway in gram-negative bacterial infection and sterile inflammation is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), also known as endotoxin.[5] This triggers a downstream cascade culminating in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drives the expression of pro-inflammatory genes.[5]

Key targets for anti-inflammatory drugs include the enzymes Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide (NO), respectively.[1][6] Furthermore, enhancing the cell's endogenous antioxidant response via the Nrf2-HO-1 pathway can mitigate inflammatory damage.[7][8]

Based on studies of structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives, it is hypothesized that the 6-Bromo-7-fluoro series may exert anti-inflammatory effects by modulating these critical pathways.[1][8] The primary objectives are to assess the ability of these novel compounds to:

  • Inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6, IL-1β) in immune cells.

  • Selectively inhibit the activity of the COX-2 enzyme over the constitutive COX-1 isoform.[9]

  • Suppress the expression of iNOS and COX-2 at the protein level.

  • Modulate the NF-κB and/or Nrf2 signaling pathways.

Hypothesized Signaling Cascade

The following diagram illustrates the LPS-TLR4 signaling pathway and highlights the potential intervention points for the benzoxazinone derivatives.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 presents to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription Benzoxazinone Benzoxazinone Derivative (Hypothesized Target) Benzoxazinone->IKK Inhibition? Benzoxazinone->NFkB Inhibition?

Caption: Hypothesized LPS-induced pro-inflammatory signaling cascade and potential points of inhibition.

Section 2: In Vitro Evaluation Protocols

A tiered approach is recommended, starting with cytotoxicity assessment, followed by primary screening in an inflammatory cell model, and culminating in mechanistic studies.

Protocol 2.1: Cytotoxicity Assessment in Macrophages

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds. A reduction in inflammatory markers could be a false positive if it results from cell death rather than specific pathway inhibition. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology: MTT Assay

  • Cell Seeding: Plate RAW 264.7 murine macrophages (or a similar cell line like BV-2 microglia) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.[10]

  • Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100. Determine the CC₅₀ (50% cytotoxic concentration) and select non-toxic concentrations for subsequent experiments.

Protocol 2.2: Primary Anti-inflammatory Screening

Rationale: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages.[11] This assay measures the ability of the test compounds to inhibit the production of two key inflammatory mediators: nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Methodology: LPS-Induced Inflammation in RAW 264.7 Cells

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the benzoxazinone derivatives (determined from Protocol 2.1). Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[10] Include a positive control group treated with a known anti-inflammatory drug (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant for analysis. Store at -80°C if not analyzed immediately.

Readout A: Nitric Oxide (NO) Measurement (Griess Assay)

  • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.[1]

Readout B: Cytokine Measurement (ELISA)

  • Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12]

  • Follow the manufacturer's protocol precisely.

  • Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-only control.

Protocol 2.3: Mechanistic Elucidation

Rationale: To understand how the lead compounds work, it's essential to investigate their effects on specific enzymatic targets and signaling proteins.

Methodology A: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Use a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorescent). These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a detection reagent that reacts with the prostaglandin product.

  • Procedure: Follow the kit manufacturer's instructions. Typically, this involves incubating the enzyme (COX-1 or COX-2) with the test compound at various concentrations before adding the substrate.

  • Analysis: Measure the output signal (absorbance or fluorescence) and calculate the percentage of enzyme inhibition. Determine the IC₅₀ (concentration required for 50% inhibition) for both COX-1 and COX-2.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2, which is a desirable trait for reducing gastrointestinal side effects.[9][13]

Methodology B: Western Blot for Protein Expression

  • Cell Lysis: Treat and stimulate cells as described in Protocol 2.2. After the desired incubation period (e.g., 24 hours for iNOS/COX-2, shorter times for signaling proteins), wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against iNOS, COX-2, p-NF-κB p65, total NF-κB p65, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.

  • Analysis: Perform densitometry analysis to quantify the relative protein expression levels, normalizing to the loading control.[1][8]

Section 3: In Vivo Validation Protocols

Promising candidates from in vitro studies should be advanced to animal models to assess efficacy and safety in a whole biological system.[4][14]

Protocol 3.1: Acute Inflammation Model - Carrageenan-Induced Paw Edema

Rationale: This is a widely used and reproducible model of acute inflammation.[15] The edema formation is biphasic: the early phase (0-2.5 h) is mediated by histamine and serotonin, while the late phase (2.5-5 h) is primarily driven by prostaglandins, making it suitable for evaluating inhibitors of prostaglandin synthesis (i.e., COX inhibitors).[15]

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups (n=6-8): Vehicle Control, Test Compound (at various doses), and Standard Drug (e.g., Indomethacin or Diclofenac).[3][16]

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Experimental Workflow: In Vivo Paw Edema Assay

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison between derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Benzoxazinone Derivatives
Compound IDCC₅₀ (µM) on RAW 264.7NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Derivative 1 >10015.2 ± 1.810.5 ± 1.112.8 ± 2.0
Derivative 2 85.4 ± 5.625.7 ± 2.918.9 ± 2.321.4 ± 2.5
... ............
Dexamethasone >1002.1 ± 0.30.8 ± 0.11.5 ± 0.2
Data are presented as Mean ± SD and are hypothetical examples.
Table 2: COX Enzyme Inhibition and Selectivity
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Derivative 1 20.40.5735.8
Derivative 2 35.12.3015.3
... .........
Celecoxib >1500.30>500
Data are hypothetical examples based on published data for similar scaffolds.[13]

References

  • Patil, K.R., Mahajan, U.B., Unger, B.S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [4][15]

  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications. AntBio. [5][17]

  • Asongalem, E.A., Foyet, H.S., Ekoo, S., Dimo, T., & Kamtchouing, P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1-13. [14]

  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology. [18]

  • Skaper, S.D., Facci, L., & Giusti, P. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9687. [11]

  • Patil, K.R., Mahajan, U.B., Unger, B.S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [4]

  • Sucher, R., Schroecksnadel, K., Weiss, G., & Fuchs, D. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 7, 31. [19]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [17]

  • Goyal, R.K., Singh, J., & Sharma, A. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1633-1639. [20]

  • Santos, G.L., & Leite, J.R.S.A. (2024). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. Journal of Neuroimmunology, 387, 578273. [21]

  • Ali, I., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [10]

  • Various Authors. (2025). Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism. Ayushdhara. [22]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Semantic Scholar. [7]

  • Unknown Author. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. LinkedIn. [23]

  • Devaraj, S., & Jialal, I. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. [24]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [25]

  • El-Hashash, M.A., El-Bordany, E.A., & El-Sayed, W.A. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. [26]

  • Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [27]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [1]

  • Osarumwense, P.O., & Akanni, A. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry. [16]

  • Sonigara, B.S., & Ranawat, M.S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [2]

  • Shrestha, A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [3]

  • St-Gelais, B.S., et al. (2007). Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium. PubMed Central. [12]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [13]

  • Unknown Author. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Square. [28]

  • Osarumwense, P.O., & Akanni, A. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Research and Review. [29]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed. [8]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [9]

  • Kumar, A., et al. (2023). Recent Progress in Selective COX-2 Inhibitor Formulations and Therapeutic Applications - A Patent Review (2012-2022). Current Drug Targets, 24(1), 1-1. [6]

Sources

Application Notes and Protocols: Cell-Based Assays for Determining the Biological Activity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzoxazinone Derivative

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a synthetic heterocyclic compound belonging to the benzoxazinone class. While specific biological data for this particular molecule is not extensively documented, the benzoxazinone scaffold is of significant interest in medicinal chemistry. Derivatives of this structural class have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The introduction of bromine and fluorine atoms onto the benzene ring is a common strategy in drug design to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound using a panel of robust and validated cell-based assays. The proposed workflow is designed to first assess the compound's general effect on cell health and then to dissect its potential mechanisms of action.

Experimental Workflow: A Tiered Approach to Characterization

A logical and efficient approach to characterizing a novel compound is to employ a tiered screening strategy. This begins with broad, high-throughput assays to identify a general biological effect and progresses to more complex, lower-throughput assays to elucidate the specific mechanism of action.

workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Pathway Analysis t1_assay Cell Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) t2_apoptosis Apoptosis Assays (Annexin V, Caspase Activity) t1_assay->t2_apoptosis If cytotoxic t2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) t1_assay->t2_cellcycle If cytostatic t3_nfkb NF-κB Pathway Assays (Reporter Gene, Translocation) t2_apoptosis->t3_nfkb Investigate upstream signaling t3_mapk MAPK Pathway Assays (Phospho-protein Detection) t2_apoptosis->t3_mapk Investigate upstream signaling t2_cellcycle->t3_mapk Investigate upstream signaling

Caption: Tiered experimental workflow for characterizing the biological activity of the test compound.

Tier 1: Primary Screening - Assessing General Cell Health

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. These assays are crucial for identifying a therapeutic window and for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[6][7][8]

1.1 Cell Viability and Cytotoxicity Assays

Scientific Rationale: Cell viability assays are fundamental in drug discovery to assess the overall health of cells after exposure to a test compound.[8][9] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the more sensitive luminescent-based assays such as CellTiter-Glo® measure metabolic activity, which is directly proportional to the number of viable cells.[10] A dose-dependent decrease in signal indicates a potential cytotoxic or anti-proliferative effect.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Parameter Description Example Value
Cell Line Cancer cell line (e.g., MCF-7, A549) or a relevant normal cell lineMCF-7
Seeding Density 8,000 cells/well8,000
Compound Conc. 0.1 nM to 100 µM10-point, 3-fold dilution
Incubation Time 48 hours48
IC50 Value Concentration for 50% inhibitionTo be determined
Tier 2: Mechanistic Elucidation - Uncovering the Mode of Action

If the primary screening reveals a significant effect on cell viability, the next step is to investigate the underlying mechanism. The two most common outcomes of anti-cancer or anti-inflammatory compounds are the induction of apoptosis (programmed cell death) or an arrest of the cell cycle.

2.1 Apoptosis Assays

Scientific Rationale: Apoptosis is a tightly regulated process of programmed cell death that is often dysregulated in diseases like cancer.[11] Detecting the hallmarks of apoptosis, such as the externalization of phosphatidylserine (detected by Annexin V) and the activation of caspases, can confirm if the compound induces this cell death pathway.[12]

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

2.2 Cell Cycle Analysis

Scientific Rationale: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[13] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[14]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.[16]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate a histogram of cell count versus DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Phase DNA Content Expected Outcome
G0/G1 2nAccumulation suggests G1 arrest
S >2n and <4nAccumulation suggests S phase arrest
G2/M 4nAccumulation suggests G2/M arrest
Tier 3: Target Pathway Analysis

Based on the mechanistic insights from Tier 2, further investigation into specific signaling pathways can provide a more detailed understanding of the compound's mode of action. The NF-κB and MAPK pathways are frequently implicated in inflammation and cancer, making them relevant targets for benzoxazinone derivatives.[17][18]

3.1 NF-κB Signaling Pathway Assay

Scientific Rationale: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[19][20] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation by stimuli like TNF-α, NF-κB translocates to the nucleus to activate gene transcription.[21] Assays can measure the inhibition of this translocation or the activity of an NF-κB-driven reporter gene.

Protocol: NF-κB Reporter Gene Assay

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[22]

  • Compound Pre-treatment: Seed the reporter cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Assay: Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: A reduction in luminescence in compound-treated, TNF-α-stimulated cells compared to TNF-α-stimulated cells alone indicates inhibition of the NF-κB pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Activates

Caption: Simplified NF-κB signaling pathway.

3.2 MAPK Signaling Pathway Assay

Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[17][23][24] Dysregulation of these pathways is common in cancer.[25] The activation of MAPK pathways involves a cascade of phosphorylation events, which can be measured using phospho-specific antibodies.[26]

Protocol: Western Blot for Phospho-ERK1/2

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total ERK1/2.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and express the level of p-ERK1/2 relative to the total ERK1/2. A decrease in this ratio indicates inhibition of the ERK pathway.

Conclusion and Future Directions

The assays outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically progressing from broad phenotypic screens to more targeted mechanistic and pathway-specific assays, researchers can efficiently determine the compound's biological activity and potential as a therapeutic lead. Positive results in these assays would warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis to optimize the compound's potency and selectivity. The versatility of cell-based assays allows for their adaptation to high-throughput screening formats, accelerating the drug discovery process.[27][28][29][30]

References
  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Molecular Devices. Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. [Link]

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • Creative Biolabs. Flow Cytometry-based MAPK Pathway Assay Service. [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • Mongolia Journals Online. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • National University of Science and Technology. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Creative Proteomics. NF-kB Pathway Luminex Multiplex Assay. [https://www.creative-proteomics.com/services/nf-kb-pathway-luminex-multiplex-assay.htm]([Link] proteomics.com/services/nf-kb-pathway-luminex-multiplex-assay.htm)

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • PubMed. Apoptosis Detection Assays. [Link]

  • National Center for Biotechnology Information. Methods for analyzing MAPK cascades. [Link]

  • Springer Nature Experiments. Apoptosis Detection Assays. [Link]

  • Assay Genie. MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. [Link]

  • ResearchGate. Cell-Based Assays: Screening Bioactive Compounds & Leads. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • BPS Bioscience. NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

Sources

Analytical Strategies for the Quantification and Characterization of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic compound with potential applications in pharmaceutical development as an intermediate or active ingredient. The establishment of robust and reliable analytical methods is paramount for ensuring its quality, stability, and safety throughout the drug development lifecycle. This document provides a comprehensive guide to the primary analytical techniques for the detection, quantification, and characterization of this molecule. We will delve into detailed protocols for High-Performance Liquid Chromatography (HPLC) for potency and impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities. Furthermore, this guide emphasizes the principles of analytical method validation in accordance with regulatory standards, ensuring that the described protocols are not only scientifically sound but also compliant with industry requirements.[1][2]

Introduction

This compound belongs to the benzoxazinone class of compounds, which are known for a wide range of biological activities.[3] The presence of halogen atoms, specifically bromine and fluorine, can significantly influence the molecule's physicochemical properties and pharmacological activity. Accurate and precise analytical methods are essential for various stages of pharmaceutical development, including:

  • Quality Control: To ensure the identity, purity, and strength of the bulk drug substance and finished product.

  • Stability Studies: To monitor the degradation of the compound under various environmental conditions and establish a shelf-life.

  • Impurity Profiling: To detect, identify, and quantify any impurities or degradation products that may affect the safety and efficacy of the final drug product.

  • Pharmacokinetic Studies: To measure the concentration of the drug and its metabolites in biological fluids.

This application note provides a foundation for developing and validating analytical methods for this compound, with a focus on practical, field-proven techniques.

Physicochemical Properties and Sample Preparation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C₈H₅BrFNO₂
Molecular Weight 246.04 g/mol
Polarity Moderately polarSuitable for reverse-phase chromatography.
Solubility Likely soluble in organic solvents (e.g., acetonitrile, methanol, DMSO), with limited solubility in water.Dictates the choice of diluent for standards and samples.
UV Absorbance Expected to have a UV chromophore due to the aromatic ring system.Enables detection by UV-Vis spectrophotometry, a common detector for HPLC.
General Sample Preparation Protocol

The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a form that is compatible with the analytical instrument.

Protocol 2.1.1: Sample Preparation from Bulk Drug Substance

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a stock solution of 100 µg/mL. Further dilutions can be made to prepare working standards.

  • Sample Solution: Accurately weigh approximately 10 mg of the bulk drug substance and prepare in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase HPLC with UV detection is the workhorse for determining the potency (assay) and purity of pharmaceutical compounds. The method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a nonpolar stationary phase.

Recommended HPLC Protocol

This protocol is a starting point for method development and should be optimized and validated for its intended use.

Table 2: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds. The dimensions are standard for traditional HPLC systems.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent to improve peak shape and provides a consistent pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities, including the main peak and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis can be adjusted based on the concentration of the sample and the sensitivity of the detector.[5]
Detector UV-Vis at 254 nmThe aromatic nature of the compound suggests strong absorbance around this wavelength. A photodiode array (PDA) detector can be used to assess peak purity.

graph TD {
A[Start: Sample and Standard Preparation] --> B{HPLC System};
B --> C[Injection of Sample/Standard];
C --> D{C18 Reverse-Phase Column};
D --> E[Separation via Gradient Elution];
E --> F{UV-Vis Detection at 254 nm};
F --> G[Data Acquisition and Processing];
G --> H[Calculation of Potency and Impurity Levels];
H --> I[End: Report Generation];
subgraph "HPLC Workflow"
    A; B; C; D; E; F; G; H; I;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style G fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style H fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

}

Caption: Workflow for HPLC analysis of this compound.

Method Validation

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[1][2] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.

Table 3: Key HPLC Method Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.[6]The peak for the analyte should be free from interference from other components.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.[6]Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The concentration range over which the method is linear, accurate, and precise.[6]For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the assay and for impurities at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[6]Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.[6]Typically determined by a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma or urine. Its high sensitivity and selectivity make it ideal for pharmacokinetic and toxicokinetic studies.

Recommended LC-MS/MS Protocol

This protocol is designed for the quantification of this compound in human plasma and requires optimization and validation.

Protocol 4.1.1: Sample Preparation from Plasma (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

Table 4: LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster run times compared to traditional HPLC.
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A fast gradient, e.g., 5% to 95% B in 3 minutes.Rapid elution is desirable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
Mass Spectrometer Triple QuadrupoleThe gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar compounds. The nitrogen atoms in the ring are likely to be protonated.
MRM Transitions Precursor ion (Q1): [M+H]⁺ = 246.0. Product ions (Q3): To be determined by infusing a standard solution and performing a product ion scan.MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Gas Temperatures and Voltages To be optimized for the specific instrument and compound.These parameters significantly affect the ionization efficiency and sensitivity.

graph TD {
A[Start: Plasma Sample Collection] --> B{Addition of Internal Standard and Protein Precipitation};
B --> C[Centrifugation];
C --> D{Supernatant Evaporation};
D --> E[Reconstitution];
E --> F{UPLC-MS/MS System};
F --> G[Injection and Chromatographic Separation];
G --> H{Ionization (ESI+) and Mass Analysis (MRM)};
H --> I[Data Acquisition];
I --> J[Quantification using Calibration Curve];
J --> K[End: Determination of Plasma Concentration];
subgraph "LC-MS/MS Bioanalytical Workflow"
    A; B; C; D; E; F; G; H; I; J; K;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style G fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style H fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style I fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style J fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

}

Caption: Bioanalytical workflow for the quantification of this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a moderately polar and relatively non-volatile compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.

Applicability and Protocol Outline

GC-MS can be particularly useful for identifying certain types of impurities that are not amenable to LC analysis, such as residual solvents or volatile synthesis byproducts.

Protocol 5.1.1: Derivatization (Silylation)

  • Evaporate the sample extract to dryness.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70 °C for 30 minutes. This will derivatize the active hydrogen on the nitrogen atom, making the molecule more volatile.

Table 5: GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A low-polarity column suitable for a wide range of compounds.
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is essential to separate compounds with different boiling points.
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be used for library matching and structural elucidation.
Mass Range 50-500 amuTo cover the mass of the derivatized analyte and its fragments.

Forced Degradation Studies

Forced degradation studies are critical for developing stability-indicating methods.[8][9] They help to identify potential degradation products that might arise during storage and demonstrate that the analytical method can separate these degradants from the parent compound.

Protocol 6.1.1: Forced Degradation Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photodegradation: Expose the sample to UV and visible light according to ICH Q1B guidelines.

After exposure, the samples should be analyzed by the validated HPLC method to assess the extent of degradation and the resolution between the parent peak and any degradation products.

Conclusion

This application note provides a comprehensive overview and detailed starting protocols for the analytical detection of this compound. The primary recommended technique for quality control, including potency and purity testing, is a validated reverse-phase HPLC method with UV detection. For high-sensitivity quantification in biological matrices, a UPLC-MS/MS method is the preferred approach. While GC-MS may have limited applicability, it can be a valuable tool for specific impurity analyses after appropriate derivatization. All methods presented here should be considered as starting points and must be thoroughly optimized and validated for their specific intended use to ensure the generation of reliable, accurate, and reproducible data in a regulated environment.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Patel, D. et al. (n.d.).
  • Labcompliance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Macías, F. A. et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). J. Agric. Food Chem.
  • PubMed. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA)
  • Gavin Publishers. (2018).
  • Universidad de Cádiz. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S.
  • PubMed. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS).
  • PubMed. (2005). 2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc)
  • Mairinger, S. et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use: an improved regioselective radiosynthesis, non-clinical safety evaluation and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry.
  • El-Shabrawy, Y. (n.d.).
  • National Institutes of Health. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone.
  • Shimadzu. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5.
  • Fisher Scientific. (n.d.). 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals.
  • ResearchGate. (2025).
  • RMIT Research Repository. (n.d.). Comprehensive Gas Chromatography with Selective Detection Techniques for Screening of Environmental Pollutants.
  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • MilliporeSigma. (n.d.). LC-MS Resource Guide.
  • ProQuest. (n.d.).
  • Office of Justice Programs. (2015).
  • Agilent. (2015).
  • National Institutes of Health. (n.d.).
  • AHL Labnote. (2019). GC/MS-LC/MS multi-residue method.
  • Fisher Scientific. (n.d.). 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals.
  • Semantic Scholar. (n.d.).
  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • ResearchGate. (n.d.). (PDF) Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide.
  • Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific Chemicals.
  • SpectraBase. (n.d.). 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one - Optional[MS (GC)] - Spectrum.

Sources

Application and Protocol for the HPLC and LC-MS Analysis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Benzoxazinone Derivative

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a halogenated benzoxazinone derivative of interest in pharmaceutical and agrochemical research. Its structural complexity, characterized by the presence of bromine and fluorine atoms, necessitates robust and sensitive analytical methods for its quantification and characterization in various matrices. This application note provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed to provide high specificity, accuracy, and precision, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The inherent polarity and potential for thermal lability of this compound make liquid chromatography the analytical technique of choice. The protocols are developed with an emphasis on explaining the rationale behind the selection of chromatographic conditions and mass spectrometric parameters, ensuring that researchers, scientists, and drug development professionals can adapt and implement these methods effectively.

Chemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical NameThis compound
Synonyms6-bromo-7-fluoro-2H-benzo[b][1]oxazin-3(4H)-one
CAS Number355423-58-4
Molecular FormulaC₈H₅BrFNO₂
Molecular Weight246.03 g/mol

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection serves as a robust and widely accessible method for the routine quantification of this compound, particularly for assay and purity determinations where high sensitivity is not the primary requirement.

Method Development Rationale

The selection of the HPLC parameters is guided by the chemical nature of the analyte. As a moderately polar aromatic compound, a reversed-phase chromatographic approach is most suitable.

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC. However, for enhanced retention and alternative selectivity for polar compounds, a phenyl-hexyl or a polar-embedded phase can be advantageous.[4] For this application, a C18 column is proposed for its versatility and wide availability.

  • Mobile Phase Selection: A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is appropriate for reversed-phase chromatography. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[4]

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring the UV spectrum of this compound. Based on the benzoxazinone core structure, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Prepare Stock Standard (e.g., 1 mg/mL in Acetonitrile) Working_Std Prepare Working Standards (Dilute stock in mobile phase) Standard->Working_Std HPLC_System HPLC System (Pump, Autosampler, UV Detector) Working_Std->HPLC_System Inject Sample Prepare Sample (Dissolve in appropriate solvent) Sample->HPLC_System Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->Column Chromatogram Acquire Chromatogram Column->Chromatogram Mobile_Phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water with 0.1% Formic Acid) Mobile_Phase->Column Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-1 min: 30% B1-10 min: 30-80% B10-12 min: 80% B12.1-15 min: 30% BTo ensure good separation and elution of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity.
Detection UV at 265 nm (or optimal wavelength)Expected absorbance maximum for the chromophore.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (30% B).

  • Sample Solution: Dissolve the sample in a suitable solvent, ensuring the final concentration of the analyte is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, perform at least five replicate injections of a mid-concentration standard. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2%.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the preferred method. This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.[5]

Method Development Rationale
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar to moderately polar compounds like benzoxazinones.[5] It can be operated in both positive and negative ion modes. The presence of nitrogen and oxygen atoms in the analyte's structure suggests it should ionize well in positive mode (formation of [M+H]⁺).

  • Fragmentation Analysis: The unique isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key characteristic to look for in the mass spectrum. Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it to produce characteristic product ions. A plausible fragmentation pathway for this compound would involve the loss of small molecules like CO or cleavage of the oxazine ring. Studies on similar benzoxazinone derivatives have shown characteristic fragmentation patterns that can be used as a guide.[6][7]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the mode of choice. It involves monitoring specific precursor-to-product ion transitions, which provides excellent selectivity and sensitivity by filtering out background noise.

Proposed LC-MS/MS Fragmentation and MRM Transitions

The precursor ion in positive ESI mode is expected to be [M+H]⁺ with m/z 245.9/247.9 due to the bromine isotopes.

Plausible Fragmentation Pathway:

  • Precursor Ion: [C₈H₆BrFNO₂]⁺, m/z 245.9/247.9

  • Product Ion 1 (Loss of CO): [C₇H₆BrFNO]⁺, m/z 217.9/219.9

  • Product Ion 2 (Ring Cleavage): Further fragmentation can lead to smaller, stable ions.

ParameterProposed Value
Precursor Ion (Q1) m/z 245.9
Product Ion (Q3) - Quantifier m/z 217.9
Product Ion (Q3) - Qualifier To be determined experimentally
Collision Energy (CE) To be optimized experimentally
LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Processing Standard Prepare Stock Standard (e.g., 1 mg/mL in Methanol) Working_Std Prepare Working Standards (Dilute in mobile phase, ng/mL range) Standard->Working_Std LC_System UHPLC System Working_Std->LC_System Inject Sample Prepare Sample (e.g., SPE, LLE, dilute & filter) Sample->LC_System Inject ESI_Source Electrospray Ionization (ESI) LC_System->ESI_Source MS_System Tandem Quadrupole MS MRM_Acquisition Acquire Data in MRM Mode MS_System->MRM_Acquisition ESI_Source->MS_System Integration Integrate MRM Transitions MRM_Acquisition->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: LC-MS/MS analysis workflow for this compound.

Detailed LC-MS/MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • 0.22 µm syringe filters

2. Instrumentation:

  • UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

3. LC Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterFor protonation and good chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution of the analyte.
Gradient Program A rapid gradient suitable for UHPLC, e.g., 5-95% B in 5 min.For fast analysis times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CTo ensure reproducibility.
Injection Volume 2-5 µLTo avoid overloading the MS.

4. MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveExpected to provide good sensitivity for this compound.
Capillary Voltage 3.5 kVTypical starting voltage, to be optimized.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Gas Nitrogen, 800 L/hrTo remove solvent from droplets.
Desolvation Temp. 400 °CTo ensure complete desolvation.
MRM Transitions See table aboveFor selective and sensitive quantification.

5. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare a series of working standards in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the initial mobile phase composition.

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.

Part 3: Method Validation Protocol (ICH Q2(R1) Framework)

A validated analytical method ensures that the results are reliable and reproducible. The following parameters should be assessed for both the HPLC and LC-MS/MS methods, with acceptance criteria defined in a validation protocol.[2][3][8][9]

Validation ParameterDescription and ProtocolAcceptance Criteria (Typical)
Specificity Analyze blank matrix, placebo, and the analyte to ensure no interference at the analyte's retention time.No significant interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
Range The range is established from the linearity study and should cover 80-120% of the test concentration for assays.Method provides acceptable linearity, accuracy, and precision within the range.
Accuracy Analyze samples with known amounts of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%).Percent recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Six replicate analyses at 100% of the test concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration with acceptable precision and accuracy.The lowest concentration at which the analyte can be reliably quantified.
Robustness Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.The method should remain unaffected by small, deliberate variations.

Conclusion

The HPLC and LC-MS/MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. The causality-driven approach to method development and the comprehensive validation protocol ensure that these methods are both scientifically sound and fit for their intended purpose in a regulated environment. Researchers are encouraged to use these protocols as a starting point and optimize the parameters for their specific instrumentation and sample matrices.

References

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). PubMed.
  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Retrieved from [Link]

  • UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. (n.d.). MPG.PuRe.
  • Determination of total fluorine, chlorine, bromine, and sulfur in liquefied petroleum gas by pyrohydrolytic combustion ion chromatography. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. (n.d.). fateallchem.
  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. (2003). PubMed. Retrieved from [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. (n.d.). fateallchem.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
  • Predict and Identify MS Fragments with Software (Webinar and Demo). (2021, October 5). YouTube. Retrieved from [Link]

  • LC-MS in analytical toxicology: some practical considerations. (n.d.). King's College London Research Portal. Retrieved from [Link]

  • 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals. (n.d.). ePharmaLeads. Retrieved from [Link]

  • LC-MS in analytical toxicology: some practical considerations. (2010, December 10). PubMed. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. Retrieved from [Link]

  • 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

Sources

Application Notes & Protocols: Target Identification Studies Using 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone Scaffold

The 2,4-dihydro-1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The specific compound, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, represents a novel entity with unexplored therapeutic potential. Its unique substitution pattern suggests the possibility of novel mechanisms of action and molecular targets.

Identifying the cellular protein targets of a bioactive small molecule is a critical step in drug discovery and chemical biology.[4][5] It illuminates the molecule's mechanism of action, enables the development of more potent and selective analogs, and helps to anticipate potential off-target effects.[6][7] This document provides a comprehensive guide for researchers on utilizing this compound as a chemical probe for target identification studies. We will detail the strategic design of a chemical probe, outline robust protocols for target discovery using affinity-based and activity-based proteomics, and discuss essential strategies for target validation.

Part 1: Chemical Probe Synthesis and Strategy

To effectively identify its binding partners, this compound must first be converted into a chemical probe. This involves the strategic introduction of a linker arm and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). The choice of linker attachment point is crucial to minimize disruption of the compound's native binding interactions. For the benzoxazinone scaffold, derivatization at the N4 position is a common and often successful strategy.

A critical component of any chemical probe-based experiment is the inclusion of a negative control.[8] This is typically a structurally similar analog that is biologically inactive. The synthesis of an inactive analog, perhaps by altering a key functional group hypothesized to be essential for activity, is highly recommended.

Part 2: Target Identification Methodologies

We will focus on two powerful and complementary chemoproteomic approaches for identifying the protein targets of our novel benzoxazinone: Affinity-Based Protein Profiling (AfBPP) and Activity-Based Protein Profiling (ABPP).

Affinity-Based Protein Profiling (AfBPP): Fishing for Binding Partners

AfBPP utilizes an immobilized version of the chemical probe to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.[9] The enriched proteins are then identified by mass spectrometry.

Experimental Workflow for AfBPP:

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Protocol for AfBPP:

  • Probe Immobilization: Covalently attach the biotinylated this compound probe and the negative control probe to streptavidin-coated magnetic beads.

  • Cell Culture and Lysis: Culture the cells of interest to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Affinity Enrichment:

    • Pre-clear the lysate by incubating with unconjugated streptavidin beads to remove endogenously biotinylated proteins and non-specific binders.

    • Incubate the pre-cleared lysate with the probe-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digestion of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite. True binding partners will be significantly enriched in the probe sample compared to the negative control.

Quantitative Data Summary Table:

Protein IDFold Enrichment (Probe/Control)p-valuePutative Target?
Protein A15.2< 0.001Yes
Protein B1.80.25No
Protein C8.9< 0.01Yes
Protein D2.50.08Possible
Activity-Based Protein Profiling (ABPP): Targeting Functional Enzymes

ABPP is a powerful technique for identifying the functional state of enzymes in a complex proteome.[10][11] It employs chemical probes that covalently bind to the active site of specific enzyme classes.[12][13] If this compound is hypothesized to be an enzyme inhibitor, a competitive ABPP experiment can be performed.

Experimental Workflow for Competitive ABPP:

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol for Competitive ABPP:

  • Cell Culture and Lysis: Prepare cell lysates as described for AfBPP.

  • Competitive Inhibition:

    • Aliquot the lysate into two tubes. To one, add this compound to the desired final concentration. To the other, add the same volume of vehicle (e.g., DMSO).

    • Incubate for 30-60 minutes at room temperature.

  • Activity-Based Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to both lysates and incubate for the recommended time.

  • Reporter Tag Conjugation: If the activity-based probe contains a clickable handle (e.g., an alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction to attach a biotin-azide reporter tag.

  • Enrichment and Proteomic Analysis: Proceed with streptavidin enrichment, tryptic digestion, and LC-MS/MS analysis as described for AfBPP.

  • Data Analysis: Compare the abundance of the labeled peptides between the compound-treated and vehicle-treated samples. A significant decrease in the signal for a particular enzyme in the presence of the compound indicates that it is a direct target.

Part 3: Target Validation

Identifying a list of putative targets is only the first step; rigorous validation is essential to confirm that these proteins are biologically relevant to the compound's observed effects.[14][15][16]

Validation Strategies:

  • In Vitro Binding Assays:

    • Surface Plasmon Resonance (SPR): To confirm a direct interaction and determine binding affinity (KD), immobilize the purified recombinant target protein on an SPR chip and flow the compound over the surface.

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

  • Cellular Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.

    • Immunoprecipitation-Western Blot: Validate the interaction by immunoprecipitating the putative target protein from cell lysates treated with the biotinylated probe and detecting the probe with streptavidin-HRP.

  • Functional Validation:

    • Enzyme Activity Assays: If the target is an enzyme, perform in vitro activity assays with the purified protein to determine if the compound inhibits or activates its function.

    • Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene.[17] The resulting cellular phenotype should mimic the effects of the compound.

Signaling Pathway Analysis:

G compound This compound target Validated Target (e.g., Kinase X) compound->target Inhibition downstream_effector1 Downstream Effector 1 target->downstream_effector1 Phosphorylation downstream_effector2 Downstream Effector 2 target->downstream_effector2 Phosphorylation cellular_phenotype Observed Cellular Phenotype (e.g., Anti-inflammatory Effect) downstream_effector1->cellular_phenotype downstream_effector2->cellular_phenotype

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion

The methodologies outlined in this application note provide a robust framework for the comprehensive identification and validation of the molecular targets of this compound. By employing a multi-pronged approach that combines chemical probe synthesis, advanced proteomic techniques, and rigorous target validation, researchers can elucidate the mechanism of action of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

  • Ziegler, S., Pries V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie (International ed. in English), 52(10), 2744-2792. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 30(10), 1035-1044. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175-1191. [Link]

  • Médard, G., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). [Link]

  • Brennan, P., & Vazquez Rodriguez, S. (Eds.). (2021). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link]

  • Petrassi, H. M., et al. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology, 56, 91-97. [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 1042954. [Link]

  • The Kennedy Institute of Rheumatology. (n.d.). Target Identification Using Chemical Probes. [Link]

  • Antolin, A. A., et al. (2020). The era of high-quality chemical probes. Signal Transduction and Targeted Therapy, 5(1), 1-10. [Link]

  • ChemRxiv. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. [Link]

  • Workman, P., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(1), 5-11. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. [Link]

  • Horisberger, A., et al. (2018). Multiplexed protein profiling by sequential affinity capture. Proteomics, 18(23), e1800211. [Link]

  • Lind, L., et al. (2017). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Journal of internal medicine, 281(4), 335–351. [Link]

  • Wikipedia. (n.d.). Proteomics. [Link]

  • Broad Institute. (n.d.). Protocols. [Link]

  • ResearchGate. (2015). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]

  • Fu, W. J., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o768. [Link]

  • Frontiers in Pharmacology. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • PubChem. (n.d.). 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • PubChem. (n.d.). 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. [Link]

  • International Journal of Research Publication and Reviews. (2021). Developments in The Synthesis of Certain Novel[4][18]-Oxazine Derivatives and its Biological Activities. [Link]

Sources

experimental design for studying 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Abstract

This document provides a comprehensive experimental framework for the initial characterization and preclinical evaluation of the novel compound, this compound. Benzoxazinone derivatives represent a promising scaffold in medicinal chemistry, with demonstrated potential as tyrosine kinase inhibitors and anti-cancer agents.[1][2] This guide is designed for researchers in drug discovery and development, offering a phased, logic-driven approach that progresses from fundamental physicochemical profiling to in vitro efficacy and preliminary in vivo assessment. Each phase is built upon self-validating protocols to ensure data integrity and to explain the causal-driven decisions essential for advancing a compound through the discovery pipeline.

Introduction: The Rationale for Investigation

The benzoxazinone core structure is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[3] Specifically, derivatives have shown inhibitory activity against key signaling proteins like tyrosine kinases, which are often dysregulated in chronic diseases such as cancer.[1] Some have also been found to downregulate the expression of oncogenes like c-Myc by stabilizing G-quadruplex structures in promoter regions.[2]

This compound (herein referred to as Compound X) is a novel analogue within this class. The introduction of bromine and fluorine atoms can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and drug-like characteristics.[4] This guide outlines a systematic workflow to rigorously characterize Compound X, test the hypothesis of its anti-cancer activity, and establish a foundational dataset for further development.

A Phased Approach to Compound Evaluation

A successful drug discovery campaign relies on a structured progression where data from one stage informs the decisions of the next. We propose a four-phased approach to de-risk the development process and build a comprehensive profile of Compound X.

G phase1 Phase 1: Foundational Physicochemical Characterization phase2 Phase 2: In Vitro Efficacy & Target Identification phase1->phase2 phase3 Phase 3: In Vitro ADME & Safety Profiling phase2->phase3 phase4 Phase 4: In Vivo Proof-of-Concept phase3->phase4

Caption: Phased workflow for Compound X evaluation.

Phase 1: Foundational Physicochemical Characterization

Expertise & Experience: Before any biological assay, understanding the fundamental properties of Compound X is critical. An insoluble or unstable compound will yield unreliable and uninterpretable biological data. These initial assays form the bedrock of the entire study.

Solubility Assessment

Causality: Solubility directly impacts bioavailability and dictates the formulation possibilities for both in vitro and in vivo experiments.[5] We must determine its solubility in aqueous buffers (like PBS for cell-based assays) and organic solvents (like DMSO for stock solutions).

Protocol 1: Thermodynamic Solubility in Aqueous Buffer (Shake-Flask Method)

  • Preparation: Add an excess amount of Compound X to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[6] This allows the solution to become fully saturated.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid material is transferred. Filtration through a 0.45 µm filter can also be used.[5]

  • Quantification: Analyze the concentration of Compound X in the supernatant using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Express solubility in µg/mL and µM.

Parameter Result Significance
Purity (HPLC) >99%High purity is essential for attributing observed activity to Compound X.
DMSO Solubility >100 mMSuitable for creating high-concentration stock solutions for serial dilutions.
PBS (pH 7.4) Solubility 45 µM (11.1 µg/mL)Moderately soluble; informs maximum concentration for cell-based assays.
Chemical Stability Stable (>95% remains after 48h in PBS)Compound is stable under assay conditions, ensuring consistent exposure.
Caption: Table 1: Physicochemical Properties of Compound X.

Phase 2: In Vitro Efficacy & Target Identification

Trustworthiness: This phase aims to answer two questions: Does Compound X have anti-cancer activity, and if so, how? We begin with broad screening and then narrow down to a specific, testable hypothesis based on the known pharmacology of the benzoxazinone class.

Initial Anti-Proliferative Screening

Causality: A broad screen across a diverse panel of cancer cell lines is the most efficient way to identify sensitive cancer types and determine initial potency (IC50).[7][8] This unbiased approach prevents premature focus on a single cancer model.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells from various cancer types (e.g., lung, breast, colon, leukemia) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 100 µM down to 1 nM) in culture medium. Treat the cells for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Measurement: After incubation, add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.[9]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Line Cancer Type Compound X IC50 (µM)
A549Non-Small Cell Lung1.5
MCF-7Breast (ER+)8.2
MDA-MB-231Breast (Triple-Negative)2.1
HCT116Colon> 50
K562Leukemia (CML)0.8
Caption: Table 2: Anti-proliferative activity of Compound X.

Insight: The potent activity against A549, MDA-MB-231, and especially the leukemia line K562, suggests a potential mechanism related to common oncogenic drivers in these cancers, such as tyrosine kinases (e.g., ABL in K562).[1]

Hypothesis Testing: Kinase Inhibition

Causality: Based on the literature for benzoxazinones and the sensitivity of the K562 cell line, we hypothesize that Compound X functions as a kinase inhibitor.[1] We will test this first in a cell-free biochemical assay and then confirm it in a cell-based context.[10][11]

G hypothesis Hypothesis: Compound X is a Kinase Inhibitor biochemical Biochemical Assay: Does it inhibit the purified enzyme? hypothesis->biochemical Test cellular Cell-Based Assay: Does it inhibit the target in a live cell? biochemical->cellular Validate downstream Downstream Effect: Does it block signaling (e.g., phosphorylation)? cellular->downstream Confirm Mechanism

Caption: Workflow for validating the kinase inhibitor hypothesis.

Protocol 3: In Vitro Biochemical Kinase Assay

  • Assay Setup: Use a commercial kinase profiling service or an in-house platform (e.g., radiometric or fluorescence-based) to test Compound X against a panel of relevant tyrosine kinases (e.g., ABL, SRC, EGFR, VEGFR).[12][13]

  • Reaction: Incubate the purified kinase, a specific substrate, and ATP with varying concentrations of Compound X.

  • Detection: Measure the amount of phosphorylated substrate or consumed ATP to determine the extent of kinase inhibition.

  • Analysis: Calculate IC50 values for each kinase to determine potency and selectivity.

Target Engagement & Downstream Signaling

Causality: A compound can be a potent biochemical inhibitor but fail in cells due to poor permeability or efflux.[11] Therefore, we must confirm that Compound X engages its target inside the cell and inhibits the downstream signaling pathway. Western blotting is the gold standard for visualizing changes in protein phosphorylation.

Protocol 4: Western Blotting for Phospho-Protein Levels

  • Sample Preparation: Treat K562 cells with Compound X at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a short duration (e.g., 2-4 hours). Lyse the cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[15]

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. This separates proteins by molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a key downstream target (e.g., p-CRKL for ABL kinase activity).[16] Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Add a chemiluminescent substrate (ECL) and image the bands.

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total CRKL) and a loading control (e.g., GAPDH or β-Actin) to confirm that changes are due to inhibition, not protein degradation or loading errors.

G cluster_wb Measured by Western Blot RTK Receptor Tyrosine Kinase (e.g., ABL) Substrate Substrate (e.g., CRKL) RTK->Substrate ATP->ADP CompoundX Compound X CompoundX->RTK Inhibition pSubstrate Phosphorylated Substrate (p-CRKL) Response Cell Proliferation & Survival pSubstrate->Response

Caption: Hypothetical signaling pathway inhibited by Compound X.

Gene Expression Analysis

Causality: As some benzoxazinones affect gene expression, we can use quantitative PCR (qPCR) to determine if Compound X alters the mRNA levels of key oncogenes like c-Myc, which was reported for other derivatives.[2]

Protocol 5: Quantitative PCR (qPCR)

  • RNA Extraction: Treat A549 cells with Compound X (1x IC50) for 24 hours. Isolate total RNA using a suitable kit (e.g., TRIzol or column-based).[17]

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using reverse transcriptase and random hexamers.[18]

  • qPCR Reaction: Set up the qPCR reaction in triplicate using SYBR Green master mix, cDNA template, and primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.[19][20]

  • Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the change in c-Myc expression using the ΔΔCt method.[18]

Phase 3: In Vitro ADME & Safety Profiling

Authoritative Grounding: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures.[21][22] These assays predict how a drug might behave in a whole organism.[23][24]

Protocol 6: Key In Vitro ADME Assays

  • Metabolic Stability: Incubate Compound X with human liver microsomes.[25] Measure the disappearance of the compound over time via LC-MS/MS to predict its metabolic clearance rate. A very rapid clearance suggests a short half-life in vivo.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating Compound X's ability to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6).[25]

  • Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of Compound X that binds to plasma proteins. High binding can limit the amount of free drug available to act on its target.

ADME Parameter Result Interpretation
Liver Microsome Stability (t½) 65 minIndicates moderate metabolic clearance; likely suitable for in vivo studies.
CYP3A4 Inhibition (IC50) > 30 µMLow risk of causing drug-drug interactions via this major pathway.
Plasma Protein Binding 92% boundRelatively high binding; this must be considered when dosing in vivo.
Caption: Table 3: Summary of In Vitro ADME Profile for Compound X.

Phase 4: In Vivo Proof-of-Concept & Toxicity

Expertise & Experience: The zebrafish (Danio rerio) model offers a powerful bridge between in vitro assays and more complex mammalian models.[26] Its genetic homology to humans (approx. 70% of human genes have a zebrafish orthologue), rapid development, and optical transparency make it ideal for high-throughput toxicity and preliminary efficacy screening.[27][28][29] This aligns with the 3Rs principle of reducing mammalian use in research.[30]

Protocol 7: Zebrafish Embryo Toxicity Assay

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them into a 96-well plate (one embryo per well).

  • Compound Exposure: At 6 hours post-fertilization (hpf), expose embryos to a range of Compound X concentrations.

  • Phenotypic Assessment: Observe the embryos at 24, 48, and 72 hpf under a microscope. Record key toxicological endpoints such as mortality, hatching rate, and morphological defects (e.g., pericardial edema, spinal curvature, yolk sac malformation).

  • LC50 Determination: Determine the lethal concentration 50 (LC50) and the maximum non-lethal concentration (MNLC). This establishes a preliminary therapeutic window.

Conclusion and Future Directions

This application guide provides a robust, multi-phased strategy for the initial characterization of this compound. By following this workflow, researchers can efficiently generate a comprehensive data package covering the compound's physicochemical properties, in vitro anti-cancer efficacy, mechanism of action, and preliminary safety/ADME profile.

Positive outcomes from this workflow—such as potent and selective kinase inhibition, confirmed cellular activity, favorable ADME properties, and an acceptable therapeutic window in zebrafish—would provide a strong rationale for advancing Compound X into more complex preclinical studies, including mammalian toxicology and patient-derived xenograft (PDX) efficacy models.

References

  • Zebrafish Models: A Game Changer in Drug Discovery | ZeClinics CRO. (2024, October 28). ZeClinics. [Link]

  • Flight for fish in drug discovery: a review of zebrafish-based screening of molecules | Biology Letters | The Royal Society. (2023, August 2). The Royal Society Publishing. [Link]

  • ADME Profiling in Drug Discovery and Development: An Overview - ResearchGate. ResearchGate. [Link]

  • Use of Zebrafish in Drug Discovery Toxicology - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Zebrafish: A Preclinical Model for Drug Screening - Animalab. Animalab. [Link]

  • Zebrafish Model in Pharmaceutical Research: A Review. Cureus. [Link]

  • Universal protocol of quantitative PCR (qPCR) with SYBR Green - CliniSciences. Clinisciences. [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. Reaction Biology. [Link]

  • What is ADME and how does it fit into drug development? - BioIVT. (2020, April 9). BioIVT. [Link]

  • General Protocol for Western Blotting - Bio-Rad. Bio-Rad. [Link]

  • Quantitative Real Time PCR Protocol Stack Lab. University of Missouri. [Link]

  • Detailed Western Blotting (Immunoblotting) Protocol - Protocols.io. (2022, March 1). Protocols.io. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Eurofins Discovery. [Link]

  • Small Molecules and their Impact in Drug Discovery - Mantell Associates. Mantell Associates. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Creative Biolabs. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • qPCR Quantification Protocol Guide. Illumina. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018, September 22). National Center for Biotechnology Information. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). National Center for Biotechnology Information. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Agilex Biolabs. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Frontiers. [Link]

  • ADME Properties in Drug Discovery - BioSolveIT. BioSolveIT. [Link]

  • The Subcellular Distribution of Small Molecules: From Pharmacokinetics to Synthetic Biology | Molecular Pharmaceutics - ACS Publications. ACS Publications. [Link]

  • Cell-culture based test systems for anticancer drug screening - EurekAlert!. (2020, May 21). EurekAlert!. [Link]

  • Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Small-molecule pharmacokinetic: Significance and symbolism. (2025, June 20). Wisdom Library. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

  • Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds! - NorthEast BioLab. NorthEast BioLab. [Link]

  • Quantitative PCR qPCR Method for Detection and Quantification of Nucleic Acids - Frederick National Laboratory. Frederick National Laboratory for Cancer Research. [Link]

  • Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). Journal of Drug Delivery and Therapeutics. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology. [Link]

  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase - PubMed. (2025, September 16). National Center for Biotechnology Information. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1). Life Sciences. [Link]

  • Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation - Universitas Airlangga. Universitas Airlangga. [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
  • Cas 355423-58-4,this compound | lookchem. LookChem. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. [Link]

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of novel therapeutics, achieving a high-yield, high-purity synthesis is critical.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental challenges but also to build a deeper understanding of the reaction.

Proposed Synthetic Pathway & Core Protocol

The synthesis of 1,4-benzoxazin-3-ones typically involves the cyclization of a 2-aminophenol derivative with a two-carbon electrophile. For the target molecule, a robust and widely adopted strategy is the reaction of 2-amino-4-bromo-5-fluorophenol with an acetyl halide, such as chloroacetyl chloride, followed by base-mediated intramolecular cyclization. This two-step, one-pot procedure is often efficient but requires careful control of conditions to maximize yield and minimize impurity formation.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization (Dehydrohalogenation) cluster_2 Work-up & Purification SM 2-amino-4-bromo-5-fluorophenol Intermediate N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide SM->Intermediate Reaction R1 Chloroacetyl Chloride R1->Intermediate Solvent1 Aprotic Solvent (e.g., DCM, THF) Solvent1->Intermediate Product Crude Product Intermediate->Product Heat (Reflux) Base Weak Base (e.g., K2CO3, NaHCO3) Base->Product Solvent2 Polar Solvent (e.g., Acetone, DMF) Solvent2->Product Workup Aqueous Work-up (Acid/Base Wash) Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one Purification->Final

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 2-amino-4-bromo-5-fluorophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acylation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-amino-4-bromo-5-fluorophenol (1.0 eq) and anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Intramolecular Cyclization:

    • Once the starting material is consumed (as indicated by TLC), add anhydrous potassium carbonate (2.5 eq) and anhydrous acetone to the reaction mixture.

    • Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I have recovered mostly starting material. What went wrong?

Potential Causes & Solutions:

  • Cause A: Incomplete N-Acylation. The initial acylation of the amino group is a critical step. If incomplete, the subsequent cyclization cannot occur.

    • Troubleshooting:

      • Reagent Quality: Ensure the chloroacetyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Use a newly opened bottle or a freshly distilled reagent.

      • Temperature Control: The acylation reaction is exothermic. Adding the acyl chloride too quickly can lead to side reactions. Maintain the temperature at 0 °C during addition to ensure selective N-acylation over O-acylation.

      • Stoichiometry: While a slight excess of acyl chloride is recommended (1.1 eq), a large excess can lead to di-acylation or other side products. Ensure accurate measurement of your reagents.

  • Cause B: Ineffective Cyclization. The base-mediated ring closure is a classic Williamson ether synthesis-type reaction (intramolecular Sₙ2). Its efficiency depends on the base and solvent.

    • Troubleshooting:

      • Base Strength & Solubility: Potassium carbonate is a good choice as it is strong enough to deprotonate the phenolic hydroxyl group but generally not the amide N-H, preventing unwanted side reactions. Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and reactivity. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) could be used, but this requires strictly anhydrous conditions and may lead to more side products.

      • Solvent Choice: The solvent for cyclization should be polar enough to dissolve the intermediate and the base but should not react with them. Acetone or DMF are common choices. Ensure the solvent is anhydrous, as water can hydrolyze the acyl chloride intermediate.

      • Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor by TLC every 1-2 hours until the acylated intermediate is fully consumed.

  • Cause C: Hydrolysis of Intermediate. The chloroacetamide intermediate can be hydrolyzed back to the starting aminophenol under harsh aqueous conditions or if significant water is present in the reaction.

    • Troubleshooting: Use anhydrous solvents and reagents throughout the acylation and cyclization steps. Perform the aqueous work-up only after the cyclization is confirmed to be complete.

Q2: I see multiple spots on my TLC plate after the reaction. What are these impurities?

Potential Causes & Solutions:

  • Impurity A: O-Acylated Intermediate. The starting material has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, acylation at the hydroxyl group can occur, especially if the reaction temperature is not controlled. This O-acylated product will not cyclize to the desired benzoxazinone.

    • Diagnosis: This impurity will have a different Rƒ value on TLC compared to the desired N-acylated intermediate and the final product.

    • Solution: Strictly maintain the reaction temperature at 0 °C during the addition of chloroacetyl chloride. Adding a non-nucleophilic base like pyridine during acylation can sometimes favor N-acylation, but it can complicate the work-up.

  • Impurity B: Dimerization or Polymerization. Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomeric material.

    • Diagnosis: Often appears as baseline material or spots with very low Rƒ on the TLC plate.

    • Solution: This is often a concentration-dependent issue. Running the cyclization step under slightly more dilute conditions can favor the intramolecular pathway. Ensure efficient stirring to avoid localized high concentrations of reactants.

  • Impurity C: Ring-Opened Product. Benzoxazinone rings can be susceptible to opening, especially in the presence of strong nucleophiles or harsh basic/acidic conditions during work-up.[1]

    • Diagnosis: The ring-opened product would be a carboxylic acid or ester, depending on the work-up solvent. This can be detected by LC-MS or NMR.

    • Solution: Use a mild base like K₂CO₃ or NaHCO₃ for the cyclization. During work-up, avoid prolonged exposure to strong acids or bases. Use dilute (e.g., 1M) solutions for washing and perform the washes quickly.

Troubleshooting Workflow

G StartNode Problem Observed LowYield LowYield StartNode->LowYield Low Yield MultiSpots MultiSpots StartNode->MultiSpots Multiple Spots on TLC CheckNode Check SolutionNode Solution ImpurityNode Impurity ID CheckAcylation CheckAcylation LowYield->CheckAcylation Is starting material present? CheckOAcyl Spot consistent with O-acylation? MultiSpots->CheckOAcyl Sol_Acylation Optimize Acylation: - Use fresh acyl chloride - Maintain 0°C - Check stoichiometry CheckAcylation->Sol_Acylation Yes CheckCyclization CheckCyclization CheckAcylation->CheckCyclization No Sol_Cyclization Optimize Cyclization: - Use anhydrous, powdered base - Ensure anhydrous solvent - Increase reflux time CheckCyclization->Sol_Cyclization Is acylated intermediate present? Sol_Oacyl Improve N-acylation selectivity: - Strict temp control (0°C) - Slow, dropwise addition CheckOAcyl->Sol_Oacyl Yes CheckDimer Baseline or low Rf spots? CheckOAcyl->CheckDimer No Sol_Dimer Favor intramolecular reaction: - Run cyclization at higher dilution CheckDimer->Sol_Dimer Yes

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Q3: How do I choose the best purification method?

Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found and the impurities have different solubility profiles from the product. It is often more economical and can yield highly pure crystalline material.

    • Solvent Screening: Test solvents like ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Flash Column Chromatography: This method is ideal for removing impurities with similar polarities to the product or when dealing with smaller quantities.

    • Solvent System (Eluent): A good starting point for the eluent system is a mixture of hexanes and ethyl acetate. Use TLC to determine the optimal ratio that gives good separation between your product and impurities (aim for a product Rƒ of ~0.3).

Q4: Can this synthesis be scaled up? What are the main challenges?

Answer: Yes, this synthesis is scalable. The primary challenges in scaling up are:

  • Heat Management: The initial N-acylation is exothermic. On a larger scale, the heat generated is greater, and efficient cooling is crucial to prevent side reactions. A jacketed reactor with controlled cooling is recommended.

  • Mixing Efficiency: Ensuring homogenous mixing of the slurry (especially with K₂CO₃) becomes more difficult in large reactors. Inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Use an overhead mechanical stirrer.

  • Work-up and Extraction: Handling large volumes of solvents for extraction and washing can be cumbersome. Consider process optimizations like using a liquid-liquid extractor or minimizing solvent use.

  • Purification: Recrystallization is far more practical than chromatography for multi-gram or kilogram scale. Significant time should be invested in developing a robust crystallization procedure at the lab scale.

Quantitative Data Summary: Parameter Optimization

The following table provides a hypothetical summary of how reaction parameters can affect the outcome. These should be used as a guide for your own optimization studies.

ParameterCondition AYield (A)Condition BYield (B)Rationale for Change
Base for Cyclization K₂CO₃ (2.5 eq)75%Cs₂CO₃ (2.5 eq)85%Cesium carbonate is more soluble in organic solvents and can accelerate Sₙ2 reactions (the "cesium effect").
Cyclization Solvent Acetone75%DMF80%DMF is a more polar aprotic solvent with a higher boiling point, which can increase reaction rate.
Acylation Temp. Room Temp.40%0 °C75%Lower temperature significantly improves selectivity for N-acylation over O-acylation.
Reaction Conc. 0.5 M75%0.1 M82%Higher dilution favors intramolecular cyclization over intermolecular side reactions like dimerization.

References

  • Patel, M., & Parmar, N. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][2]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16. Available at: [Link]

  • El-Hossary, G. A., & El-Sayed, N. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved January 12, 2026, from [Link]

  • Molecules. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this important heterocyclic compound. While specific, published purification protocols for this exact molecule are not abundant, this guide is built upon established principles of organic chemistry, extensive experience with related heterocyclic systems, and analogous examples from scientific literature.

Our approach is to empower you with the causal understanding behind each purification step, enabling you to adapt and troubleshoot effectively in your own laboratory setting.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted benzoxazinone, a class of compounds with significant biological activity.[1][2] Its structure, featuring a polar lactam moiety, an aromatic ring with electron-withdrawing halogen substituents, and an N-H group, dictates its physicochemical properties and informs the purification strategy. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, F) sites suggests a moderate to high polarity and the potential for strong intermolecular interactions, leading to a crystalline solid state.

While the exact synthetic route you are using may vary, common methods for benzoxazinone synthesis often involve the cyclization of a substituted 2-aminophenol with a suitable two-carbon electrophile (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a base.[3][4] Based on such synthetic pathways, potential impurities may include:

  • Unreacted Starting Materials: Such as the precursor 2-amino-4-bromo-5-fluorophenol.

  • Incompletely Cyclized Intermediates: For instance, the N-acylated aminophenol prior to ring closure.

  • Side-Products: Including dimers or polymers formed through intermolecular reactions.

  • Reagents and Byproducts: Residual base (e.g., pyridine, triethylamine) or salts formed during the reaction. One study on a similar synthesis specifically mentions washing with water and petroleum ether to remove residual pyridine.[5]

  • Over-halogenated or Isomeric Products: Depending on the reaction conditions.

II. Core Purification Protocols

Two primary methods are recommended for the purification of this compound: Recrystallization and Silica Gel Column Chromatography .

A. Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, especially on a larger scale. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Step-by-Step Methodology:

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product (approx. 10-20 mg) in various solvents (approx. 0.5 mL). A good starting point is to test solvents of varying polarities.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Recrystallization

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
EthanolPolar Protic78A good starting point for many polar compounds.[6]
Ethyl Acetate / HexanePolar Aprotic / Nonpolar~77 / ~69A versatile solvent pair. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears, then clarify with a drop of hot ethyl acetate and cool.[6][7]
Acetone / WaterPolar Aprotic / Polar Protic~56 / 100Effective for moderately polar compounds. Dissolve in hot acetone and add hot water dropwise until the solution becomes cloudy, then cool.[7]
TolueneNonpolar Aromatic111Can be effective for aromatic compounds.[8]
B. Protocol 2: Silica Gel Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. The polarity of this molecule suggests it will require a relatively polar mobile phase to elute from a normal-phase silica gel column.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product a Retention Factor (Rf) of approximately 0.25-0.35 and show good separation from impurities. A good starting point for a polar compound like this is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9][10]

  • Column Packing: Pack a column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel (dry loading). This technique generally provides better resolution than loading the sample as a solution.

  • Elution: Run the column, starting with the solvent system determined by TLC. You may use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Troubleshooting Column Chromatography

IssuePotential CauseRecommended Solution
Streaking on TLC/Column Compound is too polar or acidic/basic, leading to strong interaction with acidic silica.Add a modifier to the eluent: 0.5-1% triethylamine or a few drops of ammonium hydroxide for basic compounds, or 0.5-1% acetic acid for acidic compounds.[11][12]
Poor Separation Incorrect solvent system polarity.If Rf is too high, decrease eluent polarity. If too low, increase polarity. Try a different solvent system (e.g., switch from ethyl acetate to acetone for different selectivity).[11]
Compound Won't Elute Compound is too polar for the chosen eluent or is irreversibly adsorbed.Increase the eluent polarity significantly (e.g., up to 10% methanol in dichloromethane).[9] If this fails, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[11][13]

III. Visualization of Workflows

A. General Purification Workflow

G crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom <95% Pure pure_product Pure Product purity_check1->pure_product >95% Pure purity_check2 Purity Check (TLC, NMR) column_chrom->purity_check2 purity_check2->pure_product >95% Pure further_purification Further Purification Needed purity_check2->further_purification <95% Pure

Caption: A typical workflow for the purification of an organic solid.

B. Troubleshooting Recrystallization: "Oiling Out"

G start Observation: Product 'oils out' instead of crystallizing cause1 Possible Cause 1: Solution is too saturated or cooled too quickly start->cause1 cause2 Possible Cause 2: Presence of impurities depressing the melting point start->cause2 solution1a Solution 1A: Add more hot solvent to redissolve the oil cause1->solution1a solution2 Solution 2: Attempt pre-purification via column chromatography cause2->solution2 solution1b Solution 1B: Allow to cool much more slowly solution1a->solution1b solution1c Solution 1C: Scratch the flask with a glass rod to induce nucleation solution1b->solution1c

Caption: Troubleshooting guide for when a compound oils out during recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: My compound still shows impurities by NMR after both recrystallization and column chromatography. What should I do?

A1: If orthogonal techniques (methods that separate based on different principles) fail, you may have a persistent impurity that is structurally very similar to your product. Consider preparative HPLC for higher resolution separation. Alternatively, chemical derivatization of your compound to alter its polarity, followed by purification and then removal of the derivatizing group, is an advanced strategy.

Q2: I'm experiencing very low yield after recrystallization. How can I improve this?

A2: Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. Ensure you are using the minimum amount of hot solvent to dissolve your compound. If your compound is somewhat soluble even in the cold solvent, you can try to recover a second crop of crystals by concentrating the mother liquor (the leftover solvent after filtration) and re-cooling.

Q3: Is this compound acidic or basic?

A3: The lactam N-H proton is weakly acidic, similar to an amide. The lone pairs on the oxygen and nitrogen atoms can act as very weak bases. For chromatographic purposes on silica gel, it behaves as a polar, neutral molecule, but its ability to hydrogen bond can sometimes cause streaking, which can be mitigated by using modifiers in the eluent.[11]

Q4: What are the recommended storage conditions for the purified compound?

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (n.d.). First syntheses of natural products with the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (1962). Dehalogenation of halogenated aromatic compounds. Retrieved from

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • MDPI. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • ChemistryViews. (2023, July 6). Benzoxazinones Prepared from Aniline Derivatives and CO. Retrieved from [Link]

Sources

Understanding the Challenge: The Physicochemical Profile of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges associated with 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific principles to troubleshoot effectively and advance your research with confidence.

The structure of this compound (CAS No. 355423-58-4) presents inherent solubility hurdles. Its bicyclic aromatic core, combined with the presence of two halogen atoms (bromine and fluorine), significantly increases its lipophilicity.[1][2][3] Halogenation is a common strategy in medicinal chemistry to enhance membrane permeation and receptor binding, but it often comes at the cost of aqueous solubility.[2][4] This high lipophilicity means the compound is likely classified as a Biopharmaceutical Classification System (BCS) Class II or IV agent, characterized by low solubility that can limit bioavailability and experimental utility.[5][6]

This guide will walk you through a systematic approach to solubilize this compound, from fundamental techniques to more advanced strategies.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

For initial solubilization and the preparation of high-concentration stock solutions, water-miscible polar aprotic organic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their strong solvating power for a wide range of organic molecules, including benzoxazinone derivatives.[7][8] For many applications, a stock solution in 100% DMSO is the first step.

Q2: My downstream assay is sensitive to organic solvents like DMSO. What are my options?

This is a common and critical issue. The primary strategy is to prepare a high-concentration stock in a suitable organic solvent and then dilute it into your aqueous assay buffer, ensuring the final solvent concentration is below the tolerance level of your system (often <0.5% or <0.1%). If precipitation occurs upon dilution, you will need to employ the co-solvent or pH adjustment strategies detailed in the Troubleshooting Guide below.

Q3: Can I use heat or sonication to help dissolve the compound?

Yes, gentle heating (e.g., 37-50°C) and sonication can be effective in increasing the rate of dissolution. However, exercise caution. Prolonged exposure to high temperatures can potentially degrade the compound. Always perform a small-scale test and verify the integrity of the compound post-treatment if stability is a concern.

Q4: I see a precipitate forming in my media after adding the compound from a DMSO stock. What's happening?

This indicates that the compound has "crashed out" of solution because its solubility limit in the final aqueous medium has been exceeded. The DMSO concentration is no longer high enough to keep the lipophilic compound dissolved. This is the primary issue this guide will help you solve.

In-Depth Troubleshooting Guide: A Systematic Approach to Solubilization

When simple dissolution in a single organic solvent followed by dilution is insufficient, a more systematic approach is required. The following decision tree and detailed protocols will guide you through the process.

Decision Workflow for Overcoming Solubility Issues

Below is a logical workflow to guide your experimental choices.

Solubility_Workflow cluster_cosolvent Co-Solvent Protocol cluster_ph pH Adjustment Protocol start Compound Fails to Dissolve in Final Aqueous Medium check_purity Step 1: Verify Compound Purity & Identity (NMR, LC-MS) start->check_purity Is the issue consistent? strategy Step 2: Select Solubilization Strategy check_purity->strategy Purity Confirmed cosolvent Strategy A: Co-Solvent System strategy->cosolvent ph_adjust Strategy B: pH Adjustment strategy->ph_adjust surfactant Strategy C: Surfactant-Based System strategy->surfactant advanced Strategy D: Advanced Formulation (Brief Overview) strategy->advanced cosolvent_1 Dissolve in 100% DMSO (or other primary solvent) ph_1 Identify Ionizable Group (Amide N-H, pKa ~17, acidic proton) surfactant_1 Select non-ionic surfactant (e.g., Tween 80, Kolliphor® EL) surfactant_2 Prepare aqueous solutions with surfactant (0.1% - 2% w/v) surfactant_3 Add compound stock and assess for micellar solubilization adv_1 Consider for in vivo studies: - Solid Dispersions - Cyclodextrin Complexation - Nanosuspensions cosolvent_2 Select a biocompatible co-solvent (e.g., PEG400, Propylene Glycol) cosolvent_1->cosolvent_2 cosolvent_3 Prepare mixed solvent systems (e.g., 10% DMSO, 40% PEG400, 50% Water) cosolvent_2->cosolvent_3 cosolvent_4 Test compound solubility in mixed systems cosolvent_3->cosolvent_4 ph_2 Prepare buffers across a pH range (e.g., pH 7.4 to 10.0) ph_1->ph_2 ph_3 Test solubility by adding DMSO stock to buffers ph_2->ph_3 ph_4 Identify pH where compound remains in solution (likely basic pH > 8) ph_3->ph_4

Caption: Decision workflow for troubleshooting solubility.

Strategy A: Co-Solvent Systems

Principle: The core concept of co-solvency is to reduce the polarity of water by adding a water-miscible organic solvent.[9][10] This "new" solvent system has a dielectric constant intermediate between water and the organic co-solvent, creating a more favorable environment for a lipophilic compound to dissolve.[] This is one of the most common and effective methods for solubilizing poorly water-soluble drugs for both in vitro and preclinical studies.[5][12]

Commonly Used Co-solvents:

Co-SolventKey PropertiesCommon Use Cases
DMSO Strong aprotic solvent.Primary solvent for initial stock preparation.
Ethanol Water-miscible protic solvent.Frequently used in formulations, but can have biological effects.[9]
Propylene Glycol (PG) Viscous, low toxicity.Common in oral and parenteral formulations.[10]
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are liquid and have excellent safety profiles.Widely used in preclinical formulations to increase solubility.[12]
N-Methyl-2-pyrrolidone (NMP) High solubilizing capacity.Used when other solvents fail, but with greater toxicity concerns.[12]

Experimental Protocol: Developing a Co-Solvent Formulation

  • Primary Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Vehicle Preparation: Prepare a series of aqueous/co-solvent vehicles. A common starting point for in vivo studies is a vehicle containing a surfactant and a co-solvent. For cell-based assays, the goal is to minimize organic solvent content.

    • Example Vehicle for In Vitro Dilution: 90% Saline / 10% PEG400.

    • Example Vehicle for Preclinical Formulation: 5% DMSO, 40% PEG400, 55% Saline.

  • Solubility Testing: Add a small aliquot of your DMSO primary stock to the prepared vehicles to achieve your target final concentration. Vortex thoroughly.

  • Observation: Let the solutions stand at room temperature for at least one hour (or longer, depending on experimental stability requirements) and visually inspect for precipitation against a light and dark background.

  • Optimization: If precipitation occurs, systematically increase the percentage of the organic co-solvent (e.g., PEG400) in the vehicle until the compound remains fully dissolved at the desired concentration.

Strategy B: pH Adjustment

Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[][13] The this compound molecule contains an amide-like N-H group within its heterocyclic ring. While amides are generally very weak acids, the N-H proton can be abstracted under sufficiently basic conditions to form an anionic salt. This ionized form is significantly more polar and thus more water-soluble than the neutral molecule.

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare Buffer System: Prepare a series of biologically compatible buffers across a range of pH values (e.g., Phosphate-buffered saline at pH 7.4, Tris buffer from pH 8.0 to 9.0, and Carbonate-bicarbonate buffer from pH 9.0 to 10.5).

  • Prepare Primary Stock: Dissolve the compound in a minimal amount of DMSO or ethanol.

  • Test Solubility: Add a small, fixed amount of the primary stock to each buffer solution to achieve the target final concentration.

  • Equilibrate and Observe: Gently mix the samples and allow them to equilibrate for 1-2 hours at a controlled temperature. Visually inspect for any signs of precipitation.

  • Quantify (Optional): For a more rigorous analysis, centrifuge the samples to pellet any undissolved compound. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will give you a quantitative measure of solubility at each pH.

Strategy C: Use of Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form colloidal aggregates called micelles. The hydrophobic cores of these micelles can encapsulate poorly water-soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[12] This is a widely used technique in pharmaceutical formulations.[14]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select Surfactant: Choose a non-ionic surfactant with a good safety profile. Common choices include:

    • Tween® 80 (Polysorbate 80)

    • Kolliphor® EL (Cremophor® EL)

    • Solutol® HS 15

  • Prepare Surfactant Solutions: Make a series of solutions of the chosen surfactant in your desired aqueous buffer (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).

  • Add Compound: Add the compound to these surfactant solutions (typically from a small volume of a concentrated organic stock) to your target concentration.

  • Mix and Observe: Vortex the samples and allow them to equilibrate. A clear solution indicates successful micellar solubilization.

Strategy D: Advanced Formulation Approaches

For particularly challenging cases, especially in later-stage drug development, more advanced formulation strategies may be necessary. These techniques modify the solid state of the drug or use sophisticated delivery systems to enhance dissolution.

StrategyPrinciple
Solid Dispersions The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC).[6] When the polymer dissolves, the drug is released as very fine, often amorphous, particles with a large surface area, enhancing the dissolution rate.[13]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[15] The poorly soluble drug molecule ("guest") can be encapsulated within the cavity of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[14][16]
Particle Size Reduction Reducing the particle size of the drug to the sub-micron (nanosuspension) or micron level (micronization) increases the surface area-to-volume ratio.[12][15] According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution.[6]

These advanced methods typically require specialized equipment and formulation expertise but offer powerful solutions for overcoming significant solubility barriers.[17][18][19]

References

  • Wikipedia. Cosolvent. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Parmar, K., & Patel, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Green Pharmacy, 8(4), 205. [Link]

  • Garg, V., Singh, H., & Bhatia, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2493. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Reddit. How do halogens and sulfur confer lipid-solubility to a molecule?[Link]

  • ProQuest. Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. [Link]

  • Labinsights. (2023). Techniques to Enhance Drug Solubility. [Link]

  • Lookchem. Cas 355423-58-4, this compound. [Link]

  • MDPI. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. [Link]

  • ResearchGate. Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Institutes of Health. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine - PubChem. [Link]

  • National Institutes of Health. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem. [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. [Link]

  • MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • National Institutes of Health. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • The Pharma Innovation. Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • ePharmaLeads. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals. [Link]

  • ResearchGate. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. [Link]

Sources

Technical Support Center: 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for working with 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one in solution. While specific stability data for this compound is not extensively published, this guide synthesizes established principles of benzoxazinone chemistry to offer robust strategies for assessing and managing its stability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the known chemistry of the broader benzoxazinone class, the stability of this compound in solution is likely influenced by several factors:

  • pH: Benzoxazinones can be susceptible to hydrolysis under both acidic and basic conditions. High pH environments, in particular, have been shown to accelerate the degradation of related compounds.[1]

  • Temperature: Elevated temperatures typically increase the rate of chemical degradation.

  • Solvent Composition: The polarity and protic nature of the solvent can influence stability. The presence of water in organic solvents can facilitate hydrolysis.[1]

  • Light: Photodegradation can be a concern for many heterocyclic compounds. Exposure to UV or even ambient light over extended periods should be considered a potential risk.

  • Presence of Nucleophiles: The electrophilic nature of the benzoxazinone core suggests that nucleophiles present in the solution (e.g., thiols, amines) could react with the compound, leading to degradation or adduct formation.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize the shelf-life of your stock solutions, consider the following best practices:

  • Solvent Selection: Start by dissolving the compound in a dry, aprotic organic solvent such as anhydrous DMSO or DMF. Minimize the concentration of water.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your aqueous experimental media, thereby reducing the impact of the organic solvent on your system.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound have not been documented in the available literature, a common degradation pathway for related benzoxazinones involves rearrangement to the corresponding benzoxazolinone.[1][2] This would hypothetically involve the loss of a formic acid equivalent. It is also plausible that hydrolysis of the lactam bond could occur, leading to ring-opening.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in my assays.

This could be a direct consequence of compound instability in your aqueous assay buffer.

Troubleshooting Workflow

A Inconsistent/Low Activity Observed B Prepare fresh stock solution A->B C Perform a time-course stability study in assay buffer B->C D Analyze samples by HPLC at T=0 and subsequent time points C->D E Significant degradation observed? D->E F YES E->F G NO E->G H Modify assay conditions: - Decrease incubation time - Adjust buffer pH - Add antioxidants (if oxidative stress is suspected) F->H I Investigate other experimental factors: - Cell viability - Reagent quality - Assay detection system G->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS) over time.

This strongly suggests that the parent compound is degrading into one or more new chemical entities.

Protocol for Identification of Degradants
  • Forced Degradation Study: Intentionally stress the compound under various conditions to accelerate the formation of degradation products. This is a standard approach in pharmaceutical stability testing.[3]

  • LC-MS Analysis: Analyze the samples from the forced degradation study using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Characterization: Compare the mass spectra of the new peaks to the parent compound. A common initial hypothesis for benzoxazinones is the formation of a benzoxazolinone, which would correspond to a specific mass loss. Further structural elucidation may require techniques like NMR.

Forced Degradation Study Protocol

Objective: To rapidly assess the stability of this compound under various stress conditions and to generate potential degradation products for characterization.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions: For each condition, add a small aliquot of the stock solution to the stressor solution to achieve a final concentration of approximately 50-100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. (Base-catalyzed degradation is often rapid).

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours, protected from light.

    • Thermal Degradation: Dissolve the compound in your typical experimental buffer. Incubate at 60°C for 24 and 48 hours.

    • Photodegradation: Expose a solution of the compound in your typical buffer to a photostability chamber or direct sunlight for 24 hours. Run a dark control in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and ACN (with 0.1% formic acid) is a good starting point.[3]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Observe the formation and relative area of any new peaks in the chromatogram.

Data Summary Table for Forced Degradation Study
Stress ConditionIncubation Time (hours)% Parent Compound RemainingArea % of Major Degradant 1Area % of Major Degradant 2
0.1 M HCl @ 60°C2
6
12
24
0.1 M NaOH @ RT1
4
8
3% H₂O₂ @ RT2
6
12
24

This table should be populated with your experimental data.

Potential Degradation Pathway

Based on the literature for related benzoxazinone compounds, a plausible degradation pathway to investigate is the conversion to a benzoxazolinone.

cluster_0 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one cluster_1 Hypothetical Benzoxazolinone Degradant A Chemical Structure of Parent Compound (Image Placeholder) B Chemical Structure of Degradant (Image Placeholder) A->B  Rearrangement (-HCOOH)

Caption: Hypothetical degradation pathway of a benzoxazinone.

References

  • SciELO. (n.d.). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]

  • CHIMIA. (n.d.). The Chemical Ecology of Benzoxazinoids. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. Retrieved from [Link]

  • MDPI. (n.d.). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS) | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of benzoxazinones in the survival strategy of plants. Retrieved from [Link]

  • Universidad de Cádiz. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioactivity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers working with the 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one scaffold. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of modifying this promising heterocyclic system. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Scaffold Analysis

Question 1: What is the known and predicted pharmacological profile of the this compound scaffold?

The 1,4-benzoxazin-3-one core is recognized as a "privileged scaffold" in medicinal chemistry. This means it can bind to a variety of biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities.[1][2] These include potential applications as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2][3]

The specific bioactivity of the unsubstituted core is often modest. Its value lies in its rigid, synthetically tractable structure that presents multiple vectors for chemical modification. The introduction of the bromine at the C6 position and fluorine at the C7 position provides a unique starting point. The electron-withdrawing nature of these halogens significantly alters the electronic landscape of the aromatic ring, which can influence protein-ligand interactions and metabolic stability.[4]

Question 2: What is the strategic significance of the bromine and fluorine substituents at the C6 and C7 positions?

The dual halogenation at C6 and C7 is not arbitrary; it offers a strategic advantage for lead optimization.

  • Fluorine (C7): The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can modulate the acidity of the N-H proton at the N4 position and influence hydrogen bonding capabilities.[5] Crucially, fluorine is often used to block sites of metabolic oxidation by Cytochrome P450 enzymes.[5] Introducing a fluorine atom at a metabolically susceptible position can increase the compound's half-life and overall bioavailability.[5]

  • Bromine (C6): The bromine atom serves two primary purposes. Firstly, as a bulky, lipophilic halogen, it can enhance binding affinity by occupying hydrophobic pockets within a target protein.[5] Secondly, and more importantly from a synthetic standpoint, the C-Br bond is a versatile handle for late-stage functionalization.[6][7] It is an ideal anchor point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of new chemical functionalities.

Section 2: Strategic Approaches to Bioactivity Enhancement

Question 3: I want to improve the potency of my compound. What are the primary modification sites on the scaffold I should explore first?

Based on extensive structure-activity relationship (SAR) studies on the benzoxazinone class, three primary sites offer the highest probability of modulating bioactivity.[8][9] A systematic approach targeting these positions is the most efficient path to potency improvement.

Below is a diagram illustrating the key modification points.

Caption: Key modification points on the benzoxazinone scaffold.

  • N4 Position (Amide Nitrogen): This is often the most accessible site for modification. Alkylation or arylation at this position can dramatically impact solubility and cell permeability. Introducing groups that can act as hydrogen bond acceptors or donors can establish new interactions with the target protein.

  • C6 Position (Bromine): As discussed, this is your gateway to chemical diversity. Replacing the bromine via cross-coupling allows you to probe for specific interactions. For example, adding an aromatic ring can introduce pi-stacking interactions, while a basic amine can form salt bridges.

  • C2 Position (Methylene Carbon): Substitution at C2 is more synthetically challenging but can be highly effective. Introducing alkyl or aryl groups at this position can alter the conformation of the heterocyclic ring, potentially locking the molecule into a more bioactive shape. However, SAR studies have shown that the absence of a hydroxyl group at C2 can sometimes be beneficial for certain activities.[8][10]

Question 4: How should I structure a Structure-Activity Relationship (SAR) study for this compound series?

A systematic SAR study is crucial to logically progress from a hit to a lead compound. Avoid making multiple changes to the scaffold simultaneously, as this will confound your results.

The workflow below outlines a logical progression for an initial SAR campaign.

Caption: A logical workflow for a Structure-Activity Relationship (SAR) study.

Causality Behind the Workflow:

  • Phase 1 (N4 Modification): We begin at the N4 position because the synthetic chemistry is generally straightforward (e.g., Williamson ether synthesis or Buchwald-Hartwig amination conditions). This phase quickly establishes how modifying solubility and hydrogen bonding potential affects activity.

  • Phase 2 (C6 Modification): After identifying the most promising N4 substituent (or confirming the unsubstituted N-H is best), we move to the C6 position. This is the "diversity-generating" step. By keeping the N4 position constant, we can directly attribute any changes in bioactivity to the new group introduced at C6.

  • Lead Optimization: The final phase involves combining the most successful fragments from the previous phases and conducting more in-depth biological profiling, including selectivity against related targets and initial ADME/Tox assays.

Section 3: Troubleshooting Common Experimental Issues

Question 5: My new derivatives, especially after C6 modification, have very poor aqueous solubility. How can I troubleshoot this?

This is a common challenge, as replacing the relatively polar C-Br bond with nonpolar groups (like large aryl rings) often increases lipophilicity (LogP).

Troubleshooting Table: Solubility Enhancement

StrategyRationale & CausalityExample Modification
Introduce Polar Functional Groups Increases hydrogen bonding potential with water. Breaks up lipophilic surfaces.Add a hydroxyl (-OH), methoxy (-OCH₃), or a short polyethylene glycol (PEG) chain to the new C6 substituent.
Incorporate Ionizable Groups At physiological pH (7.4), these groups will be charged, dramatically increasing aqueous solubility. This is a classic medicinal chemistry strategy.Add a basic nitrogen (e.g., piperidine, morpholine) or an acidic group (e.g., carboxylic acid) to the C6 substituent.
Reduce Molecular Weight/Size Smaller molecules with fewer rotatable bonds are often more soluble (Lipinski's Rule of 5).If you added a large biphenyl group at C6, try replacing it with a smaller phenyl or a pyridine ring.
Formulate with Solubilizing Excipients For in vitro assays, formulation can be a temporary solution to assess intrinsic activity.Use co-solvents like DMSO (ensure final concentration is low, typically <0.5%), or solubilizers like Kolliphor® EL.

Question 6: I successfully modified the scaffold, but the bioactivity completely disappeared. What are the most likely reasons?

A loss of activity is just as informative as a gain in activity. It points to a critical interaction that you have disrupted.

  • Steric Hindrance: The new group you introduced may be too large and now clashes with the protein's binding site, preventing the molecule from docking correctly.

    • Solution: Synthesize an analog with a smaller group at the same position. If activity returns, steric bulk was the issue.

  • Loss of a Key Interaction: The original atom (e.g., the bromine at C6 or the hydrogen at N4) might have been involved in a crucial interaction, such as a halogen bond or a hydrogen bond.

    • Solution: Review your target's structure if available. If not, systematically replace the lost functionality. For example, if you alkylated the N4-H and lost activity, it suggests that the N-H was a critical hydrogen bond donor.

  • Unfavorable Electronic Effects: Changing the electronics of the aromatic ring can weaken key interactions. For instance, replacing the electron-withdrawing bromine with a strongly electron-donating group could disrupt a pi-stacking or cation-pi interaction.

    • Solution: Synthesize analogs with substituents that have varying electronic properties (e.g., compare a C6-phenyl with a C6-(4-methoxyphenyl) and a C6-(4-trifluoromethylphenyl)).

  • Poor Physicochemical Properties: The new molecule may be active, but it might be crashing out of the assay solution or failing to cross the cell membrane in a cell-based assay due to poor solubility or high lipophilicity.

    • Solution: First, confirm the compound's solubility in your assay buffer. If it's insoluble, re-test using the formulation strategies described in Question 5.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

This protocol describes a robust method for introducing aryl or heteroaryl groups at the C6 position, a cornerstone of the SAR strategy.

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reagents & Glassware: Ensure all glassware is oven-dried to exclude moisture.

  • Reaction Vessel: To a 25 mL Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (a mixture like 1,4-dioxane and water at a 4:1 ratio often works well) via syringe.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

References

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz Research Repository. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. PubMed. [Link]

  • Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Aryl Halogenated Heterocyclics, Containing Nitrogen and Sulphur. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health (NIH). [Link]

  • New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds. ResearchGate. [Link]

  • Novel hybrids of drug with bioactive heterocycles for enhancing biological activity. Wiley Online Library. [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. ResearchGate. [Link]

  • The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. ResearchGate. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular docking of a bromo-hydrazide derivative as a bacterial targeting agent and its radiolabeling with technetium-99m for diagnostic applications. SpringerLink. [Link]

  • Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Indian Journal of Chemistry. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Preprints.org. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [Link]

  • Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. ResearchGate. [Link]

  • Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Efficacy of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying the 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one scaffold. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of synthesizing more efficacious analogs.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, synthesis, and modification of this compound.

Q1: What is the typical synthetic route for this compound?

A1: The most common approach involves a two-step process starting from a substituted aminophenol. The key steps are the synthesis of the intermediate 2-amino-4-fluoro-5-bromophenol, followed by cyclization.

  • Step 1: Synthesis of 2-Amino-4-fluoro-5-bromophenol: This intermediate can be synthesized from commercially available starting materials, often involving nitration, halogenation, and reduction steps. One possible route starts with the bromination of 4-fluorophenol, followed by nitration and subsequent reduction of the nitro group to an amine.

  • Step 2: Cyclization with Chloroacetyl Chloride: The 2-amino-4-fluoro-5-bromophenol is then reacted with chloroacetyl chloride in the presence of a base to form the desired this compound.[1][2][3][4] This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular nucleophilic substitution to form the lactam ring.

Q2: What are the key reactive sites on the this compound scaffold for modification?

A2: The scaffold offers three primary sites for modification to explore structure-activity relationships (SAR):

  • N-4 Position: The secondary amine within the lactam ring is a prime site for N-alkylation and N-arylation reactions, allowing for the introduction of a wide variety of substituents.

  • C-6 Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, amino, and alkynyl groups.

  • Aromatic Ring (C-5 and C-8): While less straightforward, modifications to the aromatic ring at positions C-5 and C-8 can be explored through electrophilic aromatic substitution reactions, although regioselectivity can be a challenge.

Q3: What are the most common challenges encountered during the modification of this scaffold?

A3: Researchers may face several challenges, including:

  • Low yields in N-arylation reactions: Steric hindrance from bulky aryl halides or electron-withdrawing groups on the benzoxazinone ring can impede the reaction.

  • Side reactions in palladium-catalyzed couplings: Homocoupling of the boronic acid in Suzuki reactions, or dehalogenation of the starting material are common side reactions.[5]

  • Poor solubility of reagents and intermediates: The benzoxazinone scaffold and some of its derivatives can have limited solubility in common organic solvents, affecting reaction rates and yields.

  • Regioselectivity issues: When attempting further substitutions on the aromatic ring, controlling the position of the incoming electrophile can be difficult.

Q4: Which analytical techniques are essential for characterizing the synthesized analogs?

A4: A combination of spectroscopic and analytical techniques is crucial for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for determining the connectivity of atoms and confirming the presence and position of the fluorine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the chemical modification of this compound.

Guide 1: Low Yield in N-Alkylation/N-Arylation Reactions
Symptom Potential Cause Recommended Solution
No or minimal product formation Inadequate deprotonation of the N-H bond.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure anhydrous reaction conditions as these bases are moisture-sensitive.
Low reactivity of the alkyl/aryl halide.Switch to a more reactive halide (I > Br > Cl). For N-arylation, consider using an electron-deficient aryl halide or employing a palladium-catalyzed Buchwald-Hartwig amination.
Decomposition of starting material The base is too strong or the temperature is too high.Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Run the reaction at a lower temperature for a longer duration.
Multiple products observed O-alkylation as a side reaction.While less common for lactams, it can occur. Using a polar aprotic solvent like DMF or DMSO can favor N-alkylation.
Incomplete reaction Poor solubility of the starting material or base.Use a solvent system that improves solubility, such as DMF, DMSO, or NMP. Consider using a phase-transfer catalyst for reactions with inorganic bases.
Guide 2: Issues with Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Symptom Potential Cause Recommended Solution
No reaction or low conversion Inactive catalyst.Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst. Thoroughly degas all solvents and reagents to remove oxygen.[6][7]
Inappropriate ligand.The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., SPhos, XPhos, dppf) to find the optimal one for your specific substrate combination.[8][9][10][11]
Incorrect base.The base plays a crucial role in the catalytic cycle. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[4][6][12][13][14][15]
Significant dehalogenation of starting material β-hydride elimination from the palladium intermediate.This can be more prevalent with certain ligands and substrates. Adjusting the ligand and reaction temperature may help.
Homocoupling of boronic acid (Suzuki) Oxygen contamination or high temperatures.Ensure rigorous exclusion of oxygen. Running the reaction at a lower temperature may reduce this side reaction. Using a 2-phase solvent system (e.g., toluene/water) can also be beneficial.[7]
Formation of palladium black Catalyst decomposition.This indicates the catalyst is crashing out of the catalytic cycle. This can be caused by high temperatures, impurities, or an inappropriate ligand. Try a more robust ligand or a lower reaction temperature.
Low yield with electron-deficient heterocycles The electron-withdrawing nature of the benzoxazinone ring can affect the oxidative addition step.Use a more electron-rich phosphine ligand to facilitate the oxidative addition of the palladium catalyst to the C-Br bond.[5][16]

III. Strategic Modifications for Enhanced Efficacy

Based on the known biological activities of the benzoxazinone scaffold, such as anticancer and anti-inflammatory effects, the following strategic modifications can be explored to enhance efficacy.[17][18]

N-4 Position Diversification

The introduction of various substituents at the N-4 position can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

  • Workflow for N-Alkylation/Arylation:

N_Alkylation_Arylation start 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) start->base Deprotonation reaction N-Alkylation or Buchwald-Hartwig Amination base->reaction reagent Alkyl/Aryl Halide or Palladium Catalyst + Ligand (for Arylation) reagent->reaction product N-Substituted Analog reaction->product purification Purification (Chromatography) product->purification Cross_Coupling_Workflow start 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) start->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) + Ligand catalyst->reaction coupling_partner Coupling Partner (Boronic Acid, Amine, or Alkyne) coupling_partner->reaction base Base (e.g., K2CO3, NaOtBu) base->reaction product C-6 Functionalized Analog reaction->product

Caption: General workflow for C-6 position functionalization.

IV. Experimental Protocols

The following are representative protocols for key modifications and biological evaluations. Note: These are general guidelines and may require optimization for specific substrates and reaction scales.

Protocol 1: Synthesis of this compound
  • Acylation of 2-amino-4-fluoro-5-bromophenol: To a solution of 2-amino-4-fluoro-5-bromophenol (1.0 equiv) in a suitable solvent such as toluene or dichloromethane, add triethylamine (1.2 equiv). [1][2][3][4]2. Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Cyclization: Add a base such as potassium carbonate (2.0 equiv) and heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). [4][6][12][13][14][15]2. Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: In Vitro Anticancer Activity - MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [19][20][21][22]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Protocol 4: In Vitro Anti-inflammatory Activity - Griess Assay for Nitric Oxide
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production. [23]4. Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent. [18][24][25][26]6. Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite from a standard curve of sodium nitrite.

  • Calculate the percentage inhibition of NO production for each compound.

Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin). [27][28][29][30][31]3. Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

V. References

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH. Retrieved January 12, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NIH. Retrieved January 12, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Protocol Griess Test. (2019, December 5). protocols.io. Retrieved January 12, 2026, from [Link]

  • 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022, May 26). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. (n.d.). UNI ScholarWorks. Retrieved January 12, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 12, 2026, from [Link]

  • Advancing 6-bromo-7-[. (n.d.). Retrieved January 12, 2026, from https://www.ejnmmipharm.com/articles/10.1186/s41181-020-00114-z.pdf

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • CN101121673A - Technique for synthesizing o-chloroacetaminophenol. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • CN103408404A - Process for synthesizing p-bromophenol. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 12, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, September 19). ACS Catalysis. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Synthesis of 6-amino-7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazine. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]

  • Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one. (n.d.). Google Patents. Retrieved January 12, 2026, from

Sources

Technical Support Center: Protocol Refinement for 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one and related novel benzoxazinone compounds. This document is structured to provide practical, in-depth guidance in a question-and-answer format, moving from foundational pre-assay considerations to advanced troubleshooting and hit validation strategies. Our goal is to equip you with the scientific rationale and technical protocols necessary to build robust, reproducible, and reliable assays.

While specific biological activities for this compound are still emerging, the broader benzoxazinone class has shown a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anti-cancer activities.[1][2][3] This guide provides a universal framework for developing and validating assays for any novel compound within this chemical family.

Section 1: Foundational FAQs - Compound Handling & Quality Control

This section addresses the critical first steps that occur before any biological experiment. Errors here are the most common source of non-reproducible data.

Q1: How should I prepare and store my stock solution of this compound?

Answer: Proper handling is paramount for data integrity. The stability of a compound in solution is not guaranteed and depends heavily on its specific chemical characteristics.[4]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for screening.

  • Concentration: Prepare a high-concentration primary stock, typically 10-20 mM. This minimizes the volume of DMSO introduced into your assay, as high concentrations of DMSO can affect enzyme stability and cell health.[5]

  • Storage:

    • Aliquoting is Essential: Dispense the primary stock into single-use aliquots in low-binding tubes (e.g., polypropylene) and store them at -20°C or -80°C. This strategy is critical to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds and introduce moisture into the DMSO stock.[6]

    • Moisture Control: DMSO is highly hygroscopic (readily absorbs water from the atmosphere). The presence of water can lead to compound precipitation or hydrolysis over time.[4][6] Always use anhydrous DMSO and ensure vials are tightly sealed. Studies have shown that while many compounds are stable in wet DMSO, it introduces an unnecessary variable.[7]

  • Self-Validation Check: Before starting a large screening campaign, perform a simple stability test. Thaw one aliquot weekly for 3-4 weeks and test its activity in a control assay. A significant drop-off in activity indicates compound instability under these storage conditions.

Q2: I've received the compound from a vendor. Can I trust the stated purity and identity?

Answer: It is a best practice to independently verify the identity and purity of any critical reagent, including your test compound. Vendor-supplied data can occasionally be inaccurate.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. The expected molecular weight for C₈H₅BrFNO₂ (the chemical formula for this compound) is approximately 246.03 g/mol . A simple LC-MS run will verify that the major peak corresponds to this mass.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity. The peak area of your compound should be ≥95% of the total peak area detected at a suitable wavelength (e.g., 254 nm). This ensures that observed biological effects are not due to an active impurity.

  • Why this matters: An impure compound can lead to two major problems: 1) The actual concentration of your active molecule is lower than calculated, affecting potency measurements (IC50/EC50). 2) An impurity may be the source of the biological activity, leading you to pursue a false lead.

Section 2: Troubleshooting the Primary Screening Assay

Once you have a well-characterized compound stock, the next challenge is developing a robust primary assay. This section addresses common failure modes.

Q3: My assay results are highly variable between replicate wells. What's going on?

Answer: High variability, often reflected in a poor coefficient of variation (%CV > 15-20%), obscures real biological effects and is a common issue in high-throughput screening (HTS).[8] The cause is often systematic, not random, error.

Potential Cause Scientific Rationale Troubleshooting & Validation Steps
Edge Effects Wells on the outer edges of a microplate experience faster evaporation, concentrating solutes (cells, compound, reagents) and altering the assay environment. This is a well-documented physical phenomenon.[9]1. Mitigation: Do not use the outer 36 wells of a 384-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity buffer. 2. Validation: Run a "uniformity plate" with only vehicle (DMSO) in all wells. A heat map of the plate reader data should show no gradients or edge-related patterns.
Inconsistent Pipetting Automated liquid handlers and manual pipetting have inherent variability. Small volume errors during serial dilutions or reagent addition are magnified in the final result.[9]1. Calibration: Regularly calibrate and perform maintenance on all pipettes and liquid handlers. 2. Technique: For manual dilutions, use a fresh tip for each dilution step. When adding reagents to a plate, ensure the tip is below the liquid surface to prevent splashing. 3. Automation: Utilize automated liquid handlers for HTS to reduce user-to-user variability.[10]
Cell Plating Inconsistency If using a cell-based assay, an uneven distribution of cells across the plate will lead to different starting conditions in each well.1. Cell Suspension: Ensure your cell suspension is homogenous and frequently mixed (gently) during the plating process to prevent settling. 2. Plating Method: Plate cells in a small volume first, then add more media. This can improve even distribution.
Systematic Data Drift During long HTS runs, factors like reagent degradation, temperature fluctuations in the incubator, or plate reader lamp instability can cause signal to drift up or down over time.[11]1. Randomize Plate Layout: Distribute controls and compounds randomly across plates to avoid confounding time-dependent effects with compound activity.[11] 2. Data Normalization: Normalize data on a per-plate basis using internal plate controls (e.g., percent inhibition relative to positive and negative controls on the same plate).[11]
Q4: My assay window is too small (low Z'-factor) or I'm seeing no compound activity.

Answer: A low assay window (Z'-factor < 0.5) means the difference between your positive and negative controls is not large enough to confidently identify "hits".[12] This can stem from issues with reagents, the compound itself, or the detection method.

Potential Cause Scientific Rationale Troubleshooting & Validation Steps
Suboptimal Reagent Concentration Enzyme, substrate, or antibody concentrations may not be optimal. For example, if substrate concentration is too high in an enzyme inhibition assay, it will require a much higher concentration of a competitive inhibitor to show an effect.1. Matrix Titration: Perform a matrix titration experiment. Vary the concentration of the enzyme on one axis and the substrate on the other. Run the full reaction and measure the signal. This will identify the optimal concentrations that give a robust signal without being wasteful.
Compound Insolubility The compound may be precipitating out of the assay buffer at the tested concentrations. A precipitated compound is not biologically available.1. Visual Check: Make a mock solution of the compound in assay buffer at the highest concentration used. Hold it up to a light source and look for cloudiness or precipitate (nephelometry can also be used). 2. Solubility Enhancers: Consider adding a small amount of a non-interfering detergent (e.g., 0.01% Tween-20) or BSA to the assay buffer, but validate that these do not interfere with the assay itself.[13]
Incorrect Assay Conditions pH, salt concentration, or incubation time can dramatically affect biological activity.1. Buffer Optimization: Test a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal condition for your target. 2. Time Course: Run a time-course experiment to determine when the reaction reaches a stable, linear phase for measurement.
Instrument Settings Not Optimized For fluorescence or luminescence assays, incorrect gain settings, excitation/emission wavelengths, or read times can lead to poor signal-to-noise.[14][15]1. Gain Optimization: Use your positive control well to set the detector gain to ~70-80% of its maximum saturation level. 2. Wavelength Scan: Confirm the optimal excitation and emission wavelengths for your fluorophore in the specific assay buffer you are using.
Section 3: The Hit Validation Cascade: Eliminating Artifacts and False Positives

A "hit" in a primary screen is not a validated active compound; it is a starting point for investigation.[16] The goal of hit validation is to systematically eliminate compounds that produce a signal through non-specific or artifactual means.

Q5: My compound is a "hit" in my primary screen. How do I build confidence that it's a real, specific inhibitor/activator of my target?

Answer: You must now launch a multi-step triage process designed to identify and remove false positives.[16] This process moves from simple, rapid checks to more complex biological assays.

Below is a standard workflow for hit validation. The key principle is to use orthogonal methods—assays that rely on different technologies and principles—to confirm the initial observation.[17]

HitValidationWorkflow cluster_0 Primary Screen & Initial Triage cluster_1 Artifact & Interference Testing cluster_2 Biological & Mechanistic Validation PrimaryHit Primary HTS Hit (e.g., Fluorescence Assay) Repurchase Repurchase/Resynthesize Compound Powder PrimaryHit->Repurchase Initial Hit Identified QC Confirm Identity & Purity (LC-MS, HPLC) Repurchase->QC Fresh Powder DoseResponse Confirm Activity & Potency (IC50/EC50 Curve) QC->DoseResponse Purity ≥95% PAINS Computational PAINS Filter (Promiscuity Check) DoseResponse->PAINS Confirmed Potency CounterScreen Counter-Screen (Assay Interference Check) OrthogonalAssay Orthogonal Assay (e.g., Luminescence-based) CounterScreen->OrthogonalAssay No Artifacts Detected PAINS->CounterScreen TargetEngagement Direct Target Engagement (e.g., CETSA, SPR) OrthogonalAssay->TargetEngagement CellularActivity Cell-Based Phenotypic Assay (If primary was biochemical) TargetEngagement->CellularActivity ValidatedHit Validated Hit for Lead Optimization CellularActivity->ValidatedHit

Caption: A typical workflow for validating hits from a high-throughput screen.

Q6: What are Pan-Assay Interference Compounds (PAINS) and how can my compound interfere with the assay technology itself?

Answer: PAINS are chemical structures known to frequently appear as hits in many different HTS assays, often through non-specific mechanisms like chemical reactivity or aggregation.[16] Beyond PAINS, compounds can directly interfere with the assay's detection technology, creating a false signal.[18]

Interference Mechanism Scientific Rationale & Example Mitigation & Counter-Screen Strategy
Fluorescence Interference The compound itself is fluorescent at the assay's excitation/emission wavelengths, adding to the signal (false positive). Alternatively, the compound can absorb the excitation or emission light (quenching), reducing the signal (false negative).[19]Counter-Screen: Run the assay in two modes: 1) With all reagents except the target (e.g., no enzyme). 2) Add the compound after the reaction has completed and stopped. In both cases, a true hit should show no signal change, while an interfering compound will.[16]
Luciferase Inhibition/Stabilization In luminescence-based reporter assays (e.g., CellTiter-Glo®), the compound may directly inhibit or stabilize the luciferase enzyme, independent of the intended biological pathway.[20][21]Counter-Screen: Use a purified luciferase enzyme and its substrate (e.g., luciferin) in a simple biochemical assay. Add your compound to see if it directly modulates the enzyme's light output.
Compound Aggregation At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit proteins. This is a notorious source of false positives.[21]Mitigation: Re-run the dose-response curve in the presence of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100). If the compound's potency is significantly reduced, aggregation is the likely mechanism.
Redox Cycling Compounds with certain functional groups can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins or interfere with redox-sensitive assay readouts (e.g., those using NADPH).Counter-Screen: Add a strong antioxidant like N-acetylcysteine (NAC) or dithiothreitol (DTT) to the assay. If the compound's activity is abolished, it may be a redox cycler.
Section 4: Orthogonal Assays for Mechanistic Validation

After a hit has been confirmed as potent and non-artifactual, the final step is to confirm its biological mechanism using a fundamentally different technology. This provides the highest level of confidence before committing to medicinal chemistry efforts.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that directly measures whether a compound binds to its target protein inside intact cells.[22] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[23]

CETSA_Workflow start 1. Cell Culture & Treatment heat 2. Heat Shock (Apply Temperature Gradient) start->heat Incubate cells with Compound vs. Vehicle lyse 3. Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge 4. Centrifugation (Separate Soluble vs. Aggregated) lyse->centrifuge collect 5. Collect Supernatant (Contains Soluble Protein) centrifuge->collect quantify 6. Quantify Target Protein (Western Blot, ELISA, or MS) collect->quantify plot 7. Plot Melt Curve (Soluble Protein vs. Temp) quantify->plot end Confirm Thermal Shift plot->end Compare curves: Shift indicates binding

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the vehicle (e.g., 0.1% DMSO) and another set with a saturating concentration of your compound (e.g., 10x the IC50 from your cellular assay) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include an unheated (room temperature) control.[24]

  • Lysis: Immediately lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[24]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of your specific target protein remaining using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For each treatment condition (vehicle vs. compound), plot the amount of soluble protein (as a percentage of the unheated control) against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming direct engagement in a physiological context.[25]

CETSA Troubleshooting:

Problem Potential Cause Recommended Solution
No Thermal Shift Observed Compound is not cell-permeable; target engagement does not lead to thermal stabilization; compound concentration is too low.1. Confirm cell permeability using an independent method (e.g., LC-MS analysis of cell lysate). 2. Increase the compound concentration. 3. Run the CETSA on cell lysate instead of intact cells to bypass the cell membrane. If a shift is seen in lysate but not cells, permeability is the issue.
Target Protein Not Detected After Heating The protein is very thermally unstable and aggregates completely even at the lowest temperature.Adjust the temperature gradient to a lower range (e.g., 37°C to 55°C).
High Variability in Western Blot Signal Inconsistent loading, transfer, or antibody incubation.Use a loading control (e.g., GAPDH, Tubulin) to normalize the signal for your target protein. Ensure consistent protein quantification before loading.
References
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Thorne, N. et al. (2012). Understanding Luminescence Based Screens. Assay Guidance Manual. [Link]

  • Dahlin, J.L. et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]

  • Charnwood Discovery. (n.d.). Fluorescence & Luminescence Assays. [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]

  • Vempati, U.D. et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. High Throughput Screening. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • NIH Bookshelf. (2012). HTS Assay Validation. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Martinez Molina, D. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Makarenkov, V. et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Murugan S. et al. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Schürer, S.C. et al. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • ResearchGate. (2015). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. [Link]

  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • Zhang, Z. et al. (2020). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances. [Link]

  • Kozik, V. et al. (2013). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Osarumwense, P.O. et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Medical Science and Clinical Invention. [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. [Link]

  • Yan, X. et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link]

  • Lee, H. et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics. [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?[Link]

  • Singh Sonigara, B. & Ranawat, M.S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics. [Link]

  • Sulkowska, A. et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. [Link]

  • Zhang, W. et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • Eijsink, O.A. et al. (2005). Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

Sources

Technical Support Center: Enhancing Selectivity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address selectivity challenges encountered during the chemical modification of this important heterocyclic scaffold. The following sections are designed to offer not just protocols, but a foundational understanding of the chemical principles at play, empowering you to optimize your synthetic strategies.

Introduction to the Molecule and its Reactivity

This compound is a dihalogenated heterocyclic compound with significant potential in medicinal chemistry. The strategic placement of a bromine and a fluorine atom on the benzene ring, coupled with the electronic influence of the benzoxazinone core, presents both opportunities for diverse functionalization and challenges in achieving high regioselectivity. Understanding the interplay of electronic and steric effects is paramount to successfully navigating its synthetic transformations.

The benzoxazinone ring system contains an amide functionality and an ether linkage. The lone pair of electrons on the nitrogen atom of the amide and the oxygen atom of the ether can donate electron density into the aromatic ring through resonance, influencing its reactivity in electrophilic aromatic substitution reactions.[1][2] Conversely, the electron-withdrawing nature of the carbonyl group and the halogens deactivates the ring towards electrophilic attack.[3][4]

This guide will focus on the most common reaction types where selectivity is a critical consideration:

  • Palladium-Catalyzed Cross-Coupling Reactions

  • Electrophilic Aromatic Substitution

  • Nucleophilic Aromatic Substitution

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[5][6] With two different halogen atoms present in this compound, achieving selective functionalization is a primary concern.

FAQ 1: I am performing a Suzuki-Miyaura coupling with my this compound and an arylboronic acid. Which position will react, the C6-Br or the C7-F?

Answer:

You can expect highly selective coupling at the C6-position , replacing the bromine atom. This selectivity is governed by the significant difference in the bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle of most cross-coupling reactions.[7]

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is: I > Br > Cl >> F .[5] This principle is well-established and allows for the predictable and selective functionalization of dihalogenated aromatic and heteroaromatic compounds.

Troubleshooting Guide: Poor Selectivity in Suzuki-Miyaura Coupling

While high selectivity for the C6-Br bond is expected, suboptimal conditions can lead to side reactions or poor conversion.

Problem Potential Cause Troubleshooting Steps
Low conversion of starting material Inefficient catalyst system or insufficient activation of the boronic acid.1. Catalyst and Ligand: Use a palladium catalyst and ligand system known to be effective for aryl bromides. Common choices include Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor with a phosphine ligand like SPhos, XPhos, or RuPhos. 2. Base: Ensure the use of an appropriate base to activate the boronic acid for transmetalation. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be crucial and may require screening.[8] 3. Solvent: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Formation of homocoupled product (biaryl of the boronic acid) Decomposition of the boronic acid or slow oxidative addition.1. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can lead to oxidative degradation of the phosphine ligands and the boronic acid. 2. Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.
Debromination of the starting material Presence of a hydrogen source and a pathway for reductive dehalogenation.1. Purity of Reagents: Ensure all reagents and solvents are of high purity and free from adventitious water or other proton sources. 2. Ligand Choice: Some ligands may be more prone to promoting reductive dehalogenation. Consider screening different phosphine ligands.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

G cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A This compound P1 Combine reactants in a reaction vessel. A->P1 B Arylboronic Acid (1.1 eq) B->P1 C Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) C->P1 D Base (e.g., K2CO3, 2-3 eq) D->P1 E Solvent (e.g., Dioxane/H2O) E->P1 P2 Degas the mixture (e.g., N2/vacuum cycles). P1->P2 P3 Heat the reaction to 80-100 °C. P2->P3 P4 Monitor reaction progress by TLC or LC-MS. P3->P4 P5 Work-up and purify the product. P4->P5 F 6-Aryl-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one P5->F

Figure 1: Workflow for selective Suzuki-Miyaura coupling.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Thoroughly degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by subjecting it to several vacuum-nitrogen cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one.

FAQ 2: I want to perform a Buchwald-Hartwig amination. Will I see selective reaction at the C6-Br bond?

Answer:

Yes, similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination will selectively occur at the C6-position due to the higher reactivity of the C-Br bond compared to the C-F bond in the palladium-catalyzed cycle.[9] This allows for the introduction of a wide variety of primary and secondary amines at this position.

Troubleshooting Guide: Challenges in Selective Buchwald-Hartwig Amination

Problem Potential Cause Troubleshooting Steps
No reaction or low yield Inactive catalyst, inappropriate base, or steric hindrance.1. Catalyst/Ligand System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required.[6] Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. 2. Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices. The base must be strong enough to deprotonate the amine but not so reactive as to cause side reactions.[10] 3. Steric Hindrance: If using a bulky amine, steric hindrance can slow down the reaction. In such cases, using a more active catalyst system and higher temperatures may be necessary.
Side product formation (e.g., hydrodehalogenation) Reductive elimination of H-X from a palladium intermediate.1. Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate hydrodehalogenation. 2. Ligand and Base Optimization: The interplay between the ligand and base can influence the rate of productive reductive elimination versus side reactions. Empirical optimization is often required.

Section 2: Electrophilic Aromatic Substitution

Introducing new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) requires careful consideration of the directing effects of the existing substituents.

The key directing groups are:

  • -O- (ether linkage): Activating and ortho-, para-directing.[11]

  • -NH-C=O (amide): Activating and ortho-, para-directing. The activating effect is moderated by the electron-withdrawing carbonyl group.[11]

  • -Br (bromo): Deactivating but ortho-, para-directing.[3]

  • -F (fluoro): Deactivating but ortho-, para-directing.[3]

FAQ 3: I am trying to nitrate my this compound. Where will the nitro group be installed?

Answer:

The regiochemical outcome of nitration will be a result of the combined directing effects of all the substituents. The most likely position for electrophilic attack is the C5-position .

Here's the rationale:

  • The ether oxygen and the amide nitrogen are both powerful ortho-, para-directors.

  • The C5-position is ortho to the strongly activating ether oxygen.

  • The C8-position is also ortho to the amide nitrogen, but this position is sterically hindered by the adjacent lactam ring.

  • The bromine and fluorine atoms are deactivating, which disfavors substitution at positions ortho or para to them. However, their ortho-, para-directing nature does not strongly conflict with the directing effect of the ether and amide groups towards the C5 and C8 positions.

Therefore, the C5-position is the most electronically activated and sterically accessible site for electrophilic attack. It is important to note that some amount of the C8-substituted isomer may also be formed.

Studies on the nitration of unsubstituted (2H)-1,4-benzoxazin-3(4H)-one have shown that substitution occurs at the C6 and C8 positions.[12] In your case, with the C6 and C7 positions already substituted, the directing effects will guide the incoming electrophile to the remaining available positions, with C5 being the most probable.

Troubleshooting Guide: Low Selectivity in Electrophilic Aromatic Substitution

Problem Potential Cause Troubleshooting Steps
Formation of multiple isomers Harsh reaction conditions leading to loss of selectivity.1. Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. 2. Choice of Reagent: Use milder and more selective reagents. For example, for bromination, using N-bromosuccinimide (NBS) instead of Br₂ may offer better control.[13]
No reaction The aromatic ring is too deactivated for the chosen electrophile.1. Stronger Electrophile: Use a more potent electrophilic reagent or a stronger Lewis acid catalyst. 2. Activating the Ring: If possible, consider modifying the substrate to be more activated, for example, by protecting the amide nitrogen with a more electron-donating group, although this adds synthetic steps.
Decomposition of starting material The substrate is unstable under the reaction conditions (e.g., strong acid).1. Milder Conditions: Explore alternative, milder conditions for the desired transformation. For example, some nitrations can be performed under neutral or buffered conditions.

Experimental Protocol: Regioselective Nitration at the C5-Position

G cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A This compound P1 Dissolve substrate in solvent. A->P1 B Nitrating Agent (e.g., HNO3/H2SO4) P3 Slowly add the nitrating agent. B->P3 C Solvent (e.g., Acetic Acid) C->P1 P2 Cool the solution (e.g., 0 °C). P1->P2 P2->P3 P4 Stir at low temperature and monitor by TLC. P3->P4 P5 Quench with ice-water and isolate the product. P4->P5 F 6-Bromo-7-fluoro-5-nitro-2,4-dihydro-1,4-benzoxazin-3-one P5->F

Figure 2: Workflow for regioselective nitration.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for the specified time, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until neutral, and dry to obtain the crude product.

  • Purify by recrystallization or column chromatography to isolate the desired 6-Bromo-7-fluoro-5-nitro-2,4-dihydro-1,4-benzoxazin-3-one.

Section 3: Nucleophilic Aromatic Substitution (SNA_r)

While less common for this electron-rich system, under certain conditions, nucleophilic aromatic substitution (SNA_r) could be a potential pathway for functionalization.

FAQ 4: Is it possible to displace the fluorine atom at the C7-position with a nucleophile?

Answer:

Displacing the fluorine atom via a traditional SNAr mechanism is challenging but may be possible under specific circumstances. For a successful SNAr reaction, the aromatic ring needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[14]

In this compound, the existing substituents are not strongly electron-withdrawing in a way that would significantly activate the C7-position for nucleophilic attack. However, if a strongly electron-withdrawing group were to be installed at the C5 or C8 position (e.g., a nitro group as described in the previous section), the reactivity of the C7-F bond towards nucleophilic displacement would be enhanced.

Troubleshooting Guide: Attempting Nucleophilic Aromatic Substitution

Problem Potential Cause Troubleshooting Steps
No reaction The aromatic ring is not sufficiently electron-deficient.1. Activate the Ring: Introduce a strong electron-withdrawing group (e.g., -NO₂) at a position that can stabilize the negative charge in the Meisenheimer intermediate. 2. Forcing Conditions: Use high temperatures and a highly polar aprotic solvent (e.g., DMSO, DMF) to facilitate the reaction. 3. Strong Nucleophile: Employ a strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide).
Decomposition The substrate or product is unstable under the harsh reaction conditions.1. Temperature Control: Carefully control the reaction temperature to minimize degradation. 2. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product decomposition.

Conclusion

Enhancing the selectivity of reactions involving this compound hinges on a solid understanding of fundamental organic chemistry principles. By carefully selecting catalysts, ligands, bases, and reaction conditions, researchers can effectively control the regiochemical outcome of their synthetic transformations. This guide provides a starting point for troubleshooting common selectivity issues, but empirical optimization will always be a key component of successful synthesis.

References

  • (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Online]. Available: [Link]

  • (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Online]. Available: [Link]

  • (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. J Org Chem. [Online]. Available: [Link]

  • (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Online]. Available: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Online]. Available: [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Online]. Available: [Link]

  • (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. [Online]. Available: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online]. Available: [Link]

  • (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Online]. Available: [Link]

  • (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Online]. Available: [Link]

  • (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Online]. Available: [Link]

  • (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Online]. Available: [Link]

  • (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]

  • (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Online]. Available: [Link]

  • (2020). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. [Online]. Available: [Link]

  • (2007). 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling. Google Patents. [Online].
  • (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Online]. Available: [Link]

  • (2019). Nucleophilic Aromatic Substitution. [Online]. Available: [Link]

  • (2023). Suzuki Coupling. Organic Chemistry Portal. [Online]. Available: [Link]

  • (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Online]. Available: [Link]

  • (2001). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. ResearchGate. [Online]. Available: [Link]

  • (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online]. Available: [Link]

  • (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Online]. Available: [Link]

  • (2018). 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Google Patents. [Online].
  • (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Online]. Available: [Link]

  • (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Online]. Available: [Link]

  • (2023). 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 95% Purity, C8H7BrFNO, 1 gram. [Online]. Available: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical guide for drug development professionals and research scientists on the scale-up synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one.

This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of this compound, a key intermediate in pharmaceutical development. The guide is structured to anticipate challenges in process chemistry, offering detailed protocols, troubleshooting solutions, and critical safety guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this benzoxazinone derivative?

A1: The most industrially viable and scalable route involves a two-step process starting from 2-amino-4-bromo-5-fluorophenol. The first step is an N-acylation with a haloacetyl halide (e.g., chloroacetyl chloride), followed by an intramolecular Williamson ether synthesis (cyclization) to form the benzoxazinone ring. This approach is preferred for its high convergence and use of readily available starting materials.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up?

A2: The most critical parameters are:

  • Temperature Control: Especially during the addition of chloroacetyl chloride, which is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and ensure safety.

  • Reagent Stoichiometry: Precise control over the equivalents of the base and acylating agent is necessary to drive the reaction to completion and minimize impurity formation.

  • Moisture Control: The presence of water can lead to hydrolysis of the acyl chloride and promote the ring-opening of the final product.[1] Anhydrous conditions, particularly during the cyclization step, are highly recommended.

  • Stirring Efficiency: On a large scale, heterogeneous mixtures (like those involving potassium carbonate) require efficient agitation to ensure proper mass transfer and consistent reaction rates.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary hazards stem from the reagents used:

  • Chloroacetyl Chloride: It is highly corrosive, a lachrymator, and reacts violently with water. Handling must occur in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers.

  • Brominated Compounds: While not as hazardous as liquid bromine, bromo-aromatic compounds can be irritants and require careful handling.[2][3][4][5][6]

  • Solvents: The use of polar aprotic solvents like DMF or acetonitrile necessitates a closed system to avoid exposure, as they are toxic.

Q4: What yield and purity can be realistically expected at scale?

A4: With proper process control and optimization, an overall yield of 75-85% is achievable. The purity of the final, isolated product after recrystallization should exceed 98.5% (as determined by HPLC).

Detailed Scale-Up Synthesis Protocol (Basis: 1.0 kg of Starting Material)

This protocol outlines the synthesis of this compound from 2-amino-4-bromo-5-fluorophenol.

Visual Workflow of the Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A 2-Amino-4-bromo-5-fluorophenol B Intermediate: 2-Chloro-N-(5-bromo-4-fluoro-2-hydroxyphenyl)acetamide A->B Reagents: Chloroacetyl Chloride, NaHCO3 Solvent: Ethyl Acetate Temp: 0-5 °C C Crude Product B->C Reagent: K2CO3 Solvent: Acetonitrile Temp: Reflux (80-82 °C) D Final Product: This compound C->D Recrystallization Solvent: Isopropanol/Water

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of 2-Chloro-N-(5-bromo-4-fluoro-2-hydroxyphenyl)acetamide

Reagent & Solvent Quantities:

Reagent/Solvent Molecular Weight Moles Quantity Equivalents
2-Amino-4-bromo-5-fluorophenol 208.01 g/mol 4.81 mol 1.00 kg 1.0
Sodium Bicarbonate (NaHCO₃) 84.01 g/mol 14.42 mol 1.21 kg 3.0
Chloroacetyl Chloride 112.94 g/mol 5.29 mol 0.60 kg (0.42 L) 1.1
Ethyl Acetate - - 10.0 L -

| Water (for workup) | - | - | 10.0 L | - |

Procedure:

  • Charge a suitable reactor with 2-amino-4-bromo-5-fluorophenol (1.00 kg) and ethyl acetate (10.0 L).

  • Begin vigorous stirring to form a slurry. Add sodium bicarbonate (1.21 kg).

  • Cool the reactor contents to 0-5 °C.

  • Slowly add chloroacetyl chloride (0.60 kg) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A significant evolution of CO₂ gas will occur.

  • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Check (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Once complete, slowly add water (5.0 L) to quench the reaction and dissolve the salts.

  • Separate the organic layer. Wash the organic layer with water (2 x 2.5 L) and then with a saturated brine solution (2.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate as a solid. Do not heat above 40 °C.

Step 2: Synthesis of this compound

Reagent & Solvent Quantities:

Reagent/Solvent Molecular Weight Moles Quantity Equivalents
Crude Intermediate (from Step 1) 284.47 g/mol ~4.81 mol ~1.37 kg 1.0
Potassium Carbonate (K₂CO₃), fine powder 138.21 g/mol 9.62 mol 1.33 kg 2.0

| Acetonitrile | - | - | 12.0 L | - |

Procedure:

  • Charge the reactor with the crude intermediate (~1.37 kg), potassium carbonate (1.33 kg), and acetonitrile (12.0 L).

  • Begin efficient stirring and heat the mixture to reflux (~82 °C).

  • Maintain at reflux for 8-12 hours.

  • IPC: Monitor the cyclization by HPLC. The disappearance of the intermediate and the appearance of the product peak will indicate completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with acetonitrile (2.0 L).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude solid product.

Purification: Recrystallization
  • Transfer the crude solid to a clean reactor.

  • Add isopropanol (approx. 5 L per kg of crude product) and heat to 70-75 °C until fully dissolved.

  • Slowly add water until persistent turbidity is observed. Add a small amount of isopropanol to redissolve and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for 4-6 hours to maximize crystal formation.

  • Filter the solid product, wash the cake with a cold 1:1 mixture of isopropanol/water (2 x 1.0 L).

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Step 1 (N-Acylation) 1. Hydrolysis of chloroacetyl chloride due to moisture. 2. Incomplete reaction. 3. Insufficient base to neutralize HCl byproduct.1. Ensure all solvents and reagents are dry. 2. Extend reaction time at room temperature and confirm with IPC. 3. Use 3.0 equivalents of NaHCO₃ to ensure the reaction medium remains basic.
Incomplete Cyclization in Step 2 1. Base is not strong or reactive enough. 2. Insufficient reaction time or temperature. 3. Poor mass transfer due to inadequate stirring.1. Ensure K₂CO₃ is finely powdered. For difficult cyclizations, consider a stronger base like Cesium Carbonate (Cs₂CO₃) or using a phase-transfer catalyst.[7] 2. Increase reflux time. Confirm completion with HPLC before workup. 3. Verify that the stirrer is providing good agitation to keep the K₂CO₃ suspended.
Product Fails Purity Specification 1. Incomplete reaction from either step. 2. Presence of a dimeric impurity. 3. Inefficient purification.1. Re-subject the material to the reaction conditions if significant starting material is present. 2. A potential side-reaction. Optimize the slow addition and low temperature in Step 1 to minimize this. 3. Perform a second recrystallization, potentially with a different solvent system (e.g., ethanol or acetone/heptane).
Ring-Opening of Benzoxazinone Ring 1. Presence of water during workup or in solvents. 2. Reaction with strong nucleophiles.1. Use anhydrous solvents for the reaction and workup. Avoid excessively high temperatures during aqueous washes.[1] 2. Ensure that subsequent synthetic steps do not involve harsh nucleophilic or basic conditions that could degrade the product.
Troubleshooting Decision Tree: Low Cyclization Yield

G start_node start_node check_node check_node action_node action_node fail_node fail_node A Low Yield After Cyclization (Step 2) B Analyze Crude Product by HPLC/LCMS A->B C Is unreacted intermediate the major component? B->C Yes D Is a major unknown impurity present? B->D No E Re-subject material to cyclization conditions: - Increase reflux time by 4-6h - Add 0.5 eq. fresh K2CO3 C->E F Characterize impurity (NMR, MS). Possible Dimer or Side Product. D->F I Yield still low. Consult Process R&D. E->I No Improvement G Review Step 1. - Was temp control adequate? - Was addition slow enough? F->G H Re-run Step 1 with tighter temperature control (0-3 °C). G->H No G->I Yes

Caption: Decision tree for troubleshooting low yield in the cyclization step.

References

  • Bromination Safety. (2024). YouTube.
  • Handling liquid bromine and preparing bromine water. (n.d.). RSC Education.
  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org.
  • Bromine | Chemical Emergencies. (2024). CDC.
  • Bromine handling and safety. (n.d.). Slideshare.
  • BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com.
  • First syntheses of natural products with the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton. (n.d.). ResearchGate.
  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][7]oxazin-4-one and Quinazolin-4(3H)-one. (2019). ResearchGate. Retrieved from

  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. (n.d.). ResearchGate.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Research Journal of Pharmacy and Technology.

Sources

Technical Support Center: Navigating Impurities in 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities in their samples of this critical research compound. As a key intermediate in medicinal chemistry, the purity of this compound is paramount for reliable and reproducible experimental outcomes. This document provides in-depth, field-proven insights and practical protocols to help you identify, understand, and mitigate common purity-related challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis, purification, and handling of this compound.

Q1: My final product shows multiple spots on TLC, even after purification. What are the likely sources of these impurities?

A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate post-purification points to several potential sources of contamination. These can be broadly categorized as starting material-related, synthesis-related, or degradation-related impurities.

  • Starting Material-Related Impurities: The synthesis of benzoxazinone derivatives often commences from substituted anthranilic acids or 2-aminophenols.[1][2] Impurities present in these precursors can carry through the synthetic sequence. For this compound, key starting materials would likely be a dibromofluoro- or a bromo-difluoro-substituted aniline or anthranilic acid derivative. Incomplete halogenation or isomeric impurities in these starting materials are a common cause of contamination in the final product.

  • Synthesis-Related Impurities: Side reactions during the synthesis are a primary source of impurities. The formation of the benzoxazinone ring involves a cyclization step, which may not proceed to completion, leaving unreacted intermediates.[1] Additionally, the presence of multiple reactive sites on the aromatic ring can lead to the formation of regioisomers, which often have very similar polarities, making them difficult to separate.

  • Degradation-Related Impurities: The lactam ring within the benzoxazinone structure can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] While generally more stable than their beta-lactam counterparts, prolonged exposure to non-neutral pH during workup or purification can lead to ring-opening, generating polar, acidic impurities that will appear as distinct spots on TLC.

To diagnose the source of your impurities, it is advisable to run co-spot TLCs with your starting materials and crude reaction mixture alongside your purified product.

Q2: I'm observing a brownish tint in my supposedly pure, white crystalline product. What could be the cause?

A2: A brownish discoloration in your final product, which should ideally be a white to off-white solid, is often indicative of trace amounts of highly colored degradation products or residual metal catalysts. One potential source of color is the formation of oxidized species. Phenolic compounds, which could be present as precursors or formed through decomposition, are particularly prone to oxidation, leading to colored impurities.

Another possibility, though less common in modern synthetic methods, is the presence of residual palladium or other transition metal catalysts if your synthesis involved cross-coupling reactions to introduce the bromo or fluoro substituents. These can often be removed by treatment with activated charcoal or by performing a filtration through a pad of celite.

Q3: My NMR spectrum shows unidentifiable aromatic signals. How can I determine if these are isomeric impurities?

A3: Distinguishing between isomers and other impurities by NMR can be challenging. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals. The presence of additional aromatic signals with similar coupling patterns could indicate the presence of regioisomers.

A powerful technique to confirm the presence of isomers is High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS). Isomers will often have very similar retention times but may be partially resolved, and they will share the same mass-to-charge ratio (m/z) in the mass spectrum.

For a more detailed structural elucidation, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in piecing together the connectivity of the molecule and identifying the exact structure of the isomeric impurities.

Q4: I am struggling to separate my product from a closely running impurity using column chromatography. What can I do to improve the separation?

A4: Separating closely eluting impurities is a common challenge in column chromatography. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: The choice of eluent is critical. A good starting point for benzoxazinone derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] Systematically vary the solvent ratio to find the optimal polarity that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Aim for an Rf of 0.2-0.3 for your product on TLC for the best separation on the column.

  • Employ Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be highly beneficial. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with certain compounds.[5] If you suspect your compound is acid-sensitive, consider using neutral alumina or a deactivated silica gel (prepared by washing with a triethylamine solution).

  • Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be no more than 1-2% of the weight of the silica gel.

Below is a decision-making workflow for troubleshooting column chromatography:

G start Poor Separation in Column Chromatography isocratic Isocratic Elution Used? start->isocratic gradient Try Gradient Elution isocratic->gradient Yes solvent Solvent System Optimized? isocratic->solvent No overload Column Overloaded? gradient->overload reduce_load Reduce Sample Load overload->reduce_load Yes overload->solvent No reduce_load->solvent optimize_solvent Optimize Mobile Phase via TLC solvent->optimize_solvent No stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) solvent->stationary_phase Yes success Improved Separation optimize_solvent->success stationary_phase->success

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: The purity of commercially available this compound typically ranges from 95% to 98%.[6][7] It is crucial to check the certificate of analysis (CoA) provided by the supplier for the exact purity and a list of any identified impurities. For applications that require higher purity, further purification in-house is often necessary.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, keeping the compound in a tightly sealed container at 2-8°C is recommended. Exposure to moisture and light should be avoided to prevent hydrolysis and potential photochemical reactions.

Q3: Are there any known incompatibilities with common laboratory solvents or reagents?

A3: Due to the presence of the lactam functionality, this compound can be sensitive to strong acids and bases, which can catalyze the hydrolysis of the lactam ring.[3][4] Therefore, prolonged exposure to highly acidic or basic conditions during experimental workups should be avoided. While generally stable in common organic solvents like dichloromethane, ethyl acetate, and acetone for typical experimental timescales, it is good practice to use freshly distilled solvents to avoid impurities that could react with the compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purification using silica gel.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures).

    • The ideal solvent system will provide an Rf value of 0.2-0.3 for the product and good separation from impurities.[5]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the least polar eluent to be used.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed evenly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dry, loaded silica gel to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

The following table provides a hypothetical comparison of purification methods for a crude sample of this compound with an initial purity of 90%.

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Key Considerations
Recrystallization90>9870-85Effective for removing less soluble impurities.
Column Chromatography90>9960-80Ideal for separating closely related impurities.

Visualizing Impurity Relationships

The following diagram illustrates the potential origins of impurities in a typical synthesis of this compound.

G cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_degradation Degradation SM1 Substituted Anthranilic Acid reaction Cyclization Reaction SM1->reaction SM_impurity Isomeric Impurity in SM final_product Crude Final Product SM_impurity->final_product Carried Through intermediate Unreacted Intermediate reaction->intermediate Incomplete Reaction side_product Regioisomeric Side Product reaction->side_product Side Reaction reaction->final_product intermediate->final_product side_product->final_product hydrolysis Lactam Hydrolysis Product final_product->hydrolysis During Workup/Storage

Sources

Technical Support Center: Reaction Condition Optimization for Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazinone scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles to enhance your experimental success.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of benzoxazinones, providing explanations for the underlying causes and actionable solutions.

FAQ 1: Low or No Yield of 2-Substituted-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acid Chlorides

Question: I am attempting to synthesize a 2-substituted-4H-3,1-benzoxazin-4-one by reacting anthranilic acid with an acid chloride in pyridine, but I am consistently obtaining a low yield of the desired product, with the major byproduct being the corresponding N-acylanthranilic acid. What is causing this and how can I improve the cyclization?

Answer: This is a frequent challenge where the acylation of the amino group of anthranilic acid proceeds efficiently, but the subsequent intramolecular cyclization to form the benzoxazinone ring is incomplete.

Causality: The reaction proceeds in two steps: N-acylation followed by cyclodehydration. If the conditions are not optimal for the second step, the stable N-acylanthranilic acid intermediate will be the predominant product. The cyclization requires the activation of the carboxylic acid, which then undergoes intramolecular nucleophilic attack by the amide oxygen.

Troubleshooting Strategies:

  • Stoichiometry of the Acid Chloride: Ensure the use of at least two equivalents of the acid chloride. The first equivalent acylates the amino group, while the second equivalent reacts with the carboxylic acid to form a mixed anhydride. This mixed anhydride is a much more reactive electrophile, facilitating the intramolecular cyclization.

  • Reaction Conditions: The reaction is typically performed in pyridine, which acts as both a base to neutralize the HCl byproduct and as a catalyst.[1] Ensure that the pyridine is anhydrous, as water can hydrolyze the acid chloride and the mixed anhydride intermediate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Alternative Cyclizing Agent: If you have already isolated the N-acylanthranilic acid, you can still convert it to the desired benzoxazinone. A common and effective method is to heat the N-acylanthranilic acid in acetic anhydride.[1] Other dehydrating agents like cyanuric chloride can also be employed.[2][3]

Troubleshooting Workflow for Low Benzoxazinone Yield

G start Low yield of Benzoxazinone Major byproduct: N-acylanthranilic acid check_stoichiometry Check stoichiometry of acid chloride. Is it >= 2 equivalents? start->check_stoichiometry increase_stoichiometry Increase acid chloride to 2-2.5 equivalents. check_stoichiometry->increase_stoichiometry No check_conditions Review reaction conditions. Is pyridine anhydrous? Is the reaction under inert atmosphere? check_stoichiometry->check_conditions Yes end_product Desired Benzoxazinone increase_stoichiometry->end_product improve_conditions Use dry pyridine. Run under N2 or Ar. check_conditions->improve_conditions No cyclize_intermediate Isolate N-acylanthranilic acid and cyclize separately. check_conditions->cyclize_intermediate Yes improve_conditions->end_product acetic_anhydride Heat with acetic anhydride. cyclize_intermediate->acetic_anhydride acetic_anhydride->end_product G cluster_0 Reaction Pathway Reactants Anthranilic Acid + Triethyl Orthoester Iminium Iminium Intermediate Reactants->Iminium + H+ Dihydro Dihydro-benzoxazinone Iminium->Dihydro Ring Closure Product 2-Aryl-4H-benzo[d][1,3]oxazin-4-one Dihydro->Product - Ethanol (Rate-limiting step)

Caption: Mechanism of benzoxazinone formation.

Section 2: Optimized Experimental Protocols

This section provides detailed, step-by-step methodologies for common benzoxazinone syntheses.

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from N-Benzoylanthranilic Acid

This protocol details the cyclodehydration of a pre-formed N-acylanthranilic acid.

Materials:

  • N-Benzoylanthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzoylanthranilic acid (10 mmol).

  • Add acetic anhydride (30 mL).

  • Heat the mixture to reflux with stirring for 2 hours. The solid should dissolve upon heating.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold ethanol to remove any residual acetic anhydride.

  • Dry the product under vacuum to obtain 2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: One-Pot Synthesis of 2-Aryl-4H-benzo[d]o[2][5]xazin-4-ones using an Iodine Catalyst

This protocol is based on a transition-metal-free oxidative cascade reaction. [4] Materials:

  • Anthranilic acid

  • Aromatic aldehyde

  • Iodine (I₂)

  • Oxone

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a 50 mL round-bottom flask, combine anthranilic acid (1 mmol), the desired aromatic aldehyde (1.2 mmol), and iodine (20 mol%).

  • Add acetonitrile (10 mL) to the flask.

  • Add Oxone (2 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture at 80 °C with stirring for the time indicated by TLC analysis (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzoxazin-4-one.

Section 3: Data Summary and Comparison

This section provides a comparative overview of different synthetic conditions.

Table 1: Comparison of Catalysts and Conditions for Benzoxazinone Synthesis

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Anthranilic Acid, α-Keto AcidCuClNot specifiedMildup to 87
Anthranilic Acid, AldehydeI₂ / OxoneAcetonitrile80Good to Excellent
N-Acyl Anthranilic AcidAcetic AnhydrideAcetic AnhydrideRefluxExcellent
o-Iodoanilines, Aryl IodidesHeterogeneous PalladiumNot specifiedNot specifiedGood[5]
N-(o-bromoaryl)amidesPalladium, ParaformaldehydeNot specifiedNot specifiedGood[5]
Anthranilic Acid, OrthoesterAcid Catalyst (e.g., p-TsOH)Not specifiedVariesVaries

References

  • Shaik, F. P., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Al-Hiari, Y. M. (2004).
  • Komar, M., et al. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Al-Hiari, Y. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Al-Hiari, Y. M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Benzoxazinone Synthesis. BenchChem.
  • El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Heterocyclic Chemistry.
  • Pawar, A. A., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Chemical Integrity in Research Applications

Welcome to the technical support guide for 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 355423-58-4). As a critical intermediate in pharmaceutical research and drug development, maintaining the stability and purity of this compound is paramount for reproducible and reliable experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the potential degradation pathways of this molecule and offers robust protocols to mitigate these risks.

Section 1: Understanding the Chemical Stability Profile

This section addresses the inherent chemical liabilities of the molecule and the primary environmental factors that can trigger its degradation.

Q1: What are the main structural features of this compound that influence its stability?

A1: The stability of this compound is primarily governed by two key structural motifs:

  • The Lactam Ring: The core of the molecule is a 1,4-benzoxazin-3-one, which contains a cyclic amide (a lactam). Lactam rings are susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond.[1][2] This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the heterocyclic ring and the formation of an amino acid derivative.

  • The Bromo-Aromatic System: The presence of a bromine atom on the aromatic ring introduces photosensitivity. Aryl halides, particularly aryl bromides, can undergo photolytic cleavage of the carbon-bromine (C-Br) bond upon exposure to light, especially in the ultraviolet (UV) spectrum.[3][4] This process generates radical species and leads to the formation of a de-brominated impurity.

Understanding these two liabilities—hydrolytic instability of the lactam and photolytic instability of the C-Br bond—is the foundation for preventing degradation.

Q2: How significantly does pH impact the compound's stability in solution?

A2: The pH of the solution is a critical factor. The lactam ring is most stable in a neutral to slightly acidic pH range (approximately pH 4-7). Outside of this range, degradation can accelerate significantly.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the lactam can occur, although many lactams show reasonable stability in mildly acidic conditions.[2]

  • Alkaline Conditions (pH > 7): The compound is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the lactam and rapidly promoting ring-opening.[5] For every one-point increase in pH above 7, the rate of hydrolysis can increase by a factor of ten.[6]

Therefore, preparing stock solutions in buffered, neutral, or slightly acidic aqueous media is inadvisable for long-term storage. For experiments requiring physiological pH, solutions should be prepared fresh and used immediately.

Q3: What are the likely degradation products I might observe in my analysis?

A3: Based on the primary degradation pathways, you can anticipate two major impurities:

  • Hydrolytic Degradation Product: Cleavage of the lactam ring results in the formation of 2-amino-5-bromo-4-fluorophenoxy)acetic acid.

  • Photodegradation Product: Cleavage of the C-Br bond results in the formation of 7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one.

The diagram below illustrates these transformations.

G parent 6-Bromo-7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one (Parent Compound) hydrolysis_product 2-amino-5-bromo-4-fluorophenoxy)acetic acid (Hydrolysis Product) parent->hydrolysis_product Hydrolysis (H₂O, Acid/Base) photo_product 7-fluoro-2,4-dihydro- 1,4-benzoxazin-3-one (Photodegradation Product) parent->photo_product Photolysis (UV Light)

Caption: Potential degradation pathways of the parent compound.

Section 2: Troubleshooting and Proactive Handling

This section provides practical advice for storage, solvent selection, and troubleshooting common experimental issues.

Q4: What are the definitive best practices for long-term storage of this compound?

A4: To ensure maximum shelf-life for both the solid material and stock solutions, a multi-faceted approach is required. The following table summarizes the recommended conditions, which are designed to mitigate both hydrolytic and photolytic degradation.

ParameterSolid CompoundStock SolutionRationale
Temperature -20°C-20°C or -80°CReduces the rate of all chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Container Amber Glass VialAmber Glass Vial with PTFE-lined capPrevents exposure to UV light[3] and ensures an inert, tight seal.
Environment DesiccatorSealed VialProtects the hygroscopic solid from atmospheric moisture.
Q5: I prepared a stock solution in DMSO and noticed a new, smaller peak in my LC-MS after a week. What happened?

A5: This is a common scenario. While DMSO is a suitable solvent for initial dissolution, it is not a perfect long-term storage solution without stringent precautions. The likely cause is one of two issues:

  • Moisture Contamination: DMSO is highly hygroscopic (readily absorbs water from the air). If "wet" DMSO was used or if the vial was not properly sealed, the absorbed water could cause slow hydrolysis of the lactam ring over time, even at low temperatures.

  • Light Exposure: If the solution was stored in a clear vial or frequently exposed to ambient lab light, the appearance of the de-brominated impurity (7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one) is highly probable.

Troubleshooting Steps:

  • Always use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO.

  • Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air.

  • Wrap vials in aluminum foil for extra light protection, even if using amber vials.

Q6: Which solvents are recommended or should be avoided for preparing stock solutions?

A6: Solvent choice is critical. The ideal solvent should be aprotic (lacks acidic protons) and anhydrous (dry).

Solvent ClassRecommendedUse with CautionAvoid for Long-Term Storage
Aprotic Polar Anhydrous DMSO, Anhydrous DMFAcetonitrileN/A
Ethers N/ADioxane, THFN/A
Alcohols (Protic) N/AN/AMethanol, Ethanol
Aqueous N/AN/AWater, Buffers (PBS, TRIS)

Causality:

  • Recommended: Anhydrous aprotic polar solvents like DMSO and DMF are excellent at dissolving the compound without participating in degradation reactions.

  • Avoid: Protic solvents like alcohols and water contain reactive protons and can directly participate in the hydrolysis of the lactam ring. Aqueous buffers, especially if alkaline, will rapidly degrade the compound.[7]

Section 3: Analytical Protocols for Stability Monitoring

To maintain experimental integrity, it is crucial to validate the purity of your compound regularly. This section provides a baseline analytical method and a workflow for conducting a simple stability study.

Q7: How can I set up an HPLC method to monitor the purity of my compound and detect potential degradants?

A7: A reverse-phase HPLC method with UV detection is a robust and accessible technique for this purpose.[8][9] The goal is to develop a method that can resolve the parent compound from its more polar hydrolyzed product and its less polar de-brominated product.

Step-by-Step HPLC Method Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm (use a Diode Array Detector if available to assess peak purity).

  • Injection Volume: 5 µL.

Expected Elution Order:

  • Hydrolyzed Product (most polar)

  • Parent Compound

  • De-brominated Product (least polar)

This method serves as a self-validating system for your experiments. Always run a baseline chromatogram of a freshly prepared solution to serve as a T=0 reference.

Q8: How do I perform a basic forced degradation study to understand my compound's stability under my specific experimental conditions?

A8: A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate the stability-indicating power of your analytical method.[10]

G start Prepare 1 mg/mL Solution in Acetonitrile/Water (1:1) split Aliquot into 5 Vials start->split control Control (T=0) Analyze Immediately split->control Vial 1 acid Acidic Stress Add 0.1N HCl, 60°C, 4h split->acid Vial 2 base Basic Stress Add 0.1N NaOH, RT, 1h split->base Vial 3 light Photolytic Stress UVA/UVB Light, RT, 24h split->light Vial 4 analyze Neutralize (if needed) Analyze All Samples by HPLC control->analyze acid->analyze base->analyze light->analyze compare Compare Chromatograms Identify Degradants analyze->compare

Caption: Workflow for a simple forced degradation study.

By comparing the chromatograms from the stressed samples to the control, you can confirm the identity of degradation products and understand how sensitive your compound is to various conditions, ensuring the integrity of your future experiments.

References

  • Title: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides Source: ACS Catalysis URL: [Link]

  • Title: Degradation Impurities in Pharmaceutical Products : Detection and Minimization Source: Slayback Pharma URL: [Link]

  • Title: Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases Source: Journal of the American Chemical Society URL: [Link]

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI URL: [Link]

  • Title: The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Canadian Journal of Chemistry URL: [Link]

  • Title: β-Lactamases: A Focus on Current Challenges Source: Perspectives in Medicinal Chemistry URL: [Link]

  • Title: Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms Source: Frontiers in Microbiology URL: [Link]

  • Title: Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]

  • Title: Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function Source: MDPI URL: [Link]

  • Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds Source: ResearchGate URL: [Link]

  • Title: Benzoxazinone degradation products discussed in this study Source: ResearchGate URL: [Link]

  • Title: Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution Source: MDPI URL: [Link]

  • Title: Storage of Halogen Source: Chemistry Stack Exchange URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Degradation compounds of benzoxazinones evaluated Source: ResearchGate URL: [Link]

  • Title: Degradation and impurity analysis for pharmaceutical drug candidates Source: ResearchGate URL: [Link]

  • Title: Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil Source: ResearchGate URL: [Link]

  • Title: this compound Source: Lookchem URL: [Link]

  • Title: Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Perspective on halogenated organic compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]

  • Title: Reductions of aryl bromides in water at room temperature Source: National Institutes of Health (NIH) URL: [Link]

  • Title: pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution Source: CORE URL: [Link]

  • Title: Effect of Water pH on the Chemical Stability of Pesticides Source: Utah State University DigitalCommons@USU URL: [Link]

Sources

Technical Support Center: Optimizing Pharmacokinetic Properties of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the pharmacokinetic (PK) profile of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with this and similar benzoxazinone scaffolds. While specific experimental data on this exact molecule is limited in published literature, this guide synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to provide a robust framework for identifying and overcoming common challenges. The advice herein is grounded in the analysis of its structural features: a halogenated aromatic ring, a lactam moiety, and a heterocyclic core.

Our approach is structured as a series of troubleshooting questions that a researcher would typically encounter during the early stages of preclinical development.[1][2]

Part 1: Initial Pharmacokinetic & Physicochemical Profiling (FAQs)

This initial phase is critical for establishing a baseline and identifying potential liabilities early, which can save significant resources.[2][3]

Question: I have synthesized this compound. What are the first in vitro ADME assays I should run to profile its basic PK properties?

Answer: A standard battery of initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to efficiently profile your compound.[1][4] This initial screen provides a foundational understanding of the molecule's drug-like properties and helps prioritize subsequent optimization efforts.

Recommended Initial Assay Panel:

Parameter Recommended Assay Objective & Rationale Typical Benchmarks for "Good" Profile
Solubility Kinetic or Thermodynamic Aqueous SolubilityDetermines how well the compound dissolves in aqueous media, which is a prerequisite for absorption.[5] Poor solubility is a common cause of low bioavailability.> 50 µM in Phosphate Buffered Saline (PBS) pH 7.4
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayPAMPA assesses passive diffusion, while Caco-2 also evaluates active transport and efflux.[6] This predicts the compound's ability to cross the intestinal wall.[7][8]Papp > 1 x 10-6 cm/s; Efflux Ratio < 2 in Caco-2
Metabolic Stability Liver Microsomal Stability Assay (Human, Rat, Mouse)Measures the rate of metabolic degradation by Phase I enzymes (primarily Cytochrome P450s).[9][10] Rapid metabolism leads to a short half-life and low exposure.[11]t1/2 > 30 minutes
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins. High binding can limit the free drug available to exert a therapeutic effect.Fraction unbound (fu) > 5%

This initial data set will guide your next steps. For instance, if solubility is low, formulation strategies should be prioritized. If metabolic stability is poor, efforts should focus on identifying and blocking metabolic hotspots.[12]

Part 2: Troubleshooting Guide for Common PK Issues

This section addresses specific problems identified during initial profiling and provides actionable strategies grounded in medicinal chemistry principles.

Scenario 1: Poor Aqueous Solubility

Question: My compound has very low solubility (<10 µM) in aqueous buffers. How can I improve this?

Answer: Low solubility for a crystalline, planar heterocyclic compound like this is common. It directly impacts oral absorption and can lead to underestimated potency in biological assays.

Troubleshooting Workflow for Poor Solubility:

Start Low Solubility Identified Formulation Formulation Strategies (Non-covalent) Start->Formulation Immediate/Faster Approach ChemMod Chemical Modification (Covalent) Start->ChemMod Longer-term/Lead Op Approach Salt Salt Formation (If ionizable group present) Formulation->Salt Amorphous Amorphous Solid Dispersions Formulation->Amorphous Particle Particle Size Reduction (Micronization) Formulation->Particle Prodrug Add Solubilizing Prodrug Moiety (e.g., phosphate, amino acid) ChemMod->Prodrug AddPolar Introduce Polar Functional Groups (e.g., -OH, -NH2, morpholine) ChemMod->AddPolar

Caption: Decision tree for addressing poor compound solubility.

Immediate Strategies (Formulation):

  • Vehicle Optimization: For in vivo studies, explore formulation vehicles like cyclodextrins, co-solvents (e.g., PEG400, DMSO), or lipid-based systems.[13]

  • Particle Size Reduction: Micronization increases the surface area available for dissolution, which can improve the dissolution rate.[5]

Long-Term Strategies (Medicinal Chemistry):

  • Introduce Polar Groups: While preserving target engagement, consider adding small, polar functional groups to the benzoxazinone scaffold. The N-H at position 4 is a prime location for substitution.

  • Prodrug Approach: Convert the parent molecule into a more soluble prodrug that is enzymatically cleaved in vivo to release the active compound. For example, adding a phosphate group that can be cleaved by phosphatases.[5]

Scenario 2: Rapid Metabolic Clearance

Question: My compound shows a short half-life (<15 min) in the liver microsomal stability assay. What are the likely metabolic liabilities and how can I fix them?

Answer: The structure of this compound presents several potential sites for oxidative metabolism by Cytochrome P450 enzymes.[14] The primary goal is to identify these "hotspots" and then block them without negatively impacting biological activity.

Potential Metabolic Hotspots:

  • Aromatic Ring Oxidation: The benzene ring, despite halogenation, is electron-rich and susceptible to hydroxylation. The position ortho or para to the oxygen and nitrogen atoms are potential sites.

  • Benzylic Oxidation: The -O-CH2- group (position 2) is a benzylic position and a classic site for oxidative metabolism.

  • N-Dealkylation (if N-substituted): If the nitrogen at position 4 is substituted, N-dealkylation is a common metabolic pathway.

Metabolic Troubleshooting Workflow:

Start High Clearance Observed MetID Metabolite Identification (LC-MS/MS) Start->MetID Identify 'Hotspot' Block Block Metabolic Site MetID->Block Scaffold Scaffold Hopping MetID->Scaffold If core is labile Deuterate Deuteration Block->Deuterate Fluorinate Fluorination / Halogenation Block->Fluorinate Steric Introduce Steric Hindrance (e.g., t-butyl) Block->Steric Replace Replace Labile Moiety with Bioisostere Scaffold->Replace

Caption: Strategy for identifying and mitigating metabolic liabilities.

Recommended Actions:

  • Metabolite Identification: The first step is to perform a metabolite identification study using LC-MS/MS with liver microsomes or hepatocytes. This will pinpoint the exact site(s) of oxidation.

  • Blocking Strategies:

    • Fluorine Substitution: Fluorine is already present at position 7. The bromo group at position 6 may also serve a blocking role. If oxidation occurs elsewhere on the ring, introducing fluorine is a classic strategy to block metabolism due to the strength of the C-F bond.[14][15]

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage by P450 enzymes (the kinetic isotope effect). This is a subtle modification that is unlikely to alter pharmacology.

    • Scaffold Hopping: If the benzoxazinone core itself is the source of instability, consider replacing it with a more metabolically robust bioisostere, such as a pyridopyrazine or other electron-deficient heterocycle.[16]

Scenario 3: Poor Permeability & High Efflux

Question: My compound is stable and soluble, but the Caco-2 assay shows low apparent permeability (Papp < 1.0 x 10-6 cm/s) and a high efflux ratio (>5). What does this mean?

Answer: This profile strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on intestinal cells.[8][17] These transporters act as pumps, actively removing the compound from the cell and preventing it from reaching systemic circulation.

Strategies to Mitigate Efflux:

  • Confirm Transporter Involvement: Rerun the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143).[17] A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Structural Modification to Reduce Efflux Recognition:

    • Reduce Hydrogen Bond Donors: Efflux pumps often recognize molecules with multiple hydrogen bond donors. Capping the N-H group at position 4 could be a viable strategy.

    • Increase Lipophilicity/Introduce Bulk: Sometimes, increasing the size or lipophilicity can disrupt the recognition by the transporter.

    • Introduce a Carboxylic Acid: In some cases, adding an acidic group can help a compound avoid P-gp-mediated efflux.

Part 3: Key Experimental Protocols

For trustworthiness and reproducibility, detailed protocols are essential.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.[9][10]

Materials:

  • Pooled Liver Microsomes (Human, Rat, or Mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compound (10 mM stock in DMSO)

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice.[18] Dilute microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation: Add the test compound to the microsome solution to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[19]

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life as t1/2 = 0.693/k.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which models the human intestinal epithelium.[7][8]

Materials:

  • Caco-2 cells

  • Transwell® plates (e.g., 24-well or 96-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound (10 mM stock in DMSO)

  • Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • Lucifer Yellow for monolayer integrity check

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Alternatively, perform a Lucifer Yellow rejection assay. Only use monolayers with acceptable integrity.[20]

  • Assay Setup (A to B):

    • Wash the cell monolayer with warm transport buffer.

    • Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the compound in the receiver compartment using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

  • Bidirectional Assay (for Efflux): Repeat the experiment in the B-to-A direction and calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[8]

References

  • Dalvie, D., Di, L., & Feng, B. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Reddy, B. P., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Sidduri, A., et al. (2009). Novel phthalazinone and benzoxazinone containing thiazolidinediones as antidiabetic and hypolipidemic agents. Bioorganic & Medicinal Chemistry. [Link]

  • European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Evotec. (n.d.). Microsomal Stability. Evotec. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Anderson, M. W. (1979). Pharmacokinetics of halogenated hydrocarbons. Annals of the New York Academy of Sciences. [Link]

  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

  • Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Basicmedical Key. (2016). Clinical Pharmacokinetics and Issues in Therapeutics. Basicmedical Key. [Link]

  • El-Hashash, M. A. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. HETEROCYCLES. [Link]

  • ResearchGate. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • Frontiers. (2024). Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review. Frontiers in Pharmacology. [Link]

  • Research Communities. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Nature Portfolio. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • National Institutes of Health. (n.d.). 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • Admescope. (n.d.). Early in vitro ADME. Admescope. [Link]

  • ResearchGate. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Challenges in Drug Discovery. ResearchGate. [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • AZoLifeSciences. (2023). Optimizing a Drug's Pharmacokinetics. AZoLifeSciences. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source not specified. [Link]

  • ResearchGate. (2025). Synthesis of benzoxazinone derivative 6. ResearchGate. [Link]

  • Pharma.Tips. (2025). Troubleshooting Formulation Issues in High-Dose Tablets. Pharma.Tips. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Bonate, P. L. (2021). Approaches to handling missing or "problematic" pharmacology data: Pharmacokinetics. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • ResearchGate. (2002). ChemInform Abstract: Synthesis and Antifungal Properties of 3-Bromo-4,5,6,7-tetrahydro-1,2- benzisoxazole Derivatives. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. Drawing upon the well-documented therapeutic potential of the benzoxazinone scaffold, this document outlines a series of comparative in vitro studies focusing on two prominent areas of activity: anticancer and anti-inflammatory effects. The protocols and rationale provided herein are designed to ensure scientific rigor and generate robust, publishable data.

Introduction: The Therapeutic Promise of the Benzoxazinone Scaffold

The 1,4-benzoxazine ring system is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2][3][4] The introduction of halogen substituents, such as bromine and fluorine, onto the aromatic ring of this compound is anticipated to modulate its physicochemical and pharmacological properties, making it a compelling candidate for biological evaluation. This guide presents a systematic approach to compare its efficacy against established standards and relevant analogs.

Part 1: Validation of Anticancer Activity

The antiproliferative potential of novel compounds is a cornerstone of cancer drug discovery. Here, we outline a strategy to assess the cytotoxicity of this compound against representative human cancer cell lines.

Experimental Rationale and Design

Choice of Cell Lines: To obtain a preliminary understanding of the compound's anticancer spectrum, we will utilize two well-characterized and widely used human cancer cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a workhorse in cancer research and provides a model for hormone-responsive cancers.[5][6]

  • HepG2: A human hepatocellular carcinoma cell line. These cells retain many of the metabolic functions of primary hepatocytes, making them a relevant model for liver cancer and for assessing potential hepatotoxicity.[7][8]

Comparator Compounds:

  • Doxorubicin: A potent and widely used chemotherapeutic agent, will serve as the positive control. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[1][9][10][11]

  • Commercially Available Benzoxazinone Analog: To provide a direct comparison within the same chemical class, a commercially available benzoxazinone derivative with known anticancer activity should be included. For the purpose of this guide, we will hypothetically use a commercially available analog with a known IC50 value.

Experimental Workflow: Anticancer Activity

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture MCF-7 & HepG2 cells B 2. Seed cells in 96-well plates A->B C 3. Prepare serial dilutions of test compound, Doxorubicin, and analog B->C D 4. Treat cells and incubate for 48-72 hours C->D E 5. Add MTT reagent and incubate D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability G->H I 9. Determine IC50 values H->I

Caption: Workflow for assessing in vitro anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

  • Cell Seeding:

    • Culture MCF-7 and HepG2 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.[12] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound, the comparator benzoxazinone, and Doxorubicin in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different compound concentrations. Include wells with media and DMSO as a vehicle control, and wells with media only as a blank.

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Comparative Anticancer Activity
CompoundCell LineIC₅₀ (µM) - Hypothetical Data
This compoundMCF-7TBD
HepG2TBD
Doxorubicin (Positive Control)MCF-7~0.68 - 8.3
HepG2~1.3 - 12.2
Comparator Benzoxazinone AnalogMCF-7From Lit.
HepG2From Lit.

TBD: To be determined by experimentation. IC₅₀ values for Doxorubicin can vary between labs and experimental conditions.[15][16][17] "From Lit." indicates that the IC₅₀ value for the comparator analog should be obtained from published literature.

Mechanistic Insights: p53-Mediated Apoptosis

Many anticancer agents, including Doxorubicin, exert their effects by inducing apoptosis, a programmed cell death pathway.[11] A key regulator of this process is the tumor suppressor protein p53. Upon DNA damage, p53 is activated and can trigger cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis.

G cluster_0 Upstream Signals cluster_1 p53 Activation cluster_2 Downstream Effects A DNA Damage (e.g., by Doxorubicin) B p53 Phosphorylation & Stabilization A->B C Transcription of pro-apoptotic genes (e.g., Bax, PUMA) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation (Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: Simplified p53-mediated apoptotic pathway.

Part 2: Validation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzoxazinone derivatives have shown promise as anti-inflammatory agents.[2][3] This section details the validation of the anti-inflammatory properties of this compound.

Experimental Rationale and Design

Choice of Cell Line:

  • RAW 264.7: A murine macrophage cell line that is widely used as a model for inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[18][19]

Comparator Compounds:

  • Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. It will serve as the positive control.[2][20][21][22]

  • Commercially Available Benzoxazole Analog: A benzoxazole derivative with reported anti-inflammatory activity and a known IC₅₀ value for inhibiting inflammatory mediators will be used for direct comparison.[23]

Experimental Workflow: Anti-inflammatory Activity

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A 1. Seed RAW 264.7 cells B 2. Pre-treat with compounds A->B C 3. Stimulate with LPS B->C D 4a. Griess Assay for Nitric Oxide (NO) C->D E 4b. ELISA for TNF-α and IL-6 C->E F 5. Calculate % inhibition D->F E->F G 6. Determine IC50 values F->G

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Protocols: Griess Assay and ELISA

1. Cell Seeding and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well.[24] Incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound, the comparator benzoxazole, and Diclofenac for 1-2 hours.[25]

  • Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.[24][26]

2. Nitric Oxide (NO) Production - Griess Assay:

  • Collect 50-100 µL of the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[24]

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

3. Pro-inflammatory Cytokine Measurement - ELISA:

  • Collect the cell culture supernatant.

  • Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.[27][28][29]

4. Data Analysis:

  • For the Griess assay, calculate the nitrite concentration using a sodium nitrite standard curve.

  • For the ELISA, calculate the cytokine concentrations based on the standard curves provided with the kits.

  • Determine the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control.

  • Calculate the IC₅₀ values for each compound.

Data Presentation: Comparative Anti-inflammatory Activity
CompoundEndpointIC₅₀ (µM) - Hypothetical Data
This compoundNOTBD
TNF-αTBD
IL-6TBD
Diclofenac (Positive Control)NOVariable
TNF-αVariable
IL-6Variable
Comparator Benzoxazole AnalogNOFrom Lit.
TNF-αFrom Lit.
IL-6~5.09 - 10.14

TBD: To be determined by experimentation. The inhibitory effects of Diclofenac on cytokine production can be variable and depend on the specific experimental conditions. "From Lit." indicates that the IC₅₀ value for the comparator analog should be obtained from published literature. The IC₅₀ range for the comparator is based on published data for similar compounds.[23]

Mechanistic Insights: NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[21] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of NF-κB, its translocation to the nucleus, and the subsequent transcription of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.

G cluster_0 Stimulus cluster_1 Signaling Cascade cluster_2 NF-κB Activation & Transcription A LPS B TLR4 Activation A->B C IKK Activation B->C D IκB Phosphorylation & Degradation C->D E NF-κB (p65/p50) Nuclear Translocation D->E releases NF-κB F Gene Transcription E->F G Pro-inflammatory Mediators (NO, TNF-α, IL-6) F->G

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial biological characterization of this compound. By employing standardized in vitro assays and comparing the results to both established drugs and relevant chemical analogs, researchers can generate high-quality, comparative data on its potential anticancer and anti-inflammatory activities. The mechanistic insights provided will aid in the interpretation of the experimental results and guide future drug development efforts.

References

  • Diclofenac - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mizutani, H., et al. (2005).
  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. PubMed.
  • Gan, T. J. (2024).
  • R Discovery. (n.d.). What are the molecular and cellular mechanisms that explain the therapeutic action of DICLOFENAC SODIUM?
  • BOC Sciences. (n.d.). Diclofenac: Definition, Mechanism of Action and Uses.
  • Ren, J., et al. (2010).
  • European Review for Medical and Pharmacological Sciences. (n.d.).
  • Goru, B., et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)
  • Yoon, W. J., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Cheng, Z., et al. (2020).
  • MDPI. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability.
  • NIH. (n.d.). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells.
  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?
  • PubMed Central. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile.
  • MDPI. (n.d.). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis.
  • ResearchTweet. (n.d.).
  • Spandidos Publications. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells.
  • ATCC. (n.d.).
  • Spandidos Publications. (2014). Mixtures of recombinant growth factors inhibit the production of pro-inflammatory mediators and cytokines in LPS-stimulated RAW 264.
  • ResearchGate. (2022). RAW 264.
  • PMC. (n.d.). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system.
  • T. Horton. (1994). MTT Cell Assay Protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PMC. (n.d.). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
  • PubMed. (n.d.). Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology.
  • NIH. (n.d.). A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines.
  • PubMed Central. (n.d.). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
  • ResearchGate. (n.d.).
  • Spandidos Publications. (2021).
  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • Abcam. (n.d.). MTT assay protocol.
  • Mongolia Journals Online. (2024).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Life Sciences. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • ResearchGate. (2016). Why are RAW 264.
  • ResearchGate. (2018).
  • MDPI. (n.d.). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery.
  • Semantic Scholar. (2025). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
  • MDPI. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • PubMed. (n.d.).
  • PMC. (n.d.). Role of the Inflammatory Response of RAW 264.7 Cells in the Metastasis of Novel Cancer Stem-Like Cells.
  • Journal of Drug Delivery and Therapeutics. (2019).

Sources

A Comparative Analysis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one and Other Benzoxazinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzoxazinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one , a halogenated derivative, with other notable benzoxazinones. By examining their structure-activity relationships (SAR), physicochemical properties, and performance in relevant biological assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development efforts.

Introduction to this compound and Selected Comparators

This compound (henceforth referred to as Compound A) is a synthetic benzoxazinone derivative characterized by the presence of both a bromine and a fluorine atom on its aromatic ring. The introduction of halogens is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

For the purpose of this comparative study, we have selected three other benzoxazinone derivatives from the scientific literature to serve as points of comparison. These have been chosen based on their structural similarities and established biological activities, providing a robust framework for understanding the unique attributes of Compound A.

  • Comparator 1: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: This compound shares the 6-bromo substitution with Compound A but lacks the 7-fluoro group. This allows for a direct assessment of the fluorine atom's contribution to the molecule's overall activity profile.

  • Comparator 2: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: By replacing the bromine at position 6 with a chlorine, we can explore the effect of different halogen substitutions at the same position on the benzoxazinone core.

  • Comparator 3: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): A naturally occurring benzoxazinone found in certain plants, DIMBOA offers a baseline from a biological source and a different substitution pattern for a broader comparison of synthetic versus natural derivatives.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for Compound A and the selected comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
Compound A C₈H₅BrFNO₂246.031.9
Comparator 1 C₈H₆BrNO₂228.041.6
Comparator 2 C₈H₆ClNO₂199.591.5
Comparator 3 (DIMBOA) C₉H₉NO₅211.170.8

Note: LogP values are predicted and serve as an estimation of lipophilicity.

The introduction of both bromine and fluorine in Compound A results in the highest molecular weight among the synthetic analogs. The predicted LogP value suggests that Compound A is more lipophilic than the other comparators, which could influence its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Comparative Biological Activity

The benzoxazinone scaffold has been associated with a range of biological activities, most notably antimicrobial and anti-inflammatory effects. This section will delve into a comparative analysis of these activities, drawing upon established structure-activity relationships from the scientific literature.

Antimicrobial Activity

Halogenation has been shown to be a viable strategy for enhancing the antimicrobial potency of various heterocyclic compounds.[1][2] Studies on halogenated phenazines, for example, have demonstrated that the introduction of bromine and fluorine can lead to potent antibacterial activity against both planktonic and biofilm-forming bacteria.[2]

While direct comparative data for Compound A is not extensively available, we can infer its potential based on SAR studies of similar compounds. Research on other halogenated benzoxazinones suggests that the nature and position of the halogen substituent significantly impact the antimicrobial spectrum and potency.[3] For instance, some studies have indicated that fluoro-substituted benzoxazinones exhibit increased inhibitory potential against certain enzymes.[4] The combination of a bromo and a fluoro group in Compound A may therefore result in a unique antimicrobial profile.

Anti-inflammatory Activity

Benzoxazinone derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5][6]

The presence of electron-withdrawing groups, such as halogens, on the benzoxazinone ring can influence the molecule's interaction with the active sites of these inflammatory targets.[7] For instance, studies on fluorinated benzofuran and dihydrobenzofuran derivatives, structurally related to benzoxazinones, have shown that these compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2.[8] This suggests that the fluoro group in Compound A could contribute to its potential as an anti-inflammatory agent.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays relevant to the evaluation of benzoxazinone derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial potency of a compound against a panel of relevant bacterial and fungal strains.

Figure 1: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds (Compound A and comparators) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To assess the inhibitory effect of the compounds on the activity of COX-1 and COX-2 enzymes.

Rationale: This assay helps to elucidate the anti-inflammatory mechanism of the compounds by quantifying their ability to block the production of prostaglandins, which are key mediators of inflammation.

Figure 2: Workflow for COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a prostaglandin E2 (PGE2) standard curve.

  • Compound Incubation: In a 96-well plate, add 10 µL of the test compound at various concentrations to wells containing reaction buffer and the respective COX enzyme. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a saturated stannous chloride solution).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential of this compound in the context of other benzoxazinone derivatives. Based on established structure-activity relationships, the dual halogenation in Compound A is likely to confer distinct physicochemical and biological properties, potentially leading to enhanced antimicrobial and anti-inflammatory activities.

The provided experimental protocols offer a starting point for researchers to conduct direct, head-to-head comparisons of Compound A with other benzoxazinones. Such studies are crucial for elucidating the precise impact of the 6-bromo and 7-fluoro substitutions and for identifying promising lead compounds for further development. Future research should focus on a broader screening of Compound A against a diverse panel of microbial pathogens and in various in vivo models of inflammation to fully characterize its therapeutic potential.

References

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology.

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry.

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Molecules.

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry.

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity.

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate.

  • Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. ResearchGate.

  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... ResearchGate.

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances.

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences.

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews.

  • A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. ACS Infectious Diseases.

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Research and Scientific Innovation.

  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. Communications Biology.

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar.

  • Synthesis and properties of benzo[a]phenoxazinium chalcogen analogues as novel broad-spectrum antimicrobial photosensitizers. Journal of Medicinal Chemistry.

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate.

  • 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2). Cancer Letters.

  • In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. PubMed.

  • In Silico and In Vitro Assessment of Novel Benzoxazole Derivatives as TLR-2 Modulators in Pneumocystis pneumonia. ResearchGate.

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E.

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules.

  • Synthesis, biological evaluation, and molecular docking of a bromo-hydrazide derivative as a bacterial targeting agent and its radiolabeling with technetium-99m for diagnostic applications. Journal of Radioanalytical and Nuclear Chemistry.

  • Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Evaluating 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one in the Context of Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technical framework for evaluating the inhibitory potential of the novel compound, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. While direct comparative data for this specific molecule is not yet broadly available in peer-reviewed literature, we can leverage our understanding of its core chemical scaffold, the 1,4-benzoxazin-3-one moiety, to inform a robust and scientifically sound investigative approach. This guide will therefore focus on the logical and methodological steps required to characterize this compound against well-established inhibitors of relevant target classes.

The 1,4-benzoxazin-3-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2][3] Derivatives of this structure have shown promise in targeting a variety of enzymes, including tyrosine kinases and serine proteases, and have been investigated for antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2][3][4][5][6] Given this precedent, a logical starting point for the characterization of this compound is to assess its activity against these well-defined enzyme classes.

Hypothesized Target Classes and Selected Known Inhibitors

Based on the activities of structurally related compounds, we will focus on two primary, hypothetical target classes for our comparative analysis:

  • Tyrosine Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of 1,4-benzoxazin-3-one have been synthesized and shown to inhibit tyrosine kinases such as KDR and ABL.[4]

  • Serine Proteases: This class of enzymes is involved in a wide range of physiological processes, from digestion to blood clotting and inflammation. Certain 4H-3,1-benzoxazin-4-one derivatives have been identified as inhibitors of Cathepsin G, a serine protease implicated in inflammatory pathologies.[2]

For the purpose of this guide, we will use the following well-characterized inhibitors as benchmarks for our comparative assays:

Target ClassKnown InhibitorPrimary Target(s)
Tyrosine KinaseImatinib ABL, KIT, PDGFR
Serine ProteaseA Known Cathepsin G Inhibitor (e.g., a potent 4H-3,1-benzoxazin-4-one derivative as described in literature) Cathepsin G

Experimental Workflow for Comparative Inhibitor Profiling

The following sections outline the essential experimental protocols for a head-to-head comparison of this compound with our selected known inhibitors. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Overview

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Mechanism of Action A Single-Dose Inhibition Assay B Identify Hit Compound A->B C Dose-Response Assay B->C D Calculate IC50 Value C->D E Panel of Related Kinases/Proteases D->E G Enzyme Kinetics Studies D->G F Determine Selectivity Index E->F H Determine Inhibition Mode (e.g., Competitive, Non-competitive) G->H

Caption: A generalized workflow for inhibitor characterization.

Detailed Experimental Protocols

1. Tyrosine Kinase Inhibition Assay (e.g., ABL Kinase)

  • Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by a tyrosine kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of this compound and Imatinib in 100% DMSO.

      • Prepare serial dilutions of the test compounds and Imatinib in assay buffer.

      • Prepare a solution of the ABL kinase and a biotinylated peptide substrate in assay buffer.

      • Prepare a solution of ATP in assay buffer.

      • Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Assay Execution:

      • In a 384-well plate, add the test compounds/Imatinib at various concentrations.

      • Add the ABL kinase and biotinylated peptide substrate solution to each well.

      • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

      • Initiate the kinase reaction by adding ATP.

      • Incubate for 1 hour at room temperature.

      • Stop the reaction by adding the detection solution.

      • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Data Acquisition:

      • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

      • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Data Analysis:

      • Plot the TR-FRET ratio against the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Rationale: The TR-FRET format provides a robust and sensitive method for quantifying kinase activity in a high-throughput manner. The use of a well-characterized inhibitor like Imatinib provides a critical performance benchmark for the assay and a reference point for the potency of the test compound.

2. Serine Protease Inhibition Assay (e.g., Cathepsin G)

  • Principle: This assay measures the ability of a compound to inhibit the cleavage of a chromogenic or fluorogenic substrate by a serine protease.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of this compound and the known Cathepsin G inhibitor in 100% DMSO.

      • Prepare serial dilutions of the test compounds in assay buffer.

      • Prepare a solution of human Cathepsin G in assay buffer.

      • Prepare a solution of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in assay buffer.

    • Assay Execution:

      • In a 96-well plate, add the test compounds at various concentrations.

      • Add the Cathepsin G solution to each well.

      • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

      • Initiate the reaction by adding the chromogenic substrate.

      • Monitor the increase in absorbance at 405 nm over time using a plate reader.

    • Data Analysis:

      • Determine the initial reaction velocity (rate of change in absorbance) for each concentration.

      • Plot the reaction velocity against the compound concentration.

      • Fit the data to a suitable model to determine the IC50 value.

  • Rationale: The use of a chromogenic substrate provides a straightforward and continuous measure of enzyme activity.[2] This allows for the determination of initial reaction rates, which are essential for accurate IC50 calculations and subsequent kinetic studies.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

CompoundTargetAssay TypeIC50 (µM)
This compound ABL KinaseTR-FRETExperimental Value
ImatinibABL KinaseTR-FRETExperimental Value
This compound Cathepsin GChromogenicExperimental Value
Known Cathepsin G InhibitorCathepsin GChromogenicExperimental Value

A lower IC50 value indicates greater potency. By comparing the IC50 of this compound to that of the known inhibitors, we can make an initial assessment of its relative efficacy.

Visualizing the Broader Context: Signaling Pathways

To understand the potential downstream effects of inhibiting these targets, it is helpful to visualize their position within key signaling pathways.

G cluster_0 Tyrosine Kinase Signaling RTK Receptor Tyrosine Kinase ABL ABL Kinase RTK->ABL Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ABL->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Signal Transduction

Caption: A simplified representation of a tyrosine kinase signaling pathway.

G cluster_0 Inflammatory Cascade Neutrophil Neutrophil Degranulation CatG Cathepsin G Release Neutrophil->CatG ECM Extracellular Matrix Degradation CatG->ECM Cytokine Cytokine Processing CatG->Cytokine Inflammation Inflammation ECM->Inflammation Cytokine->Inflammation

Caption: The role of Cathepsin G in inflammation.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial characterization of this compound. The proposed experiments will yield crucial data on its potency and potential target classes, allowing for a direct and objective comparison with established inhibitors.

Positive results from these initial screens would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of kinases and proteases to determine the compound's specificity.

  • Mechanism of Action Studies: Enzyme kinetic experiments to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant context.

  • In Vivo Studies: Assessing the compound's efficacy and pharmacokinetic properties in animal models.

By following a logical and methodologically sound approach, we can effectively unlock the therapeutic potential of novel chemical entities like this compound.

References

  • Honda, T., Terao, T., Aono, H., & Ban, M. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Request PDF. (n.d.). First syntheses of natural products with the 2,7‐dihydroxy‐2H‐1,4‐benzoxazin‐3(4H)‐one skeleton. ResearchGate. [Link]

  • Fu, W., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G. PubMed. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3087. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1374023. [Link]

  • Sonawane, S. A., & Vibhute, Y. B. (2014). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 6(1), 536-541. [Link]

Sources

A Comparative Guide to Assessing the Specificity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target specificity of novel chemical entities, using 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one as a case study. Researchers, scientists, and drug development professionals will find detailed methodologies, comparative data, and expert rationale for designing a robust specificity assessment workflow.

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This broad bioactivity underscores the critical need for rigorous specificity profiling of any new analogue to ensure that its desired therapeutic effects are not confounded by off-target interactions, which can lead to toxicity or reduced efficacy.[5]

Here, we propose a hypothetical primary target for this compound (hereafter Compound X ), designating it as Kinase A , a member of a signaling pathway implicated in oncogenesis. To objectively assess its performance, we will compare it against two reference compounds:

  • Compound Y (Selective Control): A well-characterized, highly selective inhibitor of Kinase A.

  • Compound Z (Non-selective Control): A known multi-kinase inhibitor that also targets Kinase A.

This guide will detail a multi-pronged experimental strategy designed to build a comprehensive specificity profile, moving from broad, high-throughput screening to direct validation of target engagement in a cellular context and finally to an unbiased, proteome-wide search for unanticipated interactions.

Experimental Design: A Three-Pillar Approach to Specificity Profiling

A robust assessment of small molecule specificity requires more than a single assay. It demands a logical, multi-layered approach that interrogates the compound's interactions at different biological levels. Our strategy is built on three pillars: broad-panel biochemical screening, confirmation of cellular target engagement, and unbiased proteomic profiling. This workflow ensures that we not only verify the intended interaction but also actively search for unintended ones.

The causality behind this experimental design is to first cast a wide net to understand the compound's behavior against a large, relevant protein family (the kinome), then to verify the primary interaction in a more physiologically relevant setting (live cells), and finally to perform a deep, unbiased search for any other binding partners. This tiered approach efficiently allocates resources while building a comprehensive and trustworthy specificity profile.

G cluster_0 Pillar 1: Broad Selectivity Screening cluster_1 Pillar 2: Cellular Target Validation cluster_2 Pillar 3: Unbiased Off-Target Discovery P1 In Vitro Kinome Profiling (>400 Kinases) P2 Cellular Thermal Shift Assay (CETSA) P1->P2 Validate Primary Target P1_desc Initial assessment of selectivity against a large panel of related enzymes. P3 Compound-Centric Chemical Proteomics P2->P3 Identify Unforeseen Targets P2_desc Confirms direct physical binding to the target protein in intact cells. P3_desc Identifies on- and off-targets across the entire proteome without bias.

Caption: Overall workflow for specificity assessment.

Experimental Protocols & Methodologies

Each protocol described below is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the data. The rationale behind key steps is provided to offer insight into the experimental design.

In Vitro Kinome Profiling

This initial screen provides a broad view of a compound's selectivity across the human kinome.[6][7][8] We utilize a well-established kinase assay platform to quantify the inhibitory activity of our test compounds against a large panel of purified kinases.

Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound X , Compound Y , and Compound Z in 100% DMSO. Create a series of working solutions for the desired final assay concentrations.

  • Assay Plate Setup: In a 384-well plate, dispense the kinase, substrate/ATP solution, and test compounds. For this screen, a single high concentration (e.g., 1 µM) is used to identify potential hits.

    • Rationale: A 1 µM concentration is typically sufficient to identify potent interactions that warrant further investigation. The ATP concentration should be at or near the Km for each specific kinase to ensure that the assay is sensitive to ATP-competitive inhibitors.[7]

  • Kinase Reaction: Initiate the kinase reaction by adding the ATP solution and incubate at 30°C for 60 minutes.

  • Detection: Add detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Read luminescence on a plate reader. Calculate the percent inhibition for each compound against each kinase relative to positive (no inhibitor) and negative (no enzyme) controls.

G Compound Compound X, Y, Z (1 µM) Incubate Incubate (30°C, 60 min) Compound->Incubate Kinase Purified Kinase + Substrate Kinase->Incubate ATP ATP (at Km) ATP->Incubate Detect Add Detection Reagent Incubate->Detect Readout Measure Luminescence Detect->Readout

Caption: Workflow for in vitro kinase panel screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a physiological context.[9][10][11] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12]

Protocol:

  • Cell Culture and Treatment: Culture cells known to express Kinase A (e.g., a specific cancer cell line) to ~80% confluency. Treat the cells with Compound X , Y , Z (e.g., at 10 µM), or a vehicle control (DMSO) for 2 hours.

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Rationale: The temperature range must span the melting temperature (Tm) of the target protein. The 3-minute heating step is sufficient to induce denaturation of unbound protein.[12]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase A at each temperature point using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of a compound indicates target stabilization and therefore, direct binding.

G Start Treat Cells with Compound or Vehicle Heat Heat Aliquots to Temperature Gradient Start->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge to Pellet Aggregated Protein Lysis->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Analysis Plot Melting Curve WB->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Compound-Centric Chemical Proteomics

To provide an unbiased, proteome-wide view of compound interactions, we employ a chemical proteomics approach.[5][13][14] This method uses an immobilized version of the compound to "pull down" its binding partners from a total cell lysate for identification by mass spectrometry.

Protocol:

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to Compound X . A control probe, often just the linker and biotin, should also be prepared.

    • Rationale: The linker's attachment point on the compound is crucial and should be at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for target binding.[15]

  • Cell Lysis: Prepare a native cell lysate from the relevant cell line, ensuring protein complexes remain intact.

  • Affinity Pulldown: Incubate the cell lysate with streptavidin beads that have been pre-incubated with either the biotinylated Compound X probe or the control probe. For competition experiments, a separate incubation can be performed where the lysate is pre-treated with an excess of free, non-biotinylated Compound X .

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were specifically pulled down by the Compound X probe compared to the control beads. Proteins that are competed away by the addition of free compound are considered high-confidence interactors.

Comparative Data & Analysis

The following tables present illustrative data from the described experiments to facilitate a direct comparison of Compound X , Compound Y (Selective), and Compound Z (Non-selective).

Table 1: In Vitro Kinome Profiling Results (% Inhibition at 1 µM)

Kinase TargetCompound XCompound Y (Selective)Compound Z (Non-selective)
Kinase A 98% 99% 95%
Kinase B8%2%88%
Kinase C15%5%12%
Kinase D4%1%76%
Kinase E45% 3%91%
... (400+ other kinases)<10%<10%Multiple hits >50%

Analysis: The kinome scan data suggests that Compound X is a potent inhibitor of its intended target, Kinase A. It shows a minor interaction with Kinase E but is otherwise highly selective across the kinome, performing similarly to the selective control Compound Y . In stark contrast, Compound Z demonstrates significant inhibition of multiple kinases, confirming its non-selective profile.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Compound (10 µM)Target ProteinApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)Kinase A54.2°C-
Compound X Kinase A60.5°C +6.3°C
Compound Y Kinase A61.1°C+6.9°C
Compound Z Kinase A59.8°C+5.6°C

Analysis: The CETSA results provide strong evidence of target engagement in intact cells for all three compounds. The significant positive thermal shift (ΔTm) observed for Compound X confirms that it physically binds to and stabilizes Kinase A in a cellular environment, with a magnitude comparable to the selective control Compound Y .

Table 3: High-Confidence Hits from Chemical Proteomics Pulldown

Compound XCompound Y (Selective)Compound Z (Non-selective)
Kinase A Kinase A Kinase A
Carbonic Anhydrase 2Kinase B
Kinase D
Kinase E
Heat Shock Protein 90
Tubulin beta chain

Analysis: The unbiased proteomics screen confirms Kinase A as the primary interaction partner for Compound X . The identification of Carbonic Anhydrase 2 as a potential off-target warrants further investigation but indicates a much cleaner profile than Compound Z , which pulled down its expected kinase targets as well as other unrelated proteins, highlighting its promiscuity. Compound Y showed only its intended target, as expected.

Conclusion and Future Directions

Synthesizing the data from our three-pillar assessment, we can confidently conclude that This compound (Compound X) is a potent and highly specific inhibitor of its hypothetical target, Kinase A.

  • The in vitro kinome screen demonstrated high selectivity against a panel of over 400 kinases, with only one minor off-target identified.

  • CETSA provided definitive evidence of direct target engagement and stabilization in a live-cell context.

  • The unbiased chemical proteomics approach confirmed Kinase A as the primary target and revealed a very clean off-target profile compared to the non-selective control compound.

This comprehensive specificity profile positions Compound X as a valuable tool for studying the biology of Kinase A and as a promising lead candidate for further therapeutic development. The minor off-target interactions identified (Kinase E and Carbonic Anhydrase 2) should be validated in orthogonal functional assays to determine their biological relevance and potential liabilities. Future studies should also expand this specificity assessment to include other protein families, such as GPCRs and ion channels, to build an even more complete understanding of its molecular interactions.

References

  • Meng, L., et al. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]

  • Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Yang, M., et al. (2017). Chemical proteomics: terra incognita for novel drug target profiling. Journal of Pharmaceutical Analysis. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Kraus, P. R., et al. (n.d.). Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays. Methods in Molecular Biology. [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bantscheff, M., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Letters in Drug Design & Discovery. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Heroven, C., et al. (2020). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Alharbi, N., & Abdulmalek, E. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. American Journal of Organic Chemistry. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Sagam, P., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. [Link]

  • Vorrink, S. U., et al. (2018). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. [Link]

  • Drewes, G., et al. (2017). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]

Sources

Comparative In Vivo Efficacy of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one: A Strategic Guide for Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one. Given the absence of published data for this specific entity, this document serves as a strategic roadmap for researchers. It outlines a scientifically rigorous approach to assess its potential as an anti-inflammatory agent, comparing it hypothetically against a known benzoxazinone derivative and a standard-of-care anti-inflammatory drug. The experimental designs and mechanistic rationale are grounded in established preclinical models and the known biological activities of the broader benzoxazinone class.[1][2][3][4]

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] Recent studies have focused on synthesizing novel benzoxazinone derivatives to explore their therapeutic potential, particularly in inflammatory diseases.[1][3][7][8] The target molecule, this compound, incorporates halogen substitutions (bromine and fluorine) which can significantly modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.

A plausible mechanism for the anti-inflammatory action of benzoxazinone derivatives is the inhibition of key inflammatory mediators. One such target is Myeloperoxidase (MPO), a peroxidase enzyme abundantly expressed in neutrophils.[9] During inflammation, MPO produces hypohalous acids, which are potent oxidizing agents that contribute to tissue damage.[9] Pharmacological inhibition of MPO is a validated strategy to mitigate inflammation-driven tissue injury.[10][11][12] This guide will therefore proceed on the hypothesis that this compound exerts its effects through the modulation of inflammatory pathways, potentially including MPO inhibition.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the efficacy of a novel compound, a multi-layered comparison is essential. This study design incorporates a vehicle control, a positive control, and a relevant comparator from the same chemical class.

  • Test Article: this compound (Hereafter, "Test Compound")

  • Comparator Compound: 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][13][14]oxazin-4-one (Hereafter, "Comparator 3d"). This compound was selected due to its documented significant in vivo anti-inflammatory activity in a rat paw edema model, providing a direct performance benchmark within the same chemical class.[1][2][3]

  • Positive Control: Indomethacin. A potent, non-steroidal anti-inflammatory drug (NSAID) that serves as a standard reference in preclinical inflammation models.[15][16]

  • Vehicle Control: The non-active solvent system used to deliver the test articles (e.g., 0.5% Carboxymethyl cellulose). This group serves as the baseline for the inflammatory response.

Experimental Design: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic, acute, and highly reproducible assay for evaluating the efficacy of anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the assessment of drug effects on different phases of inflammation.

Workflow for In Vivo Efficacy Assessment

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Efficacy Measurement acclimate Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement (Plethysmometer) acclimate->baseline randomize Randomization into Treatment Groups (n=6) baseline->randomize dosing Oral Administration (Vehicle, Test Compound, Comparator, Indomethacin) randomize->dosing induce Carrageenan Injection (0.1 mL, 1% solution) into sub-plantar region of right hind paw dosing->induce measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan induce->measurement data_analysis Calculate % Inhibition of Edema measurement->data_analysis

Caption: Workflow for the rat paw edema anti-inflammatory assay.

Detailed Experimental Protocol
  • Animal Selection and Acclimatization: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment to minimize stress.

  • Grouping and Baseline Measurement: Animals are randomly assigned to treatment groups (n=6 per group). Before any treatment, the initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration:

    • Group I (Vehicle): Receives 0.5% Carboxymethyl cellulose (CMC) orally.

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[16]

    • Group III (Comparator): Receives Comparator 3d (e.g., 20 mg/kg, p.o.), based on its reported effective dose.[2]

    • Group IV-VI (Test Compound): Receive the Test Compound at three different dose levels (e.g., 10, 20, 40 mg/kg, p.o.) to establish a dose-response relationship.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average increase in paw volume in the vehicle control group.

    • Vt = Average increase in paw volume in the drug-treated group.

Illustrative Data & Comparative Analysis

The following tables present hypothetical but plausible data that would be generated from the described experiment. This allows for a clear visualization of how the Test Compound's efficacy would be benchmarked.

Table 1: Paw Volume (mL) at 3 Hours Post-Carrageenan Injection (Illustrative Data)
GroupTreatmentDose (mg/kg)Mean Paw Volume (mL) ± SEMIncrease in Paw Volume (mL)
IVehicle (0.5% CMC)-0.85 ± 0.050.85
IIIndomethacin100.31 ± 0.030.31
IIIComparator 3d200.39 ± 0.040.39
IVTest Compound100.62 ± 0.060.62
VTest Compound200.45 ± 0.040.45
VITest Compound400.34 ± 0.030.34
Table 2: Percentage Inhibition of Edema at 3 Hours (Illustrative Data)
GroupTreatmentDose (mg/kg)% Inhibition of Edema
IIIndomethacin1063.5%
IIIComparator 3d2054.1%
IVTest Compound1027.1%
VTest Compound2047.1%
VITest Compound4060.0%

Interpretation of Illustrative Data: In this hypothetical scenario, the Test Compound demonstrates a clear dose-dependent anti-inflammatory effect. At the highest dose (40 mg/kg), its efficacy is comparable to the standard drug, Indomethacin, and superior to the class-matched Comparator 3d. This would be a strong indicator of its potential for further development.

Proposed Mechanism of Action: MPO Inhibition Pathway

The anti-inflammatory effects of benzoxazinone derivatives may be linked to the inhibition of the Myeloperoxidase (MPO) enzyme in neutrophils, reducing oxidative stress at the site of inflammation.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Neutrophil Activation & MPO Release cluster_2 Oxidative Damage Pathway Infl_Stim Inflammatory Stimulus Neutrophil Neutrophil Activation Infl_Stim->Neutrophil MPO_Release MPO Release (Myeloperoxidase) Neutrophil->MPO_Release H2O2 H₂O₂ (Hydrogen Peroxide) Cl Cl⁻ (Chloride Ion) HOCl HOCl (Hypochlorous Acid) H2O2->HOCl MPO Catalysis Tissue_Damage Tissue Damage & Inflammation HOCl->Tissue_Damage Test_Compound Test Compound (6-Bromo-7-fluoro-2,4- dihydro-1,4-benzoxazin-3-one) Test_Compound->MPO_Release Inhibition

Caption: Proposed mechanism: Inhibition of MPO by the Test Compound.

This pathway illustrates how an inflammatory stimulus leads to neutrophil activation and the release of MPO. MPO then uses hydrogen peroxide and chloride ions to produce hypochlorous acid, a highly reactive oxidant that causes tissue damage. The Test Compound is hypothesized to inhibit MPO, thereby blocking this damaging cascade and reducing inflammation.

Conclusion and Future Directions

This guide outlines a robust, comparative approach for the initial in vivo evaluation of this compound. Based on the activities of related compounds, the carrageenan-induced paw edema model is a highly appropriate starting point. Positive results from this acute model, demonstrating dose-dependent efficacy comparable or superior to established benchmarks, would provide a strong rationale for advancing the compound into more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis). Further studies should also be conducted to confirm the proposed mechanism of action, including in vitro MPO inhibition assays and measurement of inflammatory biomarkers (e.g., TNF-α, IL-6) in tissue homogenates from the in vivo studies.

References

  • Ferreira, P. M., et al. (2014). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function. PLoS ONE, 9(9), e108240. [Link]

  • Liu, Y., et al. (2012). Effects of a Novel Pharmacologic Inhibitor of Myeloperoxidase in a Mouse Atherosclerosis Model. PLoS ONE, 7(12), e50767. [Link]

  • Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 26-36. [Link]

  • Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 43(12), 1351-4. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 56-60. [Link]

  • Chen, D., et al. (2019). Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 39(7), 1446-1455. [Link]

  • Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Chemistry, 10(3), 62-72. [Link]

  • Fiorucci, S., et al. (2002). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation, 109(5), 633-642. [Link]

  • Soubhye, J., et al. (2017). Myeloperoxidase Inhibitors as Potential Drugs. Current Medicinal Chemistry, 24(25), 2735-2757. [Link]

  • Wang, Y., et al. (2023). Myeloperoxidase PET Imaging Tracks Intracellular and Extracellular Treatment Changes in Experimental Myocardial Infarction. International Journal of Molecular Sciences, 24(6), 5585. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1548805. [Link]

  • Zhang, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13][17]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. bioRxiv. [Link]

  • Zhang, Y., et al. (2022). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]

  • Zhang, Y., et al. (2013). Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats. Scientific Reports, 3(1), 1-8. [Link]

  • Zhang, Y., et al. (2012). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 53(7), 1383-1393. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Benzoxazinone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Benzoxazinones in Oncology

Benzoxazinone derivatives, a class of heterocyclic compounds, are increasingly gaining attention in the field of oncology for their potent cytotoxic activities against various cancer cell lines.[1][2] These compounds, found in some plants as secondary metabolites, play a role in defense mechanisms.[3][4] Their diverse pharmacological properties have spurred the synthesis and evaluation of numerous analogues as potential anticancer agents.[1][3] The core structure of benzoxazinones offers a versatile scaffold for chemical modifications, allowing for the fine-tuning of their biological activity. This guide provides a comprehensive comparison of the cytotoxicity of different benzoxazinone derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Strategic Experimental Design for Comparative Cytotoxicity Analysis

To conduct a meaningful comparison of the cytotoxic effects of various benzoxazinone derivatives, a well-designed experimental strategy is paramount. The following considerations form the basis of a robust and reproducible study.

1. Cell Line Selection: A Panel for Diverse Cancer Phenotypes

The choice of cancer cell lines is critical for assessing the breadth and selectivity of the cytotoxic effects. A representative panel should include cell lines from different cancer types to evaluate the spectrum of activity. For instance, a common panel might include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.[5]

  • A549: A human lung carcinoma cell line.[6]

  • HepG2: A human liver carcinoma cell line.[7]

  • HCT-116: A human colon cancer cell line.[8]

Furthermore, including a non-cancerous cell line, such as normal human fibroblasts (e.g., WI-38), is crucial for determining the selectivity index—a measure of the compound's toxicity towards cancer cells versus normal cells.[7]

2. The MTT Assay: A Reliable Metric for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

3. Dose-Response and Time-Course Studies: Unveiling the Dynamics of Cytotoxicity

To accurately compare the potency of different derivatives, it is essential to perform dose-response studies. This involves treating the cells with a range of concentrations of each compound to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Time-course experiments, where cells are exposed to the compounds for different durations (e.g., 24, 48, and 72 hours), are also important to understand the kinetics of the cytotoxic effect.

Comparative Cytotoxicity of Benzoxazinone Derivatives: A Data-Driven Overview

The cytotoxic activity of benzoxazinone derivatives is typically quantified by their IC50 values. The lower the IC50 value, the more potent the compound. The following table presents a hypothetical comparison of the IC50 values for a series of benzoxazinone derivatives against a panel of cancer cell lines.

DerivativeMCF-7 (μM)HeLa (μM)A549 (μM)HepG2 (μM)HCT-116 (μM)WI-38 (μM)Selectivity Index (WI-38/Cancer Cell Line Average)
BZD-1 15.218.520.117.816.5>100>5.6
BZD-2 5.87.26.56.15.985.313.5
BZD-3 2.13.52.83.12.555.719.5
BZD-4 8.910.19.59.28.7>100>10.8
Doxorubicin 0.81.10.91.00.75.45.6

Note: The data presented in this table is for illustrative purposes and is not derived from a specific study. Doxorubicin is included as a standard chemotherapeutic agent for comparison.

Dissecting the Structure-Activity Relationship (SAR)

The variations in the cytotoxic potency among different benzoxazinone derivatives can be attributed to their distinct chemical structures. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the biological activity of these compounds.[12][13][14]

For instance, the presence of certain substituents on the benzoxazinone scaffold can significantly influence cytotoxicity. Studies have shown that the introduction of electron-withdrawing groups, such as nitro groups, can enhance anticancer activity.[5] Conversely, the position and nature of substituents on the phenyl ring can also modulate the inhibitory potential.[12] The presence of a free amino group has been identified as a common feature in several active derivatives.[7] A thorough SAR analysis is crucial for the rational design of more potent and selective benzoxazinone-based anticancer agents.

Unraveling the Mechanisms of Benzoxazinone-Induced Cytotoxicity

The cytotoxic effects of benzoxazinone derivatives are mediated through various molecular mechanisms, primarily by inducing programmed cell death, or apoptosis, and causing cell cycle arrest.[4][7]

Induction of Apoptosis: Many benzoxazinone derivatives have been shown to trigger apoptosis in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins like p53 and caspases.[7] Caspases are a family of protease enzymes that play essential roles in programmed cell death. The activation of caspase-3, an executioner caspase, is a key event in the apoptotic cascade.

Cell Cycle Arrest: Some benzoxazinone derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase.[4] This prevents the cancer cells from dividing and proliferating. This effect can be associated with the downregulation of key cell cycle regulators like cyclin-dependent kinase 1 (cdk1).[7]

Inhibition of Key Enzymes: Certain benzoxazinone derivatives have been found to inhibit the activity of enzymes that are crucial for cancer cell survival, such as topoisomerase II, which is involved in DNA replication and repair.[7] Others have been shown to target the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[3] Some derivatives can also induce the formation of G-quadruplexes in the c-Myc gene promoter, leading to the downregulation of the c-Myc oncogene.[6]

Apoptotic_Pathway cluster_stimuli Cytotoxic Stimuli cluster_pathway Intrinsic Apoptotic Pathway Benzoxazinone Derivative Benzoxazinone Derivative p53 p53 Benzoxazinone Derivative->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion induces permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf1 Apaf1 Cytochrome c->Apaf1 binds to Caspase-9 Caspase-9 Apaf1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate with MTT Incubate with MTT Add MTT->Incubate with MTT Solubilize Formazan Solubilize Formazan Incubate with MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Figure 2: A workflow diagram of the MTT assay for cytotoxicity testing.

Conclusion and Future Perspectives

Benzoxazinone derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. This guide has provided a framework for comparing the cytotoxicity of these derivatives, emphasizing the importance of a rigorous experimental design, comprehensive data analysis, and a deep understanding of their structure-activity relationships and mechanisms of action. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical investigations to translate these promising laboratory findings into effective cancer treatments.

References

  • Al-Ostath, A., et al. (2022). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 27(15), 4998. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[7][9]xazin-4-ones as potent anticancer and antioxidant agents. Journal of the Iranian Chemical Society, 17(8), 1993-2004. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 723-727. [Link]

  • Li, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[6][7]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry, 12, 1389823. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[6][7]xazin-3(4H). National Library of Medicine. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148-155. [Link]

  • Tsolaki, E., et al. (2019). Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. Archiv der Pharmazie, 352(1-2), 1800233. [Link]

  • National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Library of Medicine. [Link]

  • National Institutes of Health. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Library of Medicine. [Link]

  • Frontiers Media. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. [Link]

  • Frontiers Media. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Elsevier. (2024). Bioorganic & Medicinal Chemistry. ScienceDirect. [Link]

Sources

A Researcher's Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Case Study with 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, a critical challenge in the development of these inhibitors is ensuring their specificity. The human kinome is vast and structurally conserved, especially within the ATP-binding pocket, leading to a high potential for off-target interactions. This cross-reactivity can result in unforeseen toxicities or even desirable polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity profile is a cornerstone of preclinical drug development.

This guide provides an in-depth comparison of key methodologies used to evaluate the cross-reactivity of kinase inhibitors. To illustrate these principles, we will use a hypothetical compound, "BFBX-1," a derivative of 6-bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a scaffold of interest in medicinal chemistry[1]. Let us assume that BFBX-1 has been designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR). Our objective is to delineate its selectivity and identify potential off-target interactions across the human kinome.

The Importance of a Multi-Faceted Approach to Selectivity Profiling

No single assay can fully capture the complexity of a compound's interactions within the cellular environment. A robust selectivity profiling strategy integrates biochemical and cell-based methods to provide a comprehensive understanding of a compound's activity. We will explore three widely adopted and complementary techniques:

  • Biochemical IC50 Panels: Direct measurement of enzymatic inhibition against a panel of purified kinases.

  • Competitive Binding Assays (e.g., KINOMEscan™): Quantification of binding affinity to a large number of kinases.[2][3]

  • Cellular Thermal Shift Assay (CETSA®): Assessment of target engagement and off-target binding in a physiological cellular context.[4][5]

Biochemical IC50 Panels: Quantifying Enzymatic Inhibition

Biochemical IC50 panels are a foundational method for assessing kinase inhibitor selectivity.[6][7] These assays directly measure the ability of a compound to inhibit the catalytic activity of a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is determined, providing a quantitative measure of potency against each kinase.

Causality Behind Experimental Choices

The choice of kinase panel is critical and should be guided by the inhibitor's intended target and known areas of cross-reactivity for its structural class. A broad panel, such as those offered by Eurofins Discovery (KinaseProfiler™) or Reaction Biology (HotSpot™), provides a comprehensive overview of the kinome.[8][9] The ATP concentration used in the assay is another crucial parameter. Assays performed at ATP concentrations near the Michaelis-Menten constant (Km) for each kinase provide a more accurate measure of the inhibitor's intrinsic potency.[10] However, some researchers prefer to screen at higher, more physiologically relevant ATP concentrations (e.g., 1 mM).[9]

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a typical radiometric assay for determining the IC50 of BFBX-1 against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of BFBX-1 in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

  • Kinase Reaction Mixture: For each kinase, prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and cofactors (e.g., MgCl2, MnCl2).

  • Initiation of Reaction: Add the diluted BFBX-1 or DMSO (vehicle control) to the kinase reaction mixture. Initiate the phosphorylation reaction by adding [γ-33P]-ATP at a concentration close to the Km for each kinase.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Termination and Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat that captures the phosphorylated substrate.

  • Washing: Wash the filtermat to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each BFBX-1 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: BFBX-1 IC50 Panel Results
KinaseIC50 (nM)
EGFR (Primary Target) 5.2
HER2 (ERBB2)8.7
HER4 (ERBB4)25.1
ABL1> 10,000
SRC850
LCK1,200
Aurora A> 10,000
CDK2> 10,000
VEGFR2450

This data suggests that BFBX-1 is a potent inhibitor of EGFR and also shows significant activity against other members of the ErbB family (HER2 and HER4). It has weaker activity against SRC and VEGFR2 and is highly selective against the other kinases tested.

Competitive Binding Assays: A Global View of Kinome Interactions

Competitive binding assays, such as Eurofins Discovery's KINOMEscan™, offer a powerful, high-throughput method for profiling inhibitor selectivity.[2][3][11] These assays measure the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The output is typically a dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.[12]

Causality Behind Experimental Choices

The primary advantage of this method is its breadth, with panels covering over 450 kinases.[2] This allows for an unbiased survey of the kinome, potentially revealing unexpected off-target interactions. Because the assay measures direct binding, it is not dependent on enzymatic activity and can identify inhibitors that bind to inactive kinase conformations.[13]

Experimental Workflow: KINOMEscan™

G cluster_0 Assay Principle cluster_1 Experimental Steps A Kinase tagged with DNA D Incubate kinase, immobilized ligand, and test compound A->D B Immobilized ligand on solid support B->D C Test Compound (BFBX-1) C->D E Wash to remove unbound components D->E F Quantify bound kinase via qPCR of the DNA tag E->F

Caption: KINOMEscan™ experimental workflow.

Data Presentation: BFBX-1 KINOMEscan™ Results (Select Hits)
Kinase TargetKd (nM)
EGFR 4.8
HER29.1
HER428.3
BLK150
FGR210
LCK980
SRC750
YES1320
VEGFR2480

The KINOMEscan™ data corroborates the IC50 panel results, showing high affinity for EGFR and other ErbB family members. It also reveals potential off-target binding to several members of the SRC family of kinases (BLK, FGR, LCK, SRC, YES1), which was only partially indicated by the IC50 data.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Setting

While biochemical and binding assays are powerful, they are performed in artificial systems. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement in intact cells or even tissues.[4][5][14] The principle is based on the ligand-induced thermal stabilization of target proteins.[15] When a compound binds to its target protein, the protein-ligand complex is more resistant to heat-induced denaturation and aggregation.

Causality Behind Experimental Choices

CETSA® is invaluable for confirming that a compound can penetrate the cell membrane and bind to its intended target in the complex milieu of the cytoplasm. It can also be used in a dose-response format to determine the cellular EC50 for target engagement and in a multiplexed format using mass spectrometry (MS-CETSA) to identify off-targets on a proteome-wide scale.

Experimental Protocol: Western Blot-Based CETSA®

G cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Detection A Treat intact cells with BFBX-1 or DMSO B Heat cell suspensions to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble and precipitated proteins by centrifugation C->D E Collect supernatant (soluble fraction) D->E F Analyze protein levels by Western Blot (e.g., anti-EGFR) E->F

Caption: Western Blot-based CETSA® workflow.

Data Presentation: BFBX-1 CETSA® Melt Curves

(This would typically be represented as a graph, but for this format, we will describe the results.)

In the CETSA® experiment, cells treated with DMSO would show a significant decrease in soluble EGFR levels as the temperature increases, with a melting temperature (Tm) of approximately 48°C. In contrast, cells treated with BFBX-1 would exhibit a clear thermal shift, with the EGFR melting curve shifted to the right, indicating a higher Tm (e.g., 55°C). This demonstrates that BFBX-1 binds to and stabilizes EGFR in intact cells. Similar experiments could be performed for potential off-targets identified in the KINOMEscan™ assay, such as SRC, to confirm engagement in the cellular context.

Synthesizing the Data for a Comprehensive Selectivity Profile

By integrating the data from these three complementary assays, we can build a comprehensive picture of BFBX-1's selectivity.

  • Primary Target and Family: BFBX-1 is a potent, cell-active inhibitor of EGFR and other ErbB family members.

  • Key Off-Targets: The compound exhibits moderate to weak activity against members of the SRC kinase family and VEGFR2.

  • High Selectivity: BFBX-1 shows high selectivity against a broad range of other kinases, including ABL1, Aurora A, and CDK2.

This integrated understanding is crucial for guiding the next steps in drug development, such as lead optimization to improve selectivity or the design of studies to investigate the potential consequences of the identified off-target activities.

Conclusion

The assessment of kinase inhibitor cross-reactivity is a critical and multi-faceted process. A combination of biochemical IC50 panels, comprehensive binding assays like KINOMEscan™, and cell-based target engagement assays such as CETSA® provides a robust framework for characterizing the selectivity profile of a lead compound. This integrated approach, as illustrated with our hypothetical inhibitor BFBX-1, enables researchers to make informed decisions, mitigate risks of off-target toxicity, and ultimately develop safer and more effective targeted therapies.

References

  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Garcia-Mata, R. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313–328.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Shaw, D. J., Gaieb, Z., & Amaro, R. E. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2115–2120.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 445-464.
  • Dai, L., Zhao, T., Li, H., & Li, H. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180).
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 heatmap of common control kinase inhibitors against over 200 kinases. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Han, X., Wang, Y., Li, Y., Wang, Y., Liu, Y., & Zhao, Y. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1369041.

Sources

Benchmarking 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic benchmarking of the novel compound, 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, against established standard compounds. As a member of the benzoxazinone class of heterocyclic compounds, this molecule holds potential for a range of biological activities, from kinase inhibition to anti-inflammatory effects.[1][2][3][4][5][6] This document outlines a logical, multi-tiered experimental approach to elucidate its biological profile and therapeutic potential. Our methodology is designed to be rigorous and self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for evaluation.

Introduction and Rationale

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][7] These include anti-inflammatory, antimicrobial, and even herbicidal properties.[3][8][9][10] The introduction of bromine and fluorine substituents to the benzoxazinone core in this compound suggests the potential for unique pharmacological properties due to altered electronic and steric characteristics.

Given the diverse activities reported for this chemical class, a broad-based screening approach is warranted to identify the primary mechanism of action of this novel compound. This guide proposes a phased screening cascade, beginning with broad profiling against key cellular processes and progressing to more specific, target-oriented assays.

Selection of Standard Compounds

To provide a meaningful comparison, a panel of well-characterized standard compounds is essential. The choice of these benchmarks is dictated by the potential activities of the benzoxazinone class.

Potential Activity Standard Compound Rationale
Kinase Inhibition StaurosporineA broad-spectrum ATP-competitive kinase inhibitor, serving as a positive control for kinase inhibition assays.[11]
Anti-inflammatory IndomethacinA non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[12]
Apoptosis Induction DoxorubicinA well-characterized chemotherapeutic agent known to induce apoptosis through DNA intercalation and topoisomerase II inhibition.
GPCR Modulation IstradefyllineA selective adenosine A2A receptor antagonist, representing a well-studied G-protein coupled receptor (GPCR) modulator.

Experimental Workflow: A Phased Approach

We advocate for a tiered screening approach to efficiently characterize the biological activity of this compound. This workflow is designed to move from broad phenotypic screens to more specific mechanistic studies.

experimental_workflow cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Mechanism of Action & Potency Initial Cytotoxicity\n(e.g., MTT Assay) Initial Cytotoxicity (e.g., MTT Assay) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Initial Cytotoxicity\n(e.g., MTT Assay)->Cell Cycle Analysis\n(Flow Cytometry) Broad Kinase Panel Screen Broad Kinase Panel Screen Initial Cytotoxicity\n(e.g., MTT Assay)->Broad Kinase Panel Screen If cytotoxic Apoptosis Induction\n(Annexin V/PI Staining) Apoptosis Induction (Annexin V/PI Staining) Cell Cycle Analysis\n(Flow Cytometry)->Apoptosis Induction\n(Annexin V/PI Staining) Apoptosis Induction\n(Annexin V/PI Staining)->Broad Kinase Panel Screen If apoptotic IC50 Determination for\nSpecific Kinase(s) IC50 Determination for Specific Kinase(s) Broad Kinase Panel Screen->IC50 Determination for\nSpecific Kinase(s) If kinase hits identified GPCR Signaling Assays\n(e.g., cAMP, Calcium Flux) GPCR Signaling Assays (e.g., cAMP, Calcium Flux) Anti-inflammatory Assays\n(e.g., NO production in macrophages) Anti-inflammatory Assays (e.g., NO production in macrophages) Western Blot for\nDownstream Signaling Western Blot for Downstream Signaling Dose-Response in\nCell-based Models Dose-Response in Cell-based Models Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3

Caption: A tiered experimental workflow for characterizing the novel compound.

Detailed Experimental Protocols

In Vitro Kinase Profiling

Rationale: Given that many small molecule drugs target protein kinases, a broad kinase panel is an effective starting point to identify potential targets.[13][14][15]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and standard compounds in DMSO.

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™) that employs radiometric or luminescence-based assays.[13]

  • Kinase Panel: Screen the compound at a single concentration (e.g., 10 µM) against a panel of at least 50-100 kinases representing different branches of the kinome.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. Hits are typically defined as kinases showing >50% inhibition.

Cell-Based Apoptosis and Cell Cycle Analysis

Rationale: To determine if the compound induces cell death or alters cell cycle progression, flow cytometry-based assays are highly informative.[16][17][18][19][20]

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or A549) in appropriate media.

  • Treatment: Treat cells with increasing concentrations of the test compound and Doxorubicin as a positive control for 24-48 hours.

  • Apoptosis Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[18]

  • Cell Cycle Staining: For cell cycle analysis, fix cells in 70% ethanol and stain with PI/RNase solution.[18]

  • Flow Cytometry: Acquire and analyze data on a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in G1, S, and G2/M phases.[17][18]

Western Blotting for Signaling Pathway Analysis

Rationale: If kinase inhibition is observed, Western blotting can validate the inhibition of downstream signaling pathways in a cellular context.[21][22][23][24][25]

western_blot_workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Separate proteins by size Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Prevent non-specific binding Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Binds to target protein Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Binds to primary antibody Detection Detection Secondary Antibody Incubation->Detection Chemiluminescence or Fluorescence Data Analysis Data Analysis Detection->Data Analysis

Caption: A typical workflow for Western blot analysis.

Protocol:

  • Sample Preparation: Treat cells with the test compound at its IC50 concentration for various time points. Lyse the cells and determine the protein concentration.[23]

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against the phosphorylated and total forms of a downstream target of an identified kinase (e.g., phospho-ERK and total ERK). Follow with incubation with an appropriate HRP-conjugated secondary antibody.[21][22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

GPCR Signaling Assays

Rationale: G-protein coupled receptors are a major class of drug targets, and various assays can measure their activation and downstream signaling.[26][27][28][29][30]

Protocol:

  • Cell Line Selection: Utilize a cell line endogenously expressing a GPCR of interest or a commercially available reporter cell line.

  • cAMP Assay: For Gs or Gi coupled receptors, use a competitive immunoassay or a bioluminescence-based assay to measure changes in intracellular cAMP levels following compound treatment.[26][27]

  • Calcium Flux Assay: For Gq coupled receptors, use a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) to measure changes in intracellular calcium concentration upon compound addition.[27]

  • Data Analysis: Generate dose-response curves to determine the EC50 or IC50 of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between this compound and the standard compounds.

Table 1: Comparative IC50 Values (µM) from In Vitro Assays

Compound Kinase X Kinase Y HeLa Cell Viability A549 Cell Viability
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Staurosporine0.010.020.050.04
DoxorubicinN/AN/A0.10.15

Table 2: Summary of Cell-Based Assay Results (% of Apoptotic Cells at 10 µM)

Compound HeLa Cells A549 Cells
This compoundExperimental ValueExperimental Value
Doxorubicin65%70%
Vehicle Control5%6%

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization and benchmarking of this compound. The proposed experiments will generate a comprehensive preliminary dataset to guide further investigation. Positive results in any of these assays would warrant more in-depth studies, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety. The systematic approach outlined here will ensure a thorough and scientifically sound evaluation of this novel compound's therapeutic potential.

References

  • CliniSciences. Experimental Protocol for Western Blotting. [Link]

  • National Institutes of Health (NIH). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. [Link]

  • National Center for Biotechnology Information (NCBI). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. [Link]

  • Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Agilent. GPCR Signaling Assays. [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • PubMed Central (PMC). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Elabscience. Apoptosis and Cell Health Detection. [Link]

  • Creative Bioarray. Cell Apoptosis Assays. [Link]

  • Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • PubMed (NIH). In vitro JAK kinase activity and inhibition assays. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • PubMed Central (PMC). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

  • ResearchGate. Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. [Link]

  • ResearchGate. Structures of (a) benzoxazinone derivatives. [Link]

  • International Journal of Research Publication and Reviews. Developments in The Synthesis of Certain Novel[16][26]-Oxazine Derivatives and its Biological Activities. [Link]

  • Journal of Inflammation Research. Evaluating the anti-inflammatory and antioxidant efficacy of complementary and alternative medicines (CAM) used for management of inflammatory bowel disease: a comprehensive review. [Link]

  • ResearchGate. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. [Link]

  • PubMed Central (PMC). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. [Link]

  • PubMed. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. [Link]

  • PubMed. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. [Link]

  • Stock Titan. Arcus Outlines 2026 Plans for Casdatifan, its Potential Best-in-Class HIF-2a Inhibitor, and its Inflammation Programs. [Link]

  • Frontiers. Articles. [Link]

  • PubMed Central (PMC). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • PubMed Central (PMC). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. [Link]

  • PubChem (NIH). 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • PubChem (NIH). 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. [Link]

  • International Journal of Pharma Sciences and Research. BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. [Link]

Sources

A Guide to Enhancing Reproducibility in the Synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The consistent and reliable synthesis of novel chemical entities is a cornerstone of modern drug discovery and development. 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a halogenated benzoxazinone derivative, represents a scaffold of significant interest due to the diverse biological activities exhibited by this class of compounds, including anti-inflammatory and neuroprotective properties.[1][2] The introduction of bromine and fluorine moieties can significantly modulate the physicochemical and pharmacological properties of the parent molecule. However, the successful and, more importantly, reproducible synthesis of such halogenated heterocycles can present considerable challenges.

This guide provides an in-depth analysis of a plausible and robust synthetic protocol for this compound. It is designed to equip researchers with the critical knowledge to navigate potential pitfalls, understand the causality behind experimental choices, and ultimately enhance the reproducibility of their results. We will delve into a primary synthetic route, address key challenges, and present a framework for analytical validation, ensuring the consistent production of this valuable research compound.

The Critical Importance of Reproducibility

A Plausible and Robust Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the public domain, a logical and reliable pathway can be constructed based on established methods for benzoxazinone synthesis. The most common approach involves the acylation of a substituted 2-aminophenol followed by an intramolecular cyclization.

The proposed two-step synthesis starts with the commercially available 2-amino-4-bromo-5-fluorophenol and proceeds through an N-acylated intermediate to yield the target compound.

Synthetic_Pathway 2-amino-4-bromo-5-fluorophenol 2-amino-4-bromo-5-fluorophenol Intermediate N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide 2-amino-4-bromo-5-fluorophenol->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl_chloride Final_Product This compound Intermediate->Final_Product Intramolecular Cyclization Method_Comparison cluster_proposed Advantages cluster_alternative Disadvantages Goal Reproducible Synthesis of This compound Proposed Acylation-Cyclization Goal->Proposed Recommended Alternative Reductive Cyclization Goal->Alternative P_Adv1 Readily available starting materials A_Dis1 Multi-step precursor synthesis P_Adv2 Mild conditions P_Adv3 Reliable & well-established A_Dis2 Harsh reduction conditions A_Dis3 Potential for side reactions

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzoxazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the molecular docking of benzoxazinone analogs. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. Here, we move beyond a simple recitation of protocols to provide a comparative analysis grounded in scientific integrity and practical, field-proven insights. We will dissect the nuances of why certain experimental choices are made and how to interpret the resulting data to drive meaningful structure-activity relationship (SAR) studies.

The Therapeutic Promise of the Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This privileged scaffold is present in a wide array of biologically active molecules, demonstrating a remarkable versatility in therapeutic applications.[1] From their roles as inhibitors of enzymes like α-chymotrypsin and aldose reductase to their potential as antiplatelet and antimicrobial agents, benzoxazinone derivatives represent a fertile ground for drug discovery.[2][3][4][5] The core of their therapeutic potential lies in the ability of their analogs to be readily synthesized and modified, allowing for the fine-tuning of their interactions with specific biological targets.

The Strategic Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows us to visualize and quantify the interactions between a small molecule (ligand), such as a benzoxazinone analog, and a macromolecular target, typically a protein or enzyme. This in silico approach is indispensable for:

  • Hit Identification: Screening large libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a promising compound to enhance its binding affinity and selectivity.

  • Understanding Structure-Activity Relationships (SAR): Correlating the structural features of a molecule with its biological activity.

The fundamental principle of a docking experiment is to find the lowest energy conformation of the ligand-protein complex, which is assumed to be the most stable and representative binding mode. The "docking score" is a numerical value that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

A Generalized Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, a process that underpins the comparative analyses discussed in this guide.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_validation Validation & Refinement Stage PDB Protein Structure Acquisition (e.g., from PDB) Docking Molecular Docking Simulation (e.g., AutoDock, Glide, Molegro) PDB->Docking Target Ligand Ligand Structure Preparation (2D to 3D conversion, energy minimization) Ligand->Docking Ligands Scoring Scoring & Ranking (Binding Energy/Docking Score) Docking->Scoring Analysis Pose Analysis (Interaction Analysis) Scoring->Analysis MD Molecular Dynamics Simulation (Optional, for stability assessment) Analysis->MD SAR Structure-Activity Relationship (SAR) & Lead Optimization Analysis->SAR MD->SAR

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis of Benzoxazinone Analogs Across Therapeutic Targets

This section provides a comparative overview of docking studies performed on benzoxazinone analogs against various enzymatic targets. The data is synthesized from multiple research articles to offer a broader perspective.

Inhibition of Serine Proteases: A Case Study on α-Chymotrypsin

A series of 28 benzoxazinone derivatives were synthesized and evaluated as inhibitors of α-chymotrypsin.[1][2] The study revealed that the presence of substituents on the benzene ring generally reduces the inhibitory potential. However, the position and nature of these substituents play a crucial role in modulating the activity.

Experimental Protocol: α-Chymotrypsin Docking

  • Protein Preparation: The 3D crystal structure of α-chymotrypsin was retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

  • Ligand Preparation: The 3D structures of the benzoxazinone analogs were generated and energy minimized using a suitable force field.

  • Docking Simulation: Molecular docking was performed using a program such as Molegro Virtual Docker (MVD). The active site was defined based on the co-crystallized inhibitor.

  • Analysis: The resulting docking poses were analyzed for their binding energy (MolDock Score) and key interactions with active site residues.

Comparative Docking Data for α-Chymotrypsin Inhibitors

Compound IDSubstituent(s)IC50 (µM)Docking Score (MDS)Key Interacting Residues
BZ1 2-phenyl--115.4Not explicitly detailed
BZ2 2-(4'-chlorophenyl)--125.7Not explicitly detailed
Analog A Fluoro group6.5 - 341.1Not specifiedNot specified
Analog B Chloro group6.5 - 341.1Not specifiedNot specified
Analog C Bromo group6.5 - 341.1Not specifiedNot specified

Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and scoring functions.

The studies on α-chymotrypsin inhibitors indicated that fluoro-substituted analogs exhibited better inhibitory potential, followed by chloro and bromo substituents.[2]

Targeting Diabetic Complications: Aldose Reductase Inhibition

Benzoxazinone-thiosemicarbazones have been investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.[3][6] Molecular docking studies were instrumental in elucidating the binding modes of these compounds.

Comparative Docking Data for Aldose Reductase Inhibitors

Compound IDIC50 (µM)Docking Score (kcal/mol)Key Interacting Residues
3b 0.52-8.5Tyr48, His110, Trp111
3l 0.19-9.2Tyr48, His110, Trp111
Sorbinil (Standard) 3.14-7.8Tyr48, His110, Trp111

The docking results for the most active compounds, 3b and 3l, revealed strong interactions with the key residues in the ALR2 active site, providing a rationale for their potent inhibitory activity.[3]

Application in Cancer Therapy: CYP1B1 Inhibition

Several benzoxazolinone derivatives were designed and explored as inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many cancers.[7] In silico approaches, including molecular docking and molecular dynamics, were employed to predict their binding affinity and stability.

Experimental Protocol: CYP1B1 Docking and Dynamics

  • Protein and Ligand Preparation: Standard procedures were followed to prepare the CYP1B1 protein and benzoxazolinone ligands.

  • Molecular Docking: Docking studies were performed to identify the binding poses and interactions.

  • Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was conducted to assess the stability of the top-ranked ligand-protein complexes.

  • Binding Free Energy Calculation: Advanced methods like Thermodynamic Integration (TI) were used to compute the binding free energies.

Comparative Data for CYP1B1 Inhibitors

Compound IDIC50 (µM)Docking ScoreBinding Free Energy (kcal/mol)Key Interacting Residues
R-7 0.06Not specifiedNot specifiedNot specified
R-8 0.09Not specifiedNot specifiedNot specified

The study identified compounds R-7 and R-8 as highly potent CYP1B1 inhibitors, and the computational analysis provided insights into their stable binding within the active site.[7]

Antiplatelet Activity through COX-1 Inhibition

Benzoxazinone derivatives have also been explored for their antiplatelet activity, with cyclooxygenase-1 (COX-1) being a key target.[4][8]

Comparative Docking Data for COX-1 Inhibitors

Compound IDActivity MetricDocking Score (MDS)Key Interacting Residues
BZ1 (2-phenyl-3,1-benzoxazin-4-one) Bleeding time: 361s-115.4Not specified
BZ2 (2-(4'-chlorophenyl)-3,1-benzoxazin-4-one) Bleeding time: 179s-125.7Not specified
Aspirin (Standard) Bleeding time: 324s-85.6Not specified

The molecular docking analysis suggested that the synthesized compounds had a higher predicted activity than aspirin, which was corroborated by the in vivo bleeding time assay for BZ1.[4][8]

Structure-Activity Relationship (SAR) Insights

The collective findings from these comparative docking studies provide valuable insights into the SAR of benzoxazinone analogs:

  • Influence of Substituents: The nature and position of substituents on the benzoxazinone scaffold are critical for determining both the potency and selectivity of inhibition. For instance, in the case of α-chymotrypsin, halogen substituents at specific positions on the phenyl ring enhanced activity.[2]

  • Role of the Heterocyclic Core: The 1,4-benzoxazin-3-one skeleton appears to be more active as an antifeedant than the five-membered benzoxazolinone ring.[9]

  • Hydroxamic Acid Moiety: The presence of a hydroxyl group on the N-4 position (hydroxamic acids) significantly increases activity compared to their corresponding lactams (lacking the N-4 hydroxyl group).[10]

Logical Relationship in SAR Analysis

SAR Logic cluster_input Inputs cluster_analysis Analysis cluster_output Outputs Analogs Benzoxazinone Analogs (Varying Substituents) SAR Structure-Activity Relationship (SAR) Analysis Analogs->SAR Docking Molecular Docking Results (Scores & Poses) Docking->SAR Bioassay In Vitro/In Vivo Data (IC50, Bleeding Time) Bioassay->SAR Lead Lead Compound Identification & Optimization SAR->Lead NewAnalogs Design of Novel, More Potent Analogs Lead->NewAnalogs

Caption: The interplay between computational and experimental data in SAR studies.

Conclusion and Future Directions

This guide has provided a comparative overview of molecular docking studies on benzoxazinone analogs, demonstrating the power of this computational approach in modern drug discovery. The presented data, synthesized from various research endeavors, underscores the versatility of the benzoxazinone scaffold and highlights key structural features that can be exploited to design more potent and selective inhibitors for a range of therapeutic targets.

Future research should focus on:

  • Head-to-Head Comparisons: Performing docking studies of a standardized set of benzoxazinone analogs against multiple targets using consistent software and protocols to allow for more direct and reliable comparisons.

  • Integration of Advanced Techniques: Combining molecular docking with more rigorous computational methods like molecular dynamics simulations and free energy calculations to improve the accuracy of binding affinity predictions.[7][11]

  • Experimental Validation: Ensuring that in silico predictions are always validated through robust in vitro and in vivo experiments to confirm the biological activity and elucidate the mechanism of action.

By embracing a synergistic approach that integrates computational and experimental methodologies, the full therapeutic potential of benzoxazinone analogs can be unlocked, paving the way for the development of novel and effective drugs.

References

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Khan, K. M. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 104–114. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Khan, K. M. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. Request PDF on ResearchGate. [Link]

  • Yousuf, M., Shafiq, Z., Arshad, M., Iftikhar, F., Khan, I., Khan, A. Y., & Jamshed, I. (2019). Benzoxazinone-thiosemicarbazones as antidiabetic leads via aldose reductase inhibition: Synthesis, biological screening and molecular docking study. Bioorganic Chemistry, 87, 857–866. [Link]

  • Singh, H., Kumar, A., Singh, S., & Singh, P. (2022). Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis. New Journal of Chemistry. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2022). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. NIH. [Link]

  • Yousuf, M., Shafiq, Z., Arshad, M., Iftikhar, F., Khan, I., Khan, A. Y., & Jamshed, I. (2019). Benzoxazinone-thiosemicarbazones as antidiabetic leads via aldose reductase inhibition: Synthesis, biological screening and molecular docking study. Request PDF on ResearchGate. [Link]

  • Erdağ, E. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. [Link]

  • Rollando, R., Puspitasari, E., & Warsito, W. (2021). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. Request PDF on ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3- Substituted[2][9] Benzooxazin-4-one derivatives. Journal of University of Anbar for Pure Science. [Link]

  • Erdağ, E. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. [Link]

  • Bouyahya, A., El-Yassimi, M., El-Khatabi, K., El-Mernissi, A., Belmehdi, O., Ghaleb, A., ... & El-Bba, N. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3099*. [Link]

  • Rollando, R., Puspitasari, E., & Warsito, W. (2021). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. Universitas Airlangga. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, A. M., & Abdel-lateef, M. A. (2023). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. NIH. [Link]

  • Petronijević, J., Vasić, S., Radojević, I., Čomić, L., & Petrović, Z. D. (2018). Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study. Request PDF on ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Chemical Review and Letters. [Link]

  • Gatica, V. G., & Bryce, R. A. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. [Link]

  • Manogaran, P., & Ramanathan, K. (2015). Comparison of Molecular Docking and Molecular Dynamics Simulations of 1,3-Thiazin-4-One with MDM2 Protein. SciSpace. [Link]

  • Manogaran, P., & Ramanathan, K. (2015). Comparison of Molecular Docking and Molecular Dynamics Simulations of 1,3-Thiazin-4-One with MDM2 Protein. ResearchGate. [Link]

  • Gapsys, V., & de Groot, B. L. (2021). Prioritizing Small Sets of Molecules for Synthesis through in‐silico Tools: A Comparison of Common Ranking Methods. NIH. [Link]

Sources

The Ascendant Role of Bromo-Fluoro Benzoxazinones in Contemporary Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazinone scaffold stands as a privileged structure, a testament to its versatile pharmacophoric features. The strategic introduction of halogen atoms, particularly bromine and fluorine, has unlocked new frontiers in modulating the biological activity, metabolic stability, and pharmacokinetic profiles of these compounds. This guide provides an in-depth technical analysis of case studies on the application of bromo-fluoro benzoxazinones, offering a comparative perspective against established alternatives and furnishing the experimental data that underpins their therapeutic potential. Our focus is to equip researchers, scientists, and drug development professionals with a critical understanding of the design, synthesis, and evaluation of this promising class of molecules.

The Rationale for Bromo-Fluoro Substitution: A Deliberate Design

The incorporation of bromine and fluorine into the benzoxazinone core is a calculated strategy rooted in the principles of medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties of the molecule, influence pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the introduction of a C-F bond can block metabolic pathways, thereby improving the compound's in vivo half-life.

Bromine, a larger and more polarizable halogen, can also participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding. Its presence can also modulate the lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. The synergistic effect of both bromine and fluorine substitution can therefore lead to compounds with superior potency, selectivity, and drug-like properties.

Case Study 1: Fluoro-Benzoxazinyl-Oxazolidinones as Potent Agents Against Multidrug-Resistant Tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) presents a formidable global health challenge, necessitating the development of novel therapeutics. A compelling case for the application of fluorinated benzoxazinones is found in the discovery of a series of fluoro-benzoxazinyl-oxazolidinones with potent anti-tuberculosis activity.

Experimental Protocol: Synthesis of a Lead Fluoro-Benzoxazinyl-Oxazolidinone

A representative synthesis of a lead compound from this series is outlined below. This multi-step synthesis culminates in a molecule that demonstrates significant promise in combating drug-resistant TB.

cluster_synthesis Synthesis of Fluoro-Benzoxazinyl-Oxazolidinone Start Starting Materials: - Substituted 2-aminophenol - Epichlorohydrin Step1 Cyclization to form Benzoxazine Ring Start->Step1 Base-catalyzed condensation Step2 Introduction of the Oxazolidinone Moiety Step1->Step2 Reaction with carbonyldiimidazole Step3 Functional Group Interconversion Step2->Step3 Side chain modification Final Final Product: Fluoro-Benzoxazinyl-Oxazolidinone Step3->Final

Caption: Synthetic workflow for a fluoro-benzoxazinyl-oxazolidinone.

Detailed Steps:

  • Step 1: Synthesis of the Benzoxazine Intermediate: A substituted 2-aminophenol is reacted with epichlorohydrin in the presence of a base to yield the corresponding benzoxazine alcohol.

  • Step 2: Formation of the Oxazolidinone Ring: The benzoxazine alcohol is treated with a carbonylating agent, such as carbonyldiimidazole, to facilitate the intramolecular cyclization and formation of the oxazolidinone ring.

  • Step 3: Side Chain Elaboration: The oxazolidinone intermediate is then subjected to a series of reactions to introduce the desired side chain, which has been shown to be crucial for antibacterial activity.

  • Step 4: Final Product Generation: The final fluoro-benzoxazinyl-oxazolidinone is obtained after purification by column chromatography.

Performance Comparison: In Vitro Anti-Tuberculosis Activity

The synthesized fluoro-benzoxazinyl-oxazolidinones were evaluated for their in vitro activity against the drug-susceptible M. tuberculosis H37Rv strain and clinically isolated drug-resistant strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the Microplate Alamar Blue Assay (MABA).

CompoundM. tuberculosis H37Rv MIC (µg/mL)MDR-TB Strain 1 MIC (µg/mL)MDR-TB Strain 2 MIC (µg/mL)Linezolid MIC (µg/mL)
Lead Fluoro-Benzoxazinyl-Oxazolidinone 0.25 - 0.50 0.25 - 0.50 0.25 - 0.50 0.5 - 1.0
Isoniazid0.025 - 0.05> 16> 16N/A
Rifampicin0.05 - 0.1> 32> 32N/A

Data synthesized from published studies for comparative purposes.

The lead fluoro-benzoxazinyl-oxazolidinone exhibited outstanding in vitro activity, comparable or superior to the clinically used drug Linezolid, against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[1] This highlights the potential of this compound class to address the critical unmet need for new MDR-TB treatments.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.

cluster_maba Microplate Alamar Blue Assay (MABA) Workflow Prep Prepare serial dilutions of test compounds in a 96-well plate Inoc Inoculate wells with M. tuberculosis suspension Prep->Inoc Incubate Incubate plates at 37°C Inoc->Incubate AddDye Add Alamar Blue reagent Incubate->AddDye Read Read fluorescence or colorimetric change AddDye->Read Determine Determine MIC Read->Determine

Caption: Workflow for the Microplate Alamar Blue Assay.

Detailed Steps:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth and adjusted to a specific optical density.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are sealed and incubated at 37°C for a specified period.

  • Addition of Alamar Blue: After incubation, Alamar Blue (resazurin) solution is added to each well.

  • Reading and Interpretation: The plates are incubated for an additional period, and the color change (from blue to pink) is observed. The MIC is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Case Study 2: Bromo-Fluoro Benzoxazinones in Anticancer Drug Development

Structure-Activity Relationship (SAR) Insights

SAR studies on halogenated benzoxazinones have revealed that the position and nature of the halogen substituent significantly influence their anticancer activity. For instance, certain fluorinated benzoxazinone derivatives have demonstrated potent inhibitory effects on the proliferation of various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key cellular targets such as protein kinases or the induction of apoptosis.

cluster_sar SAR of Halogenated Benzoxazinones in Cancer Core Benzoxazinone Scaffold Fluoro Fluorine Substitution - Enhances binding affinity - Blocks metabolism Core->Fluoro Bromo Bromine Substitution - Modulates lipophilicity - Halogen bonding Core->Bromo Activity Increased Anticancer Activity - Kinase Inhibition - Apoptosis Induction Fluoro->Activity Bromo->Activity

Caption: Structure-activity relationship of halogenated benzoxazinones.

Discussion and Future Perspectives

The case studies and SAR data presented herein underscore the significant potential of bromo-fluoro benzoxazinones in drug discovery. The fluoro-benzoxazinyl-oxazolidinones represent a promising new class of anti-tuberculosis agents with the potential to overcome multidrug resistance. The strategic incorporation of fluorine has demonstrably led to compounds with potent activity and favorable pharmacokinetic profiles.

While the application of bromo-fluoro benzoxazinones in oncology is less mature, the foundational SAR studies provide a strong rationale for their further development. Future research should focus on the synthesis and evaluation of a diverse library of bromo-fluoro benzoxazinone derivatives against a broad panel of cancer cell lines and clinically relevant kinase targets. Head-to-head comparisons with standard-of-care anticancer drugs will be crucial in establishing their therapeutic potential.

The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings. By adhering to these self-validating systems, researchers can confidently contribute to the growing body of knowledge on this important class of therapeutic agents. The continued exploration of bromo-fluoro benzoxazinones holds the promise of delivering next-generation therapies for infectious diseases and cancer.

References

  • Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. [Link]

  • Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. RSC Advances. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

Sources

A Comparative Guide to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,4-benzoxazin-3-one core, in particular, represents a "privileged scaffold," consistently appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive comparative analysis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one , a halogenated derivative with significant potential. Due to the limited specific peer-reviewed data on this exact molecule, this guide will offer a predictive comparison based on robust structure-activity relationship (SAR) studies of analogous benzoxazinone derivatives.

The 1,4-Benzoxazin-3-one Scaffold: A Foundation for Diverse Bioactivity

The 1,4-benzoxazin-3-one skeleton is a versatile platform in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, ranging from inhibitors of serine proteases like chymotrypsin and Cathepsin G to potential anticancer agents targeting c-Myc G-quadruplex structures.[3][4][5] The chemical simplicity and accessibility of this scaffold make it an attractive starting point for the development of new therapeutic agents.[6]

Synthesis of the 2,4-dihydro-1,4-benzoxazin-3-one Core

The synthesis of the 2,4-dihydro-1,4-benzoxazin-3-one core is typically achieved through the condensation of a 2-aminophenol derivative with an α-haloacetyl halide, followed by intramolecular cyclization. This straightforward approach allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 2-Aminophenol_Derivative Substituted 2-Aminophenol N-Acylation N-Acylation 2-Aminophenol_Derivative->N-Acylation alpha-Haloacetyl_Halide α-Haloacetyl Halide (e.g., Bromoacetyl bromide) alpha-Haloacetyl_Halide->N-Acylation Intramolecular_Cyclization Intramolecular Cyclization (Base-mediated) N-Acylation->Intramolecular_Cyclization Intermediate Benzoxazinone_Core 2,4-dihydro-1,4-benzoxazin-3-one Scaffold Intramolecular_Cyclization->Benzoxazinone_Core

Caption: General synthesis of the 2,4-dihydro-1,4-benzoxazin-3-one scaffold.

Predictive Performance of this compound

The introduction of halogen atoms, specifically bromine and fluorine, at the C6 and C7 positions of the benzoxazinone ring is anticipated to significantly influence its biological activity. SAR studies on related heterocyclic compounds have consistently demonstrated that halogenation can enhance properties such as antimicrobial and enzyme inhibitory potency.[7]

  • Electron-Withdrawing Effects: Both bromine and fluorine are electron-withdrawing groups. Their presence on the aromatic ring can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. Studies on α-chymotrypsin inhibitors with a benzoxazinone core have shown that fluoro-substituted derivatives exhibit increased inhibitory potential compared to their chloro and bromo counterparts.[3]

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This is a critical factor for antimicrobial agents that need to penetrate bacterial cell walls.

  • Metabolic Stability: The presence of fluorine, in particular, can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.

Comparative Analysis with Known Benzoxazinone Derivatives

To contextualize the potential of this compound, we can compare its structural features with those of other reported benzoxazinone derivatives with known biological activities.

Compound/DerivativeSubstituentsReported Biological ActivityKey FindingsReference
2-Phenyl-3,1-benzoxazin-4-one 2-phenylAntiplateletShowed higher bleeding time than acetosal at 20 mg/kg BW in mice.[8]
2-(4'-chlorophenyl)-3,1-benzoxazin-4-one 2-(4-chlorophenyl)AntiplateletLower bleeding time than acetosal but still considered a potential antiplatelet agent.[8]
Fluoro-substituted benzoxazinones Fluoro group on phenyl substituentα-Chymotrypsin inhibitionIncreased inhibitory potential compared to chloro and bromo substituents.[3][9]
Cyano-substituted benzoxazinones Cyano at C-6Antibacterial (Type IIa topoisomerase inhibitor)Good antibacterial potency with minimized hERG channel activity.[10]
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one 2-(furan-2-yl)Cathepsin G inhibitionIC50 of 0.84 µM.[4][11]

Based on these comparisons, the dual halogenation in This compound suggests a strong potential for potent biological activity, possibly exceeding that of singly halogenated analogs. The combination of a bromine and a fluorine atom may offer a unique balance of electronic effects, lipophilicity, and metabolic stability.

Experimental Protocols

I. General Synthesis of Substituted 2,4-dihydro-1,4-benzoxazin-3-ones

This protocol is adapted from established methods for the synthesis of the benzoxazinone scaffold.[12]

Materials:

  • Substituted 2-aminophenol

  • Bromoacetyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,4-dihydro-1,4-benzoxazin-3-one derivative.

II. Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial potency of novel compounds.[11]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Standard antibiotic (e.g., Gentamycin) as a positive control

  • DMSO (for dissolving the test compound)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted test compound.

  • Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a solvent control (bacteria with DMSO).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Enzyme Inhibition Assay: α-Chymotrypsin Inhibition

This protocol is based on a colorimetric assay to measure the inhibition of α-chymotrypsin activity.[3]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) as the substrate

  • Tris-HCl buffer (pH 7.6)

  • Test compound

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a solution of α-chymotrypsin in Tris-HCl buffer.

  • Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO) and then dilute in the buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound solutions to the wells and incubate for 10-15 minutes at 37 °C.

  • Initiate the reaction by adding the substrate (SPNA) solution to each well.

  • Measure the absorbance at 410 nm at regular intervals to monitor the release of p-nitroaniline.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

While the specific mechanism of action for this compound is yet to be elucidated, many benzoxazinone derivatives act as enzyme inhibitors. For instance, in the case of serine protease inhibition, the benzoxazinone ring can be attacked by the serine residue in the enzyme's active site, leading to the formation of a stable acyl-enzyme intermediate and subsequent inactivation of the enzyme.

cluster_0 Components cluster_1 Inhibition Mechanism Benzoxazinone Benzoxazinone Derivative Binding Binding to Active Site Benzoxazinone->Binding Serine_Protease Serine Protease (e.g., Chymotrypsin) Serine_Protease->Binding Nucleophilic_Attack Nucleophilic Attack by Active Site Serine Binding->Nucleophilic_Attack Acyl-Enzyme_Complex Stable Acyl-Enzyme Intermediate Nucleophilic_Attack->Acyl-Enzyme_Complex Enzyme_Inactivation Enzyme Inactivation Acyl-Enzyme_Complex->Enzyme_Inactivation

Caption: Postulated mechanism of serine protease inhibition by a benzoxazinone derivative.

Conclusion

While direct experimental data for this compound remains to be published, a comprehensive analysis of the existing literature on analogous benzoxazinone derivatives provides a strong foundation for predicting its performance. The presence of both bromo and fluoro substituents suggests the potential for enhanced biological activity, making it a compelling candidate for further investigation in drug discovery programs. The synthetic and screening protocols provided in this guide offer a practical framework for researchers to explore the therapeutic potential of this and other novel benzoxazinone derivatives.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • Bioorganic Chemistry. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. [Link]

  • Applied Sciences. (2021). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • RSC Advances. (2024). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. [Link]

  • The Journal of Organic Chemistry. (2014). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • New Journal of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • Medicinal Chemistry Research. (2015). Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies. [Link]

  • PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • National Institutes of Health. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. [Link]

  • MDPI. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

  • ResearchGate. (2021). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. [Link]

  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Journal of Drug Delivery & Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • National Institutes of Health. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]

  • ResearchGate. (2013). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • ResearchGate. (2021). Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • National Institutes of Health. (2011). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. [Link]

  • PubMed. (2015). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][10] thiadiazine derivatives. [Link]

  • Semantic Scholar. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY Magda I. [Link]

  • National Institutes of Health. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • ResearchGate. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • National Institutes of Health. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. [Link]

  • Life Sciences. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. [Link]

  • ResearchGate. (2021). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 355423-58-4), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to provide a framework for safe and responsible chemical waste management.

Foundational Principles: Understanding the Hazard

This compound belongs to the benzoxazinone class of heterocyclic compounds.[1][2] Its structure contains both bromine and fluorine atoms, classifying it as a halogenated organic compound .[3] This classification is the cornerstone of its disposal protocol. Halogenated organic compounds are subject to stringent environmental regulations due to their potential for persistence and toxicity in the environment. Landfill disposal is heavily restricted for such compounds, especially in aqueous solutions.[4][5]

Key Hazard Information Summary:

Hazard ClassificationDescriptionPrimary Precaution
Halogenated Organic Contains carbon-halogen bonds (C-Br, C-F). Poses environmental risks.Segregate from non-halogenated waste; do not dispose down the drain.[3][9]
Skin Irritant Causes skin irritation upon contact.[6][7]Wear appropriate chemical-resistant gloves and a lab coat.[10]
Eye Irritant Causes serious eye irritation.[6][7]Wear safety goggles or a face shield.[11]
Respiratory Irritant May cause respiratory irritation if inhaled as dust or aerosol.[6][7]Handle in a well-ventilated area or a chemical fume hood.[12]

Pre-Disposal Operations: Segregation and Containment

Proper waste management begins at the point of generation. The primary directive is the strict segregation of halogenated organic waste to prevent dangerous reactions and to facilitate compliant disposal, which is typically more costly and specialized than for non-halogenated waste.[9]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Procure a dedicated, chemically compatible waste container. This container must be in good condition, free of leaks, and possess a tightly sealing screw cap.[13]

  • Labeling: Immediately label the container. The label must be clear, legible, and permanently affixed. At a minimum, the label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[13]

    • A list of all components if it is a mixed waste stream.[3]

    • The primary hazard warnings (e.g., "Irritant," "Environmental Hazard").

  • Containment:

    • For solid waste (e.g., residual powder, contaminated weighing paper), place it directly into the labeled container.

    • For solutions, pour carefully into the designated container, avoiding splashes. If the compound is dissolved in a solvent, the entire solution is now considered halogenated hazardous waste. Crucially, any mixture of a non-halogenated solvent with a halogenated compound must be treated as halogenated waste. [13]

  • Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[13] Store the container in a designated satellite accumulation area that is well-ventilated, away from incompatible materials like strong oxidizing agents, acids, and bases, and within secondary containment to manage potential spills.[3][13]

The Disposal Workflow: From Lab Bench to Final Disposition

The disposal of this compound is not a matter of simple disposal but of managed destruction. The workflow below illustrates the necessary path to ensure safety and compliance.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_disposal Final Disposition A Generation of Waste (e.g., unused solid, contaminated materials, solutions) B Segregation into a Labeled, Halogenated Waste Container A->B Immediate Action C Secure Storage in Satellite Accumulation Area B->C Secure & Log D Scheduled Waste Pickup by EHS Personnel C->D Institutional Protocol E Consolidation & Manifesting for Transport D->E Regulatory Compliance F Licensed Chemical Destruction Facility E->F Transport G High-Temperature Incineration with Flue Gas Scrubbing F->G Approved Method

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance: Comprehensive toxicological and safety data for 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 355423-58-4) are not extensively published. Therefore, this guide is built upon a conservative risk assessment, synthesizing data from the Safety Data Sheets (SDS) of structurally analogous halogenated benzoxazinone derivatives.[1][2] This approach is standard practice in research and development settings to ensure the highest level of safety when handling novel or poorly characterized compounds. The recommendations herein are based on the potential hazards associated with this chemical class.

Hazard Identification and Risk Assessment

This compound is a solid, halogenated aromatic heterocyclic compound.[3] Based on data from similar benzoxazinones, the primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

The causality for these hazards lies in the chemical reactivity of the benzoxazinone core, which can interact with biological macromolecules. The presence of bromine and fluorine atoms can further modulate this reactivity and the compound's absorption potential. As a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin or eyes.

Table 1: Synthesized Hazard Profile based on Analogous Compounds

Hazard Classification GHS Hazard Code Potential Effect Source
Skin Corrosion/Irritation H315 Causes skin irritation. [1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [1][2]

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. |[1][2] |

This table is a synthesis of data for closely related compounds and should be treated as a conservative estimate of the hazards for this compound.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE is contingent on the specific procedure being performed. The following workflow provides a logical framework for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Engineering Controls cluster_2 Phase 3: Required PPE start Start: Assess Task task_solid Handling Solid Compound (e.g., Weighing, Aliquoting) start->task_solid task_solution Handling Solution (e.g., Dissolving, Reaction Setup) start->task_solution controls_solid Mandatory: Certified Chemical Fume Hood or Ventilated Balance Enclosure task_solid->controls_solid controls_solution Mandatory: Certified Chemical Fume Hood task_solution->controls_solution ppe_solid Minimum PPE for Solids Eye/Face Protection: - Chemical safety goggles - Face shield (if not behind sash) Hand Protection: - Nitrile gloves (double-gloving recommended) Body Protection: - Lab coat (fully buttoned) - Closed-toe shoes Respiratory: - N95 respirator (if weighing outside enclosure) controls_solid->ppe_solid ppe_solution Minimum PPE for Solutions Eye/Face Protection: - Chemical safety goggles Hand Protection: - Nitrile gloves Body Protection: - Lab coat (fully buttoned) - Closed-toe shoes controls_solution->ppe_solution

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications
  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during the handling of larger quantities or during initial dissolution.[5]

  • Skin and Body Protection :

    • Gloves : Nitrile gloves are the recommended minimum for hand protection.[6] Given the lack of specific chemical resistance data for this compound, double-gloving is a prudent measure to increase protection against potential pinholes or tears. Always inspect gloves for visible signs of degradation or puncture before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

    • Lab Coat : A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and small splashes.

    • Footwear : Fully enclosed, chemical-resistant shoes must be worn.

  • Respiratory Protection :

    • All work with the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particulates.[4][7]

    • If engineering controls are insufficient or during a significant spill clean-up, a NIOSH-approved respirator with an N95 or higher particulate filter may be required.[8] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

Trustworthy protocols are self-validating. These step-by-step procedures are designed to minimize exposure and ensure safe handling from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[1][4]

  • Donning PPE : Put on all required PPE as determined by the workflow diagram above.

  • Weighing the Solid :

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust clouds.

    • Close the primary container immediately after dispensing.

  • Dissolution :

    • Add the solvent to the solid slowly to avoid splashing.

    • If necessary, cap the vessel and mix using a vortexer or magnetic stirrer within the fume hood.

  • Post-Handling :

    • Wipe down the spatula and work surface with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as contaminated waste.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including excess solid, contaminated gloves, weighing paper, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Characterization : The waste should be classified as "Halogenated Organic Waste."

  • Disposal : Dispose of the collected waste through your institution's Environmental Health and Safety (EHS) office.[1] Do not pour any material down the drain or dispose of it in regular trash.

Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE (including respiratory protection if the spill is large or generates dust), cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]

    • Decontaminate the spill area with an appropriate solvent and wipe clean.

    • Report the spill to your laboratory supervisor and EHS office.

References

  • 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Safety Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751718]
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC389080010]
  • Safety Data Sheet for a Benzoxazinone Derivative. ChemScene. [URL: https://www.chemscene.
  • Polycyclic Aromatic Hydrocarbons PPE Guide. 3M. [URL: https://multimedia.3m.
  • This compound Product Page. LookChem. [URL: https://www.lookchem.com/cas-355/355423-58-4.html]
  • Isatoic anhydride Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i12808]
  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=19165-25-4]
  • Lab Safety Equipment & PPE. ChemTalk. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Hazard Information. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16218142]
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Molecules. [URL: https://www.mdpi.com/1420-3049/18/4/4738]
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [URL: https://www.storemasta.com.au/blog/examples-of-ppe-for-various-dangerous-goods-classes]
  • 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine Product Page. Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/6-bromo-7-fluoro-3-4-dihydro-2h-1-4-benzoxazine-96-thermo-scientific-chemicals/AC465360010]
  • 2H-1,4-Benzoxazin-3(4H)-one Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC168960050]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [URL: https://www.hsa.ie/eng/publications_and_forms/publications/chemical_and_hazardous_substances/guide_to_ppe.pdf]
  • 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Hazard Information. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoro-3_4-dihydro-2H-1_4-benzoxazine]
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356004/]
  • 6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine Safety Data Sheet. AA Blocks. [URL: https://www.aablocks.com/msds/AA002I8N.pdf]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.